6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Description
Properties
IUPAC Name |
6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-8(10)7-4-11-3-6(7)2-9-5/h2,10H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEZPGADIMGWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COCC2=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199928 | |
| Record name | 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5196-20-3 | |
| Record name | 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5196-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005196203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIHYDRO-6-METHYLFURO(3,4-C)PYRIDIN-7-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52A74N7QP1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Introduction
This compound, with CAS Number 5196-20-3, is a heterocyclic organic compound of significant interest in the pharmaceutical and medicinal chemistry sectors.[1] Structurally, it is an analog of Vitamin B6 (pyridoxine) and is also recognized as a key impurity in the synthesis of pyridoxine hydrochloride.[1][2][3] Its core structure, the furo[3,4-c]pyridine bicyclic system, serves as a valuable scaffold in drug discovery. The compound is a white solid, generally soluble in organic solvents such as ethanol and chloroform, but insoluble in water.[4]
This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on a robust synthetic strategy for this compound and the multifaceted analytical techniques required for its thorough characterization. The methodologies described herein are grounded in established chemical principles, emphasizing the rationale behind procedural choices to ensure both accuracy and reproducibility.
Part I: Synthesis Strategy: The Diels-Alder Approach
The cornerstone of synthesizing the furo[3,4-c]pyridine core is the construction of the substituted pyridine ring. Among the various methods available for pyridine synthesis, the Diels-Alder reaction stands out for its efficiency and high degree of control over regiochemistry.[5] Specifically, the [4+2] cycloaddition between a substituted oxazole (acting as the azadiene component) and a suitable dienophile is a well-established and powerful method for creating pyridoxine and its analogs.[2] This approach is favored because it allows for the direct installation of the required substituents on the pyridine ring in a convergent manner.
Retrosynthetic Analysis & Rationale
The retrosynthesis of the target molecule hinges on disconnecting the pyridine ring via a Diels-Alder transformation. This reveals a 4-methyl-oxazole derivative and a dienophile that will form the fused dihydrofuran ring. This strategy is causally superior to linear syntheses as it builds the complex core in a single, strategic step, often leading to higher overall yields and reducing the number of synthetic operations.
Proposed Synthetic Pathway
The synthesis can be envisioned as a one-pot Diels-Alder reaction of 2,4-dimethyl-5-alkoxyoxazole with a suitable dienophile, such as dihydrofuran-2(3H)-one, followed by elimination and aromatization to yield the desired furo[3,4-c]pyridine skeleton.
Caption: Proposed Diels-Alder reaction pathway for synthesis.
Detailed Experimental Protocol
This protocol describes a representative synthesis based on the principles of oxazole-Diels-Alder reactions.[2]
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 4-methyl-5-ethoxyoxazole (1.0 eq) and a suitable dienophile (e.g., 2,5-dihydrofuran, 1.2 eq).
-
Solvent and Conditions: Add anhydrous toluene as the solvent. Heat the reaction mixture to 90-110 °C under an inert argon atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.
-
Aromatization: The crude bicyclic intermediate is then treated with an acid catalyst (e.g., 10% HCl) and gently heated to facilitate the elimination of ethanol and water, leading to the aromatization of the pyridine ring.
-
Purification: The resulting crude product is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Part II: Physicochemical Properties and Analytical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Physicochemical Data Summary
The fundamental properties of the compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molar Mass | 151.16 g/mol | [1] |
| Appearance | White Solid | [4] |
| Melting Point | 239-240 °C (decomp.) | [6] |
| Solubility | Soluble in DMSO, Methanol (Slightly) | [6] |
| CAS Number | 5196-20-3 | [1] |
Spectroscopic Analysis Workflow
The characterization process follows a logical sequence of analyses to build a complete profile of the molecule.
Caption: Standard workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. While complete spectral data is often proprietary and provided with commercial reference standards, the expected chemical shifts can be predicted based on the molecular structure.[7]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.50 | s | 1H | Pyridine C-H |
| ~ 4.90 | s | 2H | -O-CH₂-Ar |
| ~ 4.75 | s | 2H | Ar-CH₂-N- |
| ~ 2.40 | s | 3H | Ar-CH₃ |
| ~ 5.0-6.0 | br s | 1H | Ar-OH |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 155.0 | C-OH |
| ~ 145.0 | C-N |
| ~ 130.0 | Quaternary C |
| ~ 125.0 | Quaternary C |
| ~ 120.0 | Pyridine C-H |
| ~ 70.0 | -O-CH₂-Ar |
| ~ 50.0 | Ar-CH₂-N- |
| ~ 20.0 | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[8] A KBr pellet technique is typically employed for solid samples.[7]
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3400 - 3200 (broad) | O-H stretch | Phenolic Hydroxyl |
| 3050 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H |
| 1650 - 1580 | C=N, C=C stretch | Pyridine Ring |
| 1250 - 1050 | C-O stretch | Furan Ether |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) in positive ion mode is a common technique.
Expected Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉NO₂ |
| Exact Mass | 151.0633 |
| Expected Ion ([M+H]⁺) | 152.0711 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the synthesized compound. A reverse-phase method is typically suitable for this type of molecule.
Representative HPLC Method
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 30 °C |
Conclusion
The synthesis of this compound can be reliably achieved through a strategic Diels-Alder cycloaddition, a method that offers excellent control and efficiency for constructing the core bicyclic system. A rigorous and multi-faceted analytical approach, combining NMR, MS, and IR spectroscopy with HPLC for purity assessment, is imperative for the complete and unambiguous characterization of the final product. This technical guide provides a robust framework for researchers engaged in the synthesis of pyridoxine analogs and other complex heterocyclic compounds, ensuring a high degree of scientific integrity and reproducibility in their work.
References
- The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6. (n.d.). B Vitamins and Folate - Books.
- This compound Request for Quotation. (2024, April 9). ChemBK.
- Korytnyk, W. (1979). Synthesis and biological activity of vitamin B6 analogs. Methods in Enzymology, 62, 454-481. doi: 10.1016/0076-6879(79)62254-1.
- Comins, D. L., et al. (2003). Studies on intramolecular Diels-Alder reactions of furo[3,4-c]pyridines in the synthesis of conformationally restricted analogues of nicotine and anabasine. The Journal of Organic Chemistry, 68(11), 4206-4214. doi: 10.1021/jo026555p.
- Paul, B., & Korytnyk, W. (1976). Synthesis of certain metabolites and analogs of vitamin B6 and their ring-chain tautomerism. Journal of Heterocyclic Chemistry, 13(4), 701-709.
- Comins, D. L., et al. (2003). Studies on Intramolecular Diels−Alder Reactions of Furo[3,4-c]pyridines in the Synthesis of Conformationally Restricted Analogues of Nicotine and Anabasine. The Journal of Organic Chemistry, 68(11), 4206-4214. doi: 10.1021/jo026555p.
- Padwa, A., et al. (2002). A Sequential Pummerer−Diels−Alder Route for the Generation and Trapping of Furo[3,4-c]pyridines: Synthesis of Heterocyclic Analogues of 1-Arylnaphthalene Lignans. The Journal of Organic Chemistry, 67(19), 6553-6562. doi: 10.1021/jo0202613.
- Nagamatsu, T., et al. (2002). A new antioxidative vitamin B6 analogue modulates pathophysiological cell proliferation and damage. Bioorganic & Medicinal Chemistry, 10(3), 853-861. doi: 10.1016/s0968-0896(01)00347-7.
- Leistner, E. W. (2019). Biosynthesis of vitamin B6 and structurally related derivatives. ResearchGate.
- PubChem. (n.d.). 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. National Center for Biotechnology Information.
- LookChem. (n.d.). This compound hydrochloride.
- BLDpharm. (n.d.). 1006-21-9|this compound hydrochloride.
- BenchChem. (n.d.). Spectroscopic Data Comparison: 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride vs. Pyridoxine Hydrochloride.
- CymitQuimica. (n.d.). This compound hydrochloride.
- Padwa, A., et al. (1998). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. The Journal of Organic Chemistry, 63(17), 5918-5927. doi: 10.1021/jo980757q.
- PubChem. (n.d.). 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride. National Center for Biotechnology Information.
- Guidechem. (n.d.). 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol hydrochloride.
- ChemicalBook. (n.d.). 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol.
- Faialaga, N. H., et al. (2023). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4-28. doi: 10.15227/orgsyn.100.0004.
- MedchemExpress.com. (n.d.). This compound.
- Fisher Scientific. (n.d.). This compound, TRC.
- University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Table of Characteristic IR Absorptions.
Sources
- 1. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis and biological activity of vitamin B6 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. orgsyn.org [orgsyn.org]
- 6. lookchem.com [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the furo[3,4-c]pyridine scaffold, this molecule holds potential for the development of novel therapeutics.[1][2] Understanding its physicochemical characteristics is paramount for guiding drug discovery and development efforts, as these properties fundamentally influence a compound's pharmacokinetic and pharmacodynamic behavior.[3][4][5][6][7] This document details the known properties of this compound and provides in-depth, field-proven experimental protocols for the determination of its aqueous solubility, lipophilicity, and ionization constant (pKa).
Introduction: The Significance of the Furo[3,4-c]pyridine Scaffold and Physicochemical Profiling
The furo[3,4-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives being explored for a range of therapeutic applications, including as kinase inhibitors.[1][2] The specific compound, this compound, also identified as a pyridoxine impurity, presents a unique substitution pattern that warrants thorough investigation.[8][9]
The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties.[3][5][6] These characteristics, including solubility, lipophilicity, and pKa, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[6] A comprehensive understanding of these parameters is therefore not merely academic but a critical component of a self-validating system for drug development, enabling researchers to make informed decisions and mitigate the risk of late-stage attrition.[3]
This guide is structured to provide both foundational knowledge and actionable experimental workflows for the comprehensive physicochemical characterization of this compound.
Core Molecular and Physical Properties
A summary of the known identifiers and computed physicochemical properties for this compound is presented below. It is important to note that many of these values are predicted and serve as a baseline for experimental verification.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | PubChem[8] |
| Molecular Weight | 151.16 g/mol | PubChem[8] |
| CAS Number | 5196-20-3 | PubChem[8] |
| IUPAC Name | This compound | PubChem[8] |
| Canonical SMILES | CC1=NC=C2COCC2=C1O | PubChem[8] |
| Calculated XLogP3 | 0.1 | PubChem[8] |
| Hydrogen Bond Donor Count | 1 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[8] |
| Rotatable Bond Count | 0 | PubChem[8] |
| Predicted pKa | 5.49 ± 0.20 | ChemBK[10] |
| Predicted Boiling Point | 358.5 ± 42.0 °C | ChemBK[10] |
| Predicted Density | 1.286 ± 0.06 g/cm³ | ChemBK[10] |
For the hydrochloride salt (CAS: 1006-21-9), the following properties have been reported:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO₂ | CymitQuimica[11] |
| Molecular Weight | 187.62 g/mol | CymitQuimica[11] |
| Melting Point | 239-240 °C (decomposed) | LookChem |
| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Slightly) | LookChem |
Aqueous Solubility: A Cornerstone of Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[12] Poor solubility can lead to erratic absorption and insufficient therapeutic exposure.[13] It is essential to experimentally determine both the kinetic and thermodynamic solubility of this compound to fully understand its potential.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput screening method often employed in the early stages of drug discovery.[13][14] It measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.[12][13]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution to a corresponding well in a clear-bottom 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature.
-
Turbidity Measurement: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader to detect precipitation.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed.
Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound and is considered the "gold standard".[14] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period.[13]
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions).[15]
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 37 °C) for 24-48 hours to ensure equilibrium is reached.[14][15]
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.[13] A standard calibration curve of the compound in the same buffer must be prepared.
-
pH Measurement: Measure the pH of the final saturated solution.
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity: Membrane Permeability and Beyond
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance.[16] It is commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
The shake-flask method is the traditional and most reliable method for determining LogP and LogD values.[17][18][19]
-
Phase Preparation: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer. This pre-equilibration of the two phases is critical.
-
Compound Addition: Prepare a stock solution of this compound in the pre-saturated buffer.
-
Partitioning: Add a known volume of the compound-containing buffer to a vial with a known volume of pre-saturated n-octanol. The ratio of the volumes can be adjusted based on the expected lipophilicity.[18]
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.[16]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove aliquots from both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculation: The LogD at pH 7.4 is calculated using the following formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Caption: Shake-Flask Method for LogD Determination.
Ionization Constant (pKa): The Influence of pH on Molecular Properties
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a molecule like this compound with both a basic pyridine nitrogen and an acidic hydroxyl group, determining the pKa values is essential as the ionization state affects solubility, permeability, and receptor binding.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination.[20]
-
Solution Preparation: Dissolve a precise amount of this compound in a solution with a known ionic strength (e.g., 0.15 M KCl).
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then with a standardized solution of a strong base (e.g., 0.1 M NaOH), measuring the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. Specialized software is often used to analyze the titration curve and determine the pKa values.
Alternative Method: 1H NMR Spectroscopy
NMR spectroscopy can also be used to determine pKa values by monitoring the change in chemical shifts of specific protons as a function of pH.[21][22][23][24]
-
Sample Preparation: Prepare a series of solutions of the compound in buffers of varying pH.
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample.
-
Data Analysis: Identify a proton whose chemical shift is sensitive to the ionization state of a nearby functional group. Plot the chemical shift of this proton against the pH of the solution. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa.
Conclusion
The physicochemical properties of this compound are fundamental to its potential as a drug candidate. This guide has outlined the known characteristics of this compound and provided detailed, robust protocols for the experimental determination of its aqueous solubility, lipophilicity, and ionization constant. By systematically applying these methodologies, researchers can generate a comprehensive physicochemical profile, enabling data-driven decisions in the optimization of this promising furo[3,4-c]pyridine derivative and accelerating its journey through the drug discovery pipeline.
References
- Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Pharmaceutical Sciences and Research. [Link]
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery and Development. [Link]
- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable. [Link]
- LogP / LogD shake-flask method. (2024). Protocols.io. [Link]
- What are the physicochemical properties of drug?. (2023). LookChem. [Link]
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]
- (PDF) LogP / LogD shake-flask method v1. (n.d.).
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]
- How To Determine PKA Of Organic Compounds?. (2025). YouTube. [Link]
- Aqueous Solubility Assay. (n.d.). Bienta. [Link]
- Shake Flask LogD. (n.d.). Domainex. [Link]
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018).
- Measurement of the p K a Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1 H NMR without External Calibrants. (n.d.).
- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023).
- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023). The University of East Anglia. [Link]
- Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. (n.d.). Analytical Methods (RSC Publishing). [Link]
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry. [Link]
- Aqueous Solubility. (n.d.).
- This compound Request for Quot
- Furo(3,4-c)pyridine. (n.d.). PubChem. [Link]
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog P
- Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (n.d.).
- 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. (n.d.). PubChem. [Link]
- Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. fiveable.me [fiveable.me]
- 7. What are the physicochemical properties of drug? [lookchem.com]
- 8. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. This compound hydrochloride [cymitquimica.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. Aqueous Solubility Assay | Bienta [bienta.net]
- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. Shake Flask LogD | Domainex [domainex.co.uk]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 24. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Core Mechanism of Action of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
A Senior Application Scientist's Perspective on a Novel Pyridoxine Analogue
Preamble: Charting Unexplored Territory
To the dedicated researchers, scientists, and drug development professionals, this guide ventures into the scientific landscape of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a compound primarily recognized as a process-related impurity of Pyridoxine (Vitamin B6). The current body of literature on this specific molecule is sparse, leaving its mechanism of action largely undefined. This document, therefore, takes a proactive and scientifically grounded approach. By leveraging the well-established biological roles of its parent compound, pyridoxine, we will construct a series of robust, testable hypotheses regarding the potential mechanisms of action of this compound. This guide is structured not as a definitive statement, but as a comprehensive roadmap for investigation, complete with the causal logic behind experimental choices and detailed protocols to empower future research.
Structural and Physicochemical Profile: A Tale of Two Pyridines
A thorough understanding of a molecule's structure is the cornerstone of predicting its biological activity. This compound shares the core pyridine ring with pyridoxine but possesses a fused dihydrofuran ring, a significant structural alteration.
| Property | This compound | Pyridoxine |
| Molecular Formula | C₈H₉NO₂ | C₈H₁₁NO₃ |
| Molecular Weight | 151.16 g/mol | 169.18 g/mol |
| Core Structure | Furo[3,4-c]pyridine | Pyridine |
| Key Functional Groups | Phenolic hydroxyl, Fused ether | Multiple hydroxyl groups |
This fused ring system planarizes a portion of the molecule and alters the electronic distribution around the pyridine nitrogen and the phenolic hydroxyl group. These changes are hypothesized to have profound implications for its interaction with biological targets compared to the more flexible pyridoxine molecule.
Hypothetical Mechanisms of Action: A Triad of Possibilities
Drawing from the known biological activities of pyridoxine and its derivatives, we can postulate three primary avenues for the mechanism of action of this compound.
Modulation of PLP-Dependent Enzymatic Pathways
The primary function of pyridoxine is to serve as a precursor to pyridoxal 5'-phosphate (PLP), a crucial coenzyme for over 140 enzymatic reactions, particularly in amino acid metabolism and neurotransmitter synthesis.[[“]][2][3][4] The structural similarity of this compound to pyridoxine suggests it may interact with these pathways, potentially as a modulator, antagonist, or even a substrate for the enzymes that process pyridoxine.
A key area of investigation is its effect on the synthesis of major neurotransmitters like GABA, serotonin, and dopamine.[5][6][7][8][9][10][11][12] For instance, glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis, is PLP-dependent.[6][13][14][15] Any interference with PLP binding or function by our target molecule could have significant downstream effects on neuronal excitability.
Caption: Hypothetical Modulation of PLP-Dependent Neurotransmitter Synthesis Pathways.
Neuroprotective Mechanisms
Pyridoxine has demonstrated neuroprotective effects against various insults, including ischemia and glutamate-induced neurotoxicity.[16][17][18][19][20] These effects are thought to be mediated through its role in neurotransmitter synthesis, antioxidant properties, and regulation of cellular calcium influx.[17][18] Given its structural similarity, this compound may also possess neuroprotective properties.
The furo[3,4-c]pyridine core could potentially interact with receptors or ion channels in neuronal membranes. For instance, modulation of GABAergic transmission is a key mechanism for neuroprotection.[21] It is plausible that our target molecule could directly or indirectly enhance GABAergic signaling, thereby reducing neuronal hyperexcitability and subsequent cell death.
Caption: Postulated Neuroprotective Mechanisms of Action.
Antimicrobial Activity
Recent studies have explored the antibacterial properties of pyridoxine derivatives, particularly quaternary ammonium salts, which have shown efficacy against biofilm-embedded Staphylococcus cells.[22][23] The furo[3,4-c]pyridine scaffold of our target molecule may confer antimicrobial properties. Pyridine-containing compounds are known to exhibit a broad range of biological activities, including antibacterial effects.[24][25][26][27] The mechanism could involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with bacterial DNA replication.
Proposed Experimental Validation: A Roadmap to Discovery
To move from hypothesis to evidence, a structured experimental plan is essential. The following protocols are designed to systematically investigate the proposed mechanisms of action.
In Vitro Enzyme Kinetics
Objective: To determine if this compound modulates the activity of key PLP-dependent enzymes.
Experimental Protocol: Spectrophotometric Assay for Alanine Aminotransferase (ALT)
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Substrates: 200 mM L-Alanine, 10 mM α-Ketoglutarate.
-
Cofactor: 1 mM PLP.
-
Coupling Enzyme: Lactate Dehydrogenase (LDH), 1000 U/mL.
-
Reporter Molecule: 10 mM NADH.
-
Test Compound: 10 mM stock of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 170 µL of a master mix containing Assay Buffer, L-Alanine, α-Ketoglutarate, PLP, LDH, and NADH.
-
Add 10 µL of the test compound at various concentrations (e.g., 0.1 µM to 100 µM).
-
Initiate the reaction by adding 20 µL of ALT (e.g., 50 U/mL).
-
Immediately monitor the decrease in absorbance at 340 nm for 10 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate against the concentration of the test compound to determine if it acts as an inhibitor, activator, or has no effect.
-
Sources
- 1. consensus.app [consensus.app]
- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 3. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caringsunshine.com [caringsunshine.com]
- 7. auvonhealth.com [auvonhealth.com]
- 8. What are the benefits of Vitamin B6? - Ketone-IQ Help Center [help.ketone.com]
- 9. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 10. massivebio.com [massivebio.com]
- 11. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin B-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of pyridoxine in GABA synthesis and degradation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antihypertensive and neuroprotective actions of pyridoxine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pyridoxine Deficiency Exacerbates Neuronal Damage after Ischemia by Increasing Oxidative Stress and Reduces Proliferating Cells and Neuroblasts in the Gerbil Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improvement of pyridoxine-induced peripheral neuropathy by Cichorium intybus hydroalcoholic extract through GABAergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biological Activity of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Abstract
This technical guide provides a comprehensive analysis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a compound primarily identified as a process-related impurity in the synthesis of Pyridoxine Hydrochloride (Vitamin B6).[1] While direct and extensive research on the specific biological activities of this molecule is nascent, its structural analogy to pyridoxine, an essential vitamin, suggests a compelling, albeit largely unexplored, therapeutic potential.[2] This document will delve into the known chemical properties, hypothesized mechanisms of action, and potential biological activities, including neuroprotective, antitumor, and antibacterial effects. Furthermore, this guide will present detailed, field-proven experimental protocols to facilitate the systematic investigation of these potential activities, providing a foundational framework for researchers, scientists, and drug development professionals. The overarching goal is to transform this compound from a mere impurity to a molecule of interest for further therapeutic development.
Introduction: From a Pyridoxine Impurity to a Molecule of Interest
This compound, also known as Pyridoxine Cyclic Ether Impurity, is a heterocyclic organic compound with the molecular formula C₈H₉NO₂.[3][4] It is primarily recognized in the pharmaceutical industry as an impurity formed during the manufacturing of Pyridoxine (Vitamin B6).[1][5] Despite its classification as an impurity, its structural similarity to pyridoxine, a vital coenzyme in numerous metabolic pathways, has led to postulations about its own intrinsic biological activities.[2] This guide aims to move beyond its current designation and explore its potential as a pharmacologically active agent.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [4] |
| Molecular Weight | 151.16 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | Pyridoxine Impurity A, Pyridoxine Cyclic Ether Impurity | [1][4] |
| Appearance | White solid | [3] |
| Solubility | Soluble in organic solvents like ethanol, dimethylformamide, and chloroform; insoluble in water. | [3] |
Hypothesized Biological Activities and Mechanisms of Action
The biological activities of this compound remain largely unverified by extensive experimental data. However, its structural relationship to pyridoxine provides a strong basis for hypothesizing its potential therapeutic effects.[2]
Neuroprotective Potential
Causality: Pyridoxine is crucial for the synthesis of neurotransmitters and has demonstrated neuroprotective effects.[2] It can protect neurons from glutamate-induced neurotoxicity and ischemia.[2] The structural similarity of this compound suggests it might interact with similar neural pathways or receptors, potentially offering neuroprotective benefits.[2]
Proposed Mechanism: The mechanism is not yet elucidated but is hypothesized to stem from its structural analogy to pyridoxine, possibly interacting with enzymatic pathways or receptors involved in neuronal health.[2] It may also exhibit antioxidant properties that contribute to neuroprotection.
Antitumor Activity
Causality: High dietary intake of Vitamin B6 has been associated with suppressed tumor development, and some of its derivatives have been explored as anticancer agents.[2] Furthermore, related furo[3,2-b]pyridine derivatives have shown cytotoxic activity against various cancer cell lines.[2] This provides a rationale for investigating the antitumor potential of this compound.
Proposed Mechanism: The potential anticancer mechanism could involve the inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or JAK/STAT pathways, which are targets for other furo[3,2-c]pyridine compounds.[6] Molecular docking studies on similar furo[2,3-b]pyridine derivatives have suggested strong binding affinities to targets like AKT1, ERα, and HER2.[7]
Antibacterial Properties
Causality: While pyridoxine itself is not a potent antibacterial agent, some of its synthetic derivatives have shown significant antibacterial activity.[2] There is some suggestion in the literature that this compound may possess antibacterial properties, particularly against Gram-positive bacteria.[2]
Proposed Mechanism: The exact mechanism is unknown, but it could involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane, similar to other pyridoxine derivatives.[2]
Experimental Protocols for Validation
To transition from hypothesized to evidence-based biological activity, a rigorous experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear path for investigating the potential therapeutic effects of this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is fundamental for determining the potential antitumor activity of the compound by measuring its effect on cell viability.
Workflow Diagram:
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This assay evaluates the potential of the compound to protect neurons from glutamate-induced cell death.[1]
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth broth (e.g., Mueller-Hinton broth).
-
Bacterial Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and add it to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection for turbidity.
Future Directions and Conclusion
The exploration of this compound's biological activity is in its infancy. While its primary identity is that of a pyridoxine impurity, its structural characteristics warrant a thorough investigation into its potential therapeutic applications. The experimental protocols outlined in this guide provide a robust starting point for elucidating its cytotoxic, neuroprotective, and antibacterial properties.
Future research should focus on:
-
Mechanism of Action Studies: If any of the initial screening assays yield positive results, further studies should be conducted to determine the precise molecular targets and signaling pathways involved.
-
In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in appropriate animal models to assess efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could lead to the development of more potent and selective compounds.
References
- ChemBK. (2024, April 9). This compound Request for Quotation.
- National Genomics Data Center. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- PubChem. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol.
- PubChem. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
The Furo[3,4-c]pyridine Scaffold: A Technical Guide to 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol and its Analogs as Vitamin B6 Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,4-c]pyridine core, a heterocyclic system structurally analogous to vitamin B6, represents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a key structural analog and known impurity of pyridoxine (Vitamin B6). While direct biological data on this specific compound is nascent, its structural relationship to potent biomodulators, such as the neurotoxin ginkgotoxin (4'-O-methylpyridoxine), suggests a potential role as a modulator of pyridoxal 5'-phosphate (PLP) dependent pathways. This guide will dissect the synthetic routes to this core structure, hypothesize its mechanism of action based on well-characterized analogs, and provide detailed experimental protocols for its synthesis and biological evaluation.
Introduction: The Significance of the Furo[3,4-c]pyridine Core
Vitamin B6 is not a single molecule but a group of six interconvertible vitamers, with pyridoxal 5'-phosphate (PLP) being the metabolically active coenzyme. PLP is indispensable for a vast array of enzymatic reactions crucial for human health, including amino acid metabolism, neurotransmitter synthesis, and glucose metabolism.[1] Consequently, molecules that can modulate the activity of PLP-dependent enzymes are of significant interest in drug discovery.
The furo[3,4-c]pyridine nucleus is a key pharmacophore that mimics the pyridine ring of vitamin B6. This structural similarity allows compounds based on this scaffold to interact with the enzymatic machinery that processes vitamin B6. This compound, in particular, is recognized as a process-related impurity in the synthesis of pyridoxine hydrochloride, highlighting its close chemical relationship to this essential vitamin.[2][3] While its own biological profile is largely uncharted, the well-documented activities of other pyridoxine analogs provide a strong rationale for its investigation as a potential modulator of PLP-dependent pathways.
Synthetic Strategies for the Furo[3,4-c]pyridine Core
The synthesis of the furo[3,4-c]pyridine skeleton can be approached through various strategies, generally involving the construction of the furan ring onto a pre-existing pyridine or vice versa.[4] For the specific synthesis of this compound, two primary conceptual pathways have been described.
General Synthetic Pathway: Condensation and Cyclization
A common method for the preparation of 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol involves the condensation of a suitable furo[3,4-c]pyridine precursor with a formaldehyde derivative under acidic conditions, followed by reduction and decarboxylation steps.[5] This versatile approach allows for the introduction of various substituents on the core structure.
Specific Synthetic Pathway: Catalytic Oxidation of Pyridoxine
A more direct route to this compound involves the selective catalytic oxidation of pyridoxine hydrochloride.[2] This method takes advantage of the readily available vitamin B6 as a starting material and employs a catalytic system to achieve the desired cyclization.
Caption: Synthetic route from Pyridoxine to the target compound.
Structural Analogs and Their Biological Activities
To understand the potential biological implications of this compound, it is instructive to examine its well-characterized structural analogs.
| Compound Name | Structure | Key Biological Activity |
| Pyridoxine (Vitamin B6) | 5-(hydroxymethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol | Essential vitamin, precursor to the coenzyme pyridoxal 5'-phosphate (PLP). |
| Ginkgotoxin (4'-O-methylpyridoxine) | 5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol | Neurotoxin found in Ginkgo biloba seeds. Acts as a vitamin B6 antagonist by competitively inhibiting pyridoxal kinase, leading to reduced PLP levels and seizures.[5][6] |
| This compound | This compound | Pyridoxine analog and impurity.[3] Its biological activity is largely unverified but is hypothesized to involve modulation of PLP-dependent pathways due to structural similarity to pyridoxine.[7] Potential for neuroprotective, antitumor, and antibacterial effects has been suggested.[2][7] |
Hypothesized Mechanism of Action: A Focus on Pyridoxal Kinase Inhibition
The primary mechanism by which pyridoxine analogs exert their biological effects is through the modulation of pyridoxal kinase (PDXK), the enzyme responsible for phosphorylating vitamin B6 vitamers to their active forms.[8]
Caption: Inhibition of Pyridoxal Kinase disrupts GABA synthesis.
Based on the behavior of ginkgotoxin, it is hypothesized that this compound may act as a competitive inhibitor of PDXK. By binding to the active site of the enzyme, it could prevent the phosphorylation of endogenous pyridoxine, leading to a decrease in the cellular pool of PLP. This reduction in the active coenzyme would, in turn, impair the function of numerous PLP-dependent enzymes, including those involved in the synthesis of neurotransmitters like GABA.[9] Such a mechanism could underpin potential neuroactive or neurotoxic effects.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound and its analogs.
Synthesis of this compound Hydrochloride via Catalytic Oxidation of Pyridoxine Hydrochloride[2]
Materials:
-
Pyridoxine hydrochloride
-
Pyridine
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Copper(II) bromide (CuBr₂)
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve pyridoxine hydrochloride in water.
-
Add pyridine to the solution as a base.
-
Introduce the catalytic system comprising TEMPO and CuBr₂.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Purify the crude product using column chromatography to yield this compound.
-
The hydrochloride salt can be prepared by treating the free base with a solution of HCl in a suitable solvent.
Pyridoxal Kinase (PDXK) Inhibition Assay (Spectrophotometric)[8][10]
Principle: This assay measures the activity of pyridoxal kinase by monitoring the formation of PLP, which absorbs light at 388 nm.
Materials:
-
Purified human pyridoxal kinase
-
Pyridoxal (substrate)
-
ATP
-
Reaction buffer (e.g., 10 mM HEPES, pH 7.3, containing 100 mM KCl, 1 mM MgCl₂, and 50 µg/mL BSA)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 388 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and purified pyridoxal kinase in a microplate well.
-
Add the test compound at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding pyridoxal to all wells.
-
Immediately measure the increase in absorbance at 388 nm over time. The rate of increase is proportional to the enzyme activity.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (pyridoxal) and the inhibitor.
In Vitro Neurotoxicity Assay (MTT Assay)[11]
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Caption: Workflow for validating pyridoxine analog inhibitors.
Future Directions and Conclusion
This compound and its derivatives represent a promising, yet underexplored, class of compounds. The structural analogy to vitamin B6, coupled with the known activity of related molecules, provides a strong impetus for further investigation. The protocols outlined in this guide offer a starting point for researchers to synthesize and characterize these compounds, with the ultimate goal of elucidating their mechanism of action and potential therapeutic applications. Future research should focus on a systematic evaluation of a library of furo[3,4-c]pyridine derivatives to establish clear structure-activity relationships. Such studies will be instrumental in determining whether this scaffold can be leveraged to develop novel therapeutics targeting PLP-dependent pathways in areas such as oncology, neurology, and infectious diseases.
References
- ChemBK. (2024). This compound Request for Quotation.
- Grokipedia. (n.d.). Ginkgotoxin.
- Gingkotoxin - Ginkgo biloba. (n.d.).
- Windebank, A. J. (1985). Neurotoxicity of pyridoxine analogs is related to coenzyme structure.
- Di Salvo, M. L., Contestabile, R., & Safo, M. K. (2011). Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents. PubMed.
- ResearchGate. (2025). Preventing Vitamin B6–Related Neurotoxicity.
- Vrolijk, M. F., Opperhuizen, A., Jansen, E. H. J. M., Hageman, G. J., Bast, A., & Haenen, G. R. M. M. (2017). Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity. PMC.
- ResearchGate. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives.
- Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES.
- Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles.
- Assay Genie. (n.d.). Human Pyridoxal kinase (PDXK) ELISA Kit (HUEB1902).
- PMC. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- PNAS. (2020). Pyridoxal kinase inhibition by artemisinins down-regulates inhibitory neurotransmission.
- PubChem. (n.d.). 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol.
- PubChem. (n.d.). 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chembk.com [chembk.com]
- 6. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
discovery and history of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
An In-Depth Technical Guide to the Discovery and History of Gimeracil
A Note on Chemical Identity
This guide focuses on the discovery and history of Gimeracil , a pivotal component in modern cancer chemotherapy, chemically identified as 5-chloro-2,4-dihydroxypyridine (CDHP) . The initial topic query referenced 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol. It is crucial for scientific accuracy to clarify that this compound is a different molecule, recognized as a cyclic ether impurity or analog of Pyridoxine (Vitamin B6)[1][2]. This document will proceed with the detailed history and technical profile of the clinically significant DPD inhibitor, Gimeracil.
Executive Summary: The Strategic Inhibition of 5-FU Catabolism
The development of Gimeracil is a story of strategic biochemical modulation. For decades, 5-fluorouracil (5-FU) has been a cornerstone of chemotherapy, yet its clinical utility has been hampered by a significant pharmacological challenge: over 80% of an administered dose is rapidly catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD), primarily in the liver[3]. This rapid degradation necessitates high doses or continuous infusions to maintain therapeutic concentrations, leading to severe and unpredictable toxicities.
Gimeracil was developed by Taiho Pharmaceutical Co., Ltd., as a potent and reversible inhibitor of DPD[4][5]. Its purpose is not to act as a cytotoxic agent itself, but to function as a pharmacokinetic enhancer. By selectively blocking the DPD enzyme, Gimeracil dramatically increases the bioavailability and prolongs the half-life of 5-FU, allowing for effective oral administration of a 5-FU prodrug, tegafur, at lower doses with a more predictable and manageable safety profile[4][6]. This innovation was instrumental in the creation of the oral anticancer agent S-1 (Teysuno™), a tripartite formulation that has become a standard of care for gastric and other cancers worldwide[5][7].
The Scientific Imperative: Overcoming the Limitations of 5-Fluorouracil
The history of Gimeracil begins with the challenges of its partner drug, 5-FU. Discovered in the 1950s, 5-FU functions as an antimetabolite, inhibiting thymidylate synthase and incorporating into RNA and DNA, ultimately leading to the death of rapidly dividing cancer cells.
However, the efficacy of 5-FU is critically dependent on the activity of DPD. High DPD activity leads to low systemic exposure to 5-FU, potentially rendering the treatment ineffective. Conversely, patients with DPD deficiency can suffer from severe, life-threatening toxicity from standard doses. This variability made dosing precarious. Taiho Pharmaceutical, a pioneer in oral anticancer drugs, sought a solution. Their journey began with the 5-FU prodrug Futraful (tegafur) and evolved to UFT, a combination of tegafur and uracil[5]. While uracil is a weak DPD inhibitor, this early work established the principle that modulating 5-FU metabolism could improve oral chemotherapy. The quest for a more potent and specific DPD inhibitor led directly to the development of Gimeracil.
The Development of Gimeracil and the S-1 Formulation
Taiho's research culminated in the synthesis of Gimeracil (5-chloro-2,4-dihydroxypyridine), a compound with powerful DPD inhibitory activity[4]. The true innovation, however, was not in Gimeracil alone, but in its formulation as part of a multi-component oral drug designed for synergistic efficacy and toxicity modulation. This formulation, known as S-1 or Teysuno™, combines three agents at a precise molar ratio of 1:0.4:1[4][8].
-
Tegafur : A prodrug that is gradually converted to 5-FU in the body, providing a sustained source of the active cytotoxic agent[7].
-
Gimeracil (CDHP) : The DPD inhibitor that prevents the rapid breakdown of the newly formed 5-FU, ensuring high and prolonged plasma concentrations[7][9].
-
Oteracil (Potassium Oxonate) : An inhibitor of orotate phosphoribosyltransferase (OPRT), which is responsible for the phosphorylation (activation) of 5-FU in the gastrointestinal tract. By selectively inhibiting this activation in the gut mucosa, Oteracil mitigates common 5-FU side effects like diarrhea and mucositis[4].
This combination was a landmark achievement, creating an oral fluoropyrimidine with efficacy comparable to intravenous 5-FU but with a more manageable safety profile. S-1 was first approved for gastric cancer in Japan in 1999 and has since seen its indications expand to colorectal, pancreatic, breast, and other cancers[7][10].
Mechanism of Action: DPD Inhibition and Beyond
Primary Mechanism: Reversible DPD Inhibition
Gimeracil functions as a competitive, reversible inhibitor of dihydropyrimidine dehydrogenase (DPD)[11]. It binds to the active site of the DPD enzyme, preventing it from metabolizing 5-FU into its inactive form, dihydrofluorouracil (DHFU). This action dramatically alters the pharmacokinetics of 5-FU.
Caption: Mechanism of Gimeracil in enhancing 5-FU activity.
Secondary Mechanism: Radiosensitization
Beyond its primary role, research has uncovered a secondary mechanism of action for Gimeracil. Studies have shown it acts as a radiosensitizer by inhibiting the early steps of homologous recombination (HR), a critical pathway for repairing DNA double-strand breaks induced by radiation[12]. This effect is also mediated through the inhibition of DPYD, suggesting that Gimeracil could enhance the efficacy of radiotherapy when used concurrently[12].
Chemical Synthesis Overview
Gimeracil (5-chloro-2,4-dihydroxypyridine) can be synthesized through various routes. A practical and efficient three-step approach has been reported, demonstrating a scalable process for pharmaceutical production[13].
Experimental Protocol: A Three-Step Synthesis
-
Chlorination of Starting Material : The synthesis begins with 2,4-dimethoxypyridine. This starting material undergoes dichlorination using a suitable chlorinating agent, such as N-chlorosuccinimide, to yield 3,5-dichloro-2,4-dimethoxypyridine.
-
Demethylation : The resulting dichlorinated intermediate is then subjected to demethylation. This is typically achieved by heating with a strong acid, such as hydrobromic or hydrochloric acid, which cleaves the methyl ether groups to produce hydroxyl groups, forming 3,5-dichloro-2,4-dihydroxypyridine.
-
Selective Dechlorination : The final and key step is the selective removal of the chlorine atom at the C3 position while retaining the chlorine at the C5 position. This is accomplished through catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst in the presence of a base, to yield the final product, Gimeracil, with high purity[13][14].
Caption: Simplified workflow for the synthesis of Gimeracil.
Pharmacokinetic Profile of S-1 Components
The clinical utility of Gimeracil is best understood by examining the pharmacokinetic data of the S-1 components when administered together. Gimeracil's inhibition of DPD results in a significantly higher area under the curve (AUC) for 5-FU than would be achieved with tegafur alone.
| Component | Role | Tmax (Median Hours) | T1/2 (Hours) | Plasma Protein Binding | Primary Excretion |
| Tegafur | 5-FU Prodrug | 0.5 - 1.0 | 6.7 - 11.3 | 52.3% | Urine (as Tegafur & 5-FU) |
| Gimeracil | DPD Inhibitor | 1.0 | 3.1 - 4.1 | 32.2% | Urine (largely unchanged) |
| Oteracil | OPRT Inhibitor | 2.0 | 1.8 - 9.5 | 8.4% | Urine (largely unchanged) |
| (Data synthesized from multiple pharmacokinetic studies) |
Conclusion: A Paradigm Shift in Oral Chemotherapy
The discovery and strategic implementation of Gimeracil represent a significant milestone in oncology. It is a testament to the power of biochemical modulation in optimizing established therapies. By understanding the fundamental pharmacology of 5-FU and identifying its primary metabolic vulnerability, researchers at Taiho Pharmaceutical were able to design a molecule that fundamentally changed the therapeutic landscape for fluoropyrimidines. Gimeracil's role within the S-1 formulation transformed 5-FU therapy from a challenging intravenous regimen into a convenient and effective oral treatment, improving both the efficacy and the quality of life for countless cancer patients worldwide. Its history underscores a crucial principle in drug development: sometimes the greatest innovation lies not in finding a new weapon, but in perfecting the one you already have.
References
- Li, X. L., Zhu, H. T., Zhan, L., et al. (2018). A Convenient Synthesis of Gimeracil. Journal of Chemical Research, 42(1), 33–34. [Link]
- Taiho Pharmaceutical Co., Ltd. (2010). TEYSUNO™ (S-1) RECEIVES CHMP POSITIVE OPINION FOR APPROVAL AS FIRST-LINE THERAPY FOR ADVANCED GASTRIC CANCER. [Link]
- Shirasaka, T. (2009). Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas. Japanese Journal of Clinical Oncology, 39(1), 2-15. [Link]
- ChemBK. (2024).
- Zhang, N., Ma, Y., Bao, G., Sun, Y., & Zhang, G. (2022). Industrial Synthetic Process of Gimeracil. Chinese Journal of Pharmaceuticals, 53(1), 65-68. [Link]
- Justia Patents. (n.d.). Patents Assigned to Taiho Pharmaceutical Co., LTD. [Link]
- Taiho Pharmaceutical Co., Ltd. (2011). Teysuno™ (S-1) Receives European Marketing Authorization As Therapy For Advanced Gastric Cancer. [Link]
- LookChem. (n.d.). This compound hydrochloride. [Link]
- Google Patents. (n.d.).
- Taiho Pharmaceutical Co., Ltd. (n.d.).
- Kinoshita, H., et al. (2011). Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination. Cancer Science, 102(9), 1736-1742. [Link]
- Keating, G. M. (2014). S-1 (Teysuno®): a review of its use in advanced gastric cancer in non-Asian populations. Targeted Oncology, 9(2), 175-186. [Link]
- Patsnap Synapse. (2024). What are DPD inhibitors and how do they work? [Link]
- Taiho Pharmaceutical Co., Ltd. (n.d.). Global One Taiho. [Link]
- PubChem. (n.d.). Gimeracil. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Delhi HC Quashes IPO's Patent Rejection of Taiho Pharma's Cancer Drug, Orders Re-evaluation [medicaldialogues.in]
- 4. researchgate.net [researchgate.net]
- 5. taiho.co.jp [taiho.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. TEYSUNO™ (S-1) RECEIVES CHMP POSITIVE OPINION FOR APPROVAL AS FIRST-LINE THERAPY FOR ADVANCED GASTRIC CANCER | 2010 | TAIHO PHARMA [taiho.co.jp]
- 8. patents.justia.com [patents.justia.com]
- 9. Teysuno™ (S-1) Receives European Marketing Authorization As Therapy For Advanced Gastric Cancer | 2011 | TAIHO PHARMA [taiho.co.jp]
- 10. Corporate History | History | TAIHO PHARMA [taiho.co.jp]
- 11. Gimeracil | C5H4ClNO2 | CID 54679224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Industrial Synthetic Process of Gimeracil [cjph.com.cn]
In Silico Frontiers: A Technical Guide to Modeling and Docking of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
This guide provides a comprehensive, in-depth exploration of the in silico modeling and molecular docking studies of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a pyridoxine (Vitamin B6) analog. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the rationale behind the scientific choices, ensuring a robust and reproducible virtual screening workflow.
Introduction: The Rationale for In Silico Investigation
This compound, a structural analog of Vitamin B6, presents an intriguing subject for computational analysis. Its relationship to pyridoxine, a vital coenzyme in a myriad of metabolic pathways, suggests a potential for interaction with a range of biological targets.[1][2][3][4] In silico techniques, such as molecular docking and molecular dynamics, offer a rapid and cost-effective avenue to explore these potential interactions, prioritize targets for experimental validation, and predict the compound's pharmacokinetic and toxicological profile.[5][6][7][8] This guide will delineate a complete workflow, from target identification to the nuanced interpretation of docking results, providing a foundational framework for the virtual assessment of this and similar small molecules.
Part 1: Target Identification and Ligand Preparation - The Foundational Steps
A successful in silico study hinges on two fundamental pillars: the identification of relevant biological targets and the accurate preparation of the small molecule ligand.
Target Scaffolding: Predicting Biological Partners
Given the limited experimental data on the specific targets of this compound, a logical first step is to employ predictive algorithms. Web-based tools like SwissTargetPrediction leverage the principle of chemical similarity to forecast potential protein targets based on the structures of known bioactive molecules.[9][10][11]
For this guide, the canonical SMILES string for this compound (CC1=NC=C2COCC2=C1O) was submitted to SwissTargetPrediction. The results, summarized in Table 1, indicate a high probability of interaction with several enzyme classes, receptors, and other proteins.
Table 1: Predicted Protein Targets for this compound
| Target Class | Representative Target | UniProt ID | PDB ID (example) | Probability |
| Enzyme | Carbonic anhydrase II | P00918 | 2CBE | High |
| Enzyme | Acetylcholinesterase | P22303 | 4EY7 | High |
| Enzyme | Monoamine oxidase B | P27338 | 2BYB | Moderate |
| G-protein coupled receptor | Dopamine D2 receptor | P14416 | 6CM4 | Moderate |
| Voltage-gated ion channel | Sodium channel protein type 5 subunit alpha | Q14524 | 5X0M | Moderate |
This table is a representative summary. The actual output from SwissTargetPrediction provides a more extensive list.
Based on these predictions and the known roles of pyridoxine derivatives in neurological and metabolic processes, three high-priority targets have been selected for this guide:
-
Carbonic Anhydrase II (PDB ID: 2CBE): A ubiquitous enzyme involved in pH regulation and a known target for various small molecule inhibitors.
-
Acetylcholinesterase (PDB ID: 4EY7): A key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for Alzheimer's disease.[12]
-
Monoamine Oxidase B (PDB ID: 2BYB): An enzyme involved in the metabolism of neurotransmitters, making it a target for drugs treating Parkinson's disease and depression.
Ligand Preparation: From 2D Structure to 3D Conformation
The accuracy of a docking simulation is profoundly influenced by the quality of the input ligand structure. The following protocol ensures the generation of a valid 3D conformation of this compound.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: The canonical SMILES string (CC1=NC=C2COCC2=C1O) is obtained from a reputable database such as PubChem (CID: 78869).[13]
-
2D to 3D Conversion: A molecular modeling software, such as ChemDraw or MarvinSketch, is used to convert the 2D SMILES string into a 3D structure.
-
Energy Minimization: The 3D structure is subjected to energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation. This step is crucial for ensuring a realistic starting geometry for docking.
-
File Format Conversion: The energy-minimized structure is saved in a suitable format for docking software, typically .pdb or .mol2.
Part 2: The Core of In Silico Analysis: Molecular Docking and Dynamics
This section details the heart of the in silico investigation: the molecular docking workflow, followed by an introduction to molecular dynamics for refining and validating the docking results.
The In Silico Workflow: A Visual Guide
The entire in silico process can be visualized as a sequential workflow, from initial setup to final analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is in silico drug discovery? [synapse.patsnap.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. frontiersin.org [frontiersin.org]
- 8. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 9. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 10. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 12. GROMACS Tutorials [mdtutorials.com]
- 13. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic and Kinetic Studies of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Abstract
The furo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, an analog and impurity of Pyridoxine (Vitamin B6), represents a key intermediate in the synthesis of various biologically active molecules, including potential anti-cancer and anti-inflammatory drugs.[3][4] A thorough understanding of its thermodynamic and kinetic profiles is paramount for ensuring the stability, efficacy, and safety of any resulting drug product. This guide details the essential experimental protocols and theoretical underpinnings for the comprehensive physicochemical characterization of this compound, providing researchers and drug development professionals with a robust framework for its evaluation.
Introduction: The Strategic Imperative for Physicochemical Profiling
Heterocyclic compounds, particularly those containing nitrogen, are foundational to modern drug development, with over 75% of FDA-approved small-molecule drugs featuring such structures.[5] Their diverse architectures allow for fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[6] The target molecule, this compound, belongs to this critical class of compounds.
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[7] This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions. For a molecule like this compound, early and precise characterization of its thermodynamic and kinetic stability is not merely a regulatory formality but a strategic necessity. It informs critical decisions across the development pipeline, from lead optimization to formulation and packaging.
This guide presents a systematic approach to elucidating these properties, grounded in established analytical techniques and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[8]
Part I: Thermodynamic Stability Assessment
Thermodynamic analysis quantifies the intrinsic physical stability of a compound. It is crucial for identifying and characterizing properties such as melting point, enthalpy of fusion, and the potential for polymorphism—the existence of multiple crystalline forms with different stabilities and bioavailabilities.[9] Thermal analysis methods are central to this investigation.[10][11]
Core Techniques: DSC and TGA
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It is the gold-standard for determining melting points and associated enthalpies.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing critical information about its thermal stability and decomposition profile.
Experimental Protocol: DSC for Melting Point and Enthalpy of Fusion
This protocol outlines the determination of the melting temperature (Tm) and enthalpy of fusion (ΔHfus), key indicators of crystalline purity and lattice energy.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to enclose the sample.
-
Atmosphere and Purge Gas: Place the sample in the DSC cell under a controlled inert atmosphere (e.g., dry nitrogen) with a constant purge rate (e.g., 50 mL/min).
-
Causality: An inert atmosphere prevents oxidative degradation of the sample during heating, ensuring that the observed thermal events are related to physical transitions, not chemical reactions.[12]
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting point. A melting point for the hydrochloride salt has been reported at 239-240°C (with decomposition).[13]
-
Cool the sample back to the starting temperature.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point (Tm) is typically taken as the onset or peak of the endothermic event. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus).
Experimental Protocol: TGA for Thermal Decomposition
This protocol determines the onset temperature of thermal decomposition (Tdec), a critical measure of the compound's stability at elevated temperatures.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Place an accurately weighed sample (5-10 mg) of the compound onto the TGA balance pan.
-
Atmosphere: Conduct the analysis under a dynamic inert atmosphere (e.g., nitrogen) to study pyrolysis. An oxidative atmosphere (e.g., synthetic air) can also be used to assess oxidative stability.[14]
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the point where significant mass loss begins.
Data Presentation and Interpretation
The quantitative data obtained from these analyses should be summarized for clarity.
| Parameter | Symbol | Typical Value (Hypothetical) | Significance |
| Melting Point | T_m | 239-240 °C (deomp)[13] | Indicator of purity and identity. |
| Enthalpy of Fusion | ΔH_fus | 25-35 kJ/mol | Relates to the strength of intermolecular forces in the crystal lattice. |
| Decomposition Onset | T_dec | > 250 °C | Defines the upper-temperature limit for handling and storage. |
Workflow Visualization
The logical flow of the thermodynamic characterization process is crucial for ensuring a comprehensive analysis.
Sources
- 1. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furo(3,4-c)pyridine | C7H5NO | CID 12355694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. publications.iupac.org [publications.iupac.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lookchem.com [lookchem.com]
- 14. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to Investigating 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol as a Modulator of Vitamin B6 Metabolism and Beyond
Abstract
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a furo[3,4-c]pyridine derivative structurally analogous to pyridoxine (Vitamin B6), presents a compelling yet underexplored opportunity for therapeutic intervention. While primarily recognized as a process-related impurity in the synthesis of pyridoxine hydrochloride, its chemical architecture suggests a potential to interact with and modulate the critical Vitamin B6 salvage pathway.[1][2] This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to investigate the therapeutic targets of this compound. We will delve into the core hypothesis that this compound may exert its biological effects through the modulation of pyridoxal kinase (PLK) and pyridoxine 5'-phosphate oxidase (PNPO), the gatekeeper enzymes of Vitamin B6 metabolism. Furthermore, we will explore the downstream consequences of such modulation on the vast network of pyridoxal 5'-phosphate (PLP)-dependent enzymes, many of which are validated drug targets for a multitude of diseases.[3][4] This guide will provide the scientific rationale, detailed experimental protocols for target validation, and a roadmap for the preclinical assessment of this promising molecule.
Introduction: The Central Role of Vitamin B6 Metabolism in Health and Disease
Vitamin B6 is not a single entity but a group of six interconvertible vitamers, with pyridoxal 5'-phosphate (PLP) being the biologically active coenzyme.[5] PLP is indispensable for a vast array of metabolic reactions, acting as a cofactor for over 160 enzymes, which accounts for approximately 4% of all classified enzymatic activities.[5][6] These PLP-dependent enzymes are integral to amino acid metabolism, neurotransmitter synthesis, immune function, and DNA synthesis.[7][8]
The intracellular concentration of PLP is tightly regulated by the Vitamin B6 salvage pathway, primarily orchestrated by two key enzymes:
-
Pyridoxal Kinase (PLK): This enzyme catalyzes the phosphorylation of pyridoxal, pyridoxine, and pyridoxamine to their respective 5'-phosphate esters, a crucial step for their biological activation.[9]
-
Pyridoxine 5'-phosphate Oxidase (PNPO): This flavin mononucleotide (FMN)-dependent enzyme catalyzes the final and rate-limiting step in the synthesis of PLP, the oxidation of pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP).[10]
Given the central role of PLP, dysregulation of the Vitamin B6 salvage pathway has been implicated in numerous pathologies, including cancer, epilepsy, and neurodegenerative disorders.[11][12] Consequently, both PLK and PNPO have emerged as attractive therapeutic targets.[1][7]
The Core Hypothesis: this compound as a Modulator of the Vitamin B6 Salvage Pathway
The structural similarity between this compound and pyridoxine forms the foundation of our central hypothesis. We propose that this furo[3,4-c]pyridine derivative may act as a substrate, inhibitor, or allosteric modulator of pyridoxal kinase and/or pyridoxine 5'-phosphate oxidase.
-
Scenario A: Inhibition of PLK or PNPO. If this compound acts as an inhibitor, it could lead to a depletion of the intracellular PLP pool. This would have profound effects on all PLP-dependent enzymes, potentially offering a therapeutic avenue for diseases characterized by an over-reliance on these pathways, such as certain cancers.[9]
-
Scenario B: Substrate for PLK. The compound could be phosphorylated by PLK to form a novel phosphate ester. This metabolite could then potentially interact with PNPO or directly with PLP-dependent enzymes, acting as a competitive inhibitor or a modulator.
-
Scenario C: Direct Interaction with PLP-Dependent Enzymes. The compound or its phosphorylated form might bypass the salvage pathway enzymes and directly interact with the PLP-binding site of downstream enzymes, leading to the modulation of specific metabolic pathways.
The following sections will provide a detailed roadmap for testing these hypotheses through a combination of computational and experimental approaches.
In Silico Target Identification: A Computational Roadmap
Prior to embarking on extensive in vitro studies, computational modeling can provide valuable insights into the potential interactions of this compound with its putative targets. Molecular docking simulations can predict the binding affinity and mode of interaction of the compound with the active sites of human pyridoxal kinase and pyridoxine 5'-phosphate oxidase.[13]
Caption: Computational workflow for in silico target identification.
Table 1: Key Parameters for Molecular Docking Studies
| Parameter | Pyridoxal Kinase (PLK) | Pyridoxine 5'-phosphate Oxidase (PNPO) |
| PDB ID (Example) | 5U6V (Human PLK) | 1YXO (Human PNPO) |
| Binding Site Definition | Active site encompassing the pyridoxal and ATP binding pockets. | Active site surrounding the FMN cofactor and substrate binding pocket. |
| Docking Algorithm | AutoDock Vina or similar | AutoDock Vina or similar |
| Scoring Function | Vina Score, MM-GBSA | Vina Score, MM-GBSA |
| Key Residues for Analysis | Residues known to interact with pyridoxal and ATP. | Residues involved in FMN and substrate binding. |
In Vitro Target Validation: Experimental Protocols
The insights gained from computational studies must be validated through rigorous in vitro experimentation. The primary objectives are to determine if this compound is a substrate or inhibitor of PLK and PNPO, and to quantify its potency.
Pyridoxal Kinase (PLK) Inhibition Assay
A spectrophotometric or fluorometric assay can be employed to measure PLK activity.[14][15] The spectrophotometric assay monitors the formation of PLP, which has a distinct absorbance at 388 nm.[15] A coupled-enzyme fluorometric assay offers higher sensitivity, where the product of the PLK reaction, pyridoxine 5'-phosphate (PNP), is converted to the fluorescent PLP by PNPO.[14]
Experimental Protocol: Spectrophotometric PLK Inhibition Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 10 mM HEPES pH 7.3, 100 mM KCl, 1 mM MgCl₂, 1 mM ATP, and 50 µg/mL BSA).[15][16]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture in a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add purified recombinant human pyridoxal kinase to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the substrate, pyridoxal.
-
Data Acquisition: Monitor the increase in absorbance at 388 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of the compound. Further kinetic studies can be performed by varying the concentrations of both the substrate and the inhibitor to determine the mechanism of inhibition (e.g., competitive, non-competitive).[17][18]
Caption: Workflow for the PLK spectrophotometric inhibition assay.
Pyridoxine 5'-phosphate Oxidase (PNPO) Activity Assay
The activity of PNPO can be determined by monitoring the formation of PLP from its substrate, pyridoxine 5'-phosphate (PNP). The resulting PLP can be quantified fluorometrically.
Experimental Protocol: Fluorometric PNPO Activity Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM 2-mercaptoethanol).
-
Inhibitor/Substrate Addition: Add varying concentrations of this compound (as a potential inhibitor) or as a potential substrate to the reaction mixture in a 96-well plate. For inhibition studies, include the substrate pyridoxine 5'-phosphate (PNP).
-
Enzyme Addition: Add purified recombinant human pyridoxine 5'-phosphate oxidase.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence of the produced PLP at an excitation wavelength of ~330 nm and an emission wavelength of ~400 nm.[14]
-
Data Analysis: Determine the effect of the compound on PNPO activity and calculate the IC₅₀ if inhibition is observed.
Downstream Effects on PLP-Dependent Enzymes and Cellular Phenotypes
Should this compound prove to be a modulator of PLK or PNPO, the subsequent step is to investigate its effects on downstream PLP-dependent enzymes and cellular processes.
Table 2: Examples of PLP-Dependent Enzymes and Associated Diseases
| PLP-Dependent Enzyme | Metabolic Pathway | Associated Disease/Therapeutic Area | Reference |
| DOPA Decarboxylase | Neurotransmitter Synthesis | Parkinson's Disease | [3][4] |
| GABA Aminotransferase | Neurotransmitter Metabolism | Epilepsy | [3][4] |
| Serine Hydroxymethyltransferase | One-Carbon Metabolism | Cancer, Malaria | [3][4] |
| Ornithine Decarboxylase | Polyamine Biosynthesis | African Sleeping Sickness, Cancer | [3] |
| Alanine Racemase | Bacterial Cell Wall Synthesis | Bacterial Infections | [3][4] |
Cell-Based Assays
Cell-based assays are crucial for understanding the phenotypic consequences of modulating the Vitamin B6 salvage pathway.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cell lines (e.g., those known to be sensitive to PLP levels) in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 48-72 hours.[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Dissolve the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the IC₅₀ value for cell growth inhibition.[9]
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the systematic investigation of this compound as a potential therapeutic agent. The core hypothesis centers on its ability to modulate the Vitamin B6 salvage pathway, a critical node in cellular metabolism. The provided in silico and in vitro methodologies offer a clear path forward for researchers to elucidate the mechanism of action of this intriguing molecule.
Future research should focus on:
-
Lead Optimization: Should the initial findings be promising, medicinal chemistry efforts can be directed towards synthesizing analogs to improve potency and selectivity.
-
In Vivo Efficacy Studies: Promising compounds should be advanced to preclinical animal models of relevant diseases (e.g., cancer xenograft models).
-
Target Deconvolution: If the compound exhibits a desired cellular phenotype without directly inhibiting PLK or PNPO, further studies will be required to identify its direct molecular target(s).
The exploration of this compound represents a novel opportunity to develop therapeutics that target fundamental metabolic pathways. This guide provides the foundational knowledge and experimental framework to unlock its full potential.
References
- Celli, M., et al. (2012). Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents. PubMed.
- New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects. (2023). PMC.
- Pyridoxal 5-Phosphate Enzymes as Targets for Therapeutic Agents. (2025). Request PDF.
- New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects. (2023). ResearchGate.
- Taj, M., et al. (2023). Identification of high-affinity pyridoxal kinase inhibitors targeting cancer therapy: an integrated docking and molecular dynamics simulation approach. Semantic Scholar.
- Paiardini, A., et al. (2009). Chemogenomics of pyridoxal 5′-phosphate dependent enzymes. Taylor & Francis Online.
- Banerjee, P., et al. (2024). Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism. MedCrave online.
- Zhang, L., et al. (2017). Pyridoxine 5′-phosphate oxidase is a novel therapeutic target and regulated by the TGF-β signalling pathway in epithelial ovarian cancer. PMC.
- Nebl, T., et al. (2020). Pyridoxal kinase inhibition by artemisinins down-regulates inhibitory neurotransmission. PNAS.
- Banerjee, P., et al. (2024). Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism. MedCrave online.
- Taj, M., et al. (2023). Identification of high-affinity pyridoxal kinase inhibitors targeting cancer therapy: an integrated docking and molecular dynamics simulation approach. PubMed.
- Drugs against PLP-dependent enzymes in market. (n.d.). ResearchGate.
- Zhang, L., et al. (2017). Pyridoxine 5′-phosphate oxidase is a novel therapeutic target and regulated by the TGF-β signalling pathway in epithelial ovarian cancer. PubMed.
- PLP-Dependent Enzymes. (2014). PMC.
- Tramonti, A., et al. (2024). Phosphate Biosynthesis by Pyridox-(am)-ine 5'-Phosphate Oxidase: Species-Specific Features. PubMed.
- In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech.
- New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform. (2014). PubMed.
- Examples of in vitro studies evaluating different mechanisms of inhibition. (n.d.). ResearchGate.
- Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme. (2022). MDPI.
- functional in vitro assays for drug discovery. (2023). YouTube.
- Pyridoxine 5′-phosphate oxidase. (n.d.). Wikipedia.
- Human Pyridoxal kinase (PDXK) ELISA Kit (HUEB1902). (n.d.). Assay Genie.
- New C4- and C1-derivatives of furo[3,4-c]pyridine-3- ones and related compounds: Evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform. (2025). ResearchGate.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2016). PMC.
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
- Mouse PNPO ELISA Kit. (n.d.). Antibodies-online.com.
- Structural attributes and substrate specificity of pyridoxal kinase from Leishmania donovani. (2020). uniprot.org.
- Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center.
- Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. (2024). MDPI.
- 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. (n.d.). PubChem.
Sources
- 1. Pyridoxine 5'-phosphate oxidase is a novel therapeutic target and regulated by the TGF-β signalling pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]
- 8. PLP-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 11. Pyridoxine 5′-phosphate oxidase is a novel therapeutic target and regulated by the TGF-β signalling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridoxal 5'-Phosphate Biosynthesis by Pyridox-(am)-ine 5'-Phosphate Oxidase: Species-Specific Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of high-affinity pyridoxal kinase inhibitors targeting cancer therapy: an integrated docking and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pnas.org [pnas.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Introduction
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is a heterocyclic organic compound with the molecular formula C₈H₉NO₂.[1][2] It is recognized as a key impurity and potential degradant of Pyridoxine (Vitamin B6), a crucial nutrient for human health.[3][4] The presence and quantity of this impurity in pharmaceutical preparations of Vitamin B6 must be closely monitored to ensure the safety, efficacy, and stability of the final product. Regulatory guidelines necessitate the development of robust, accurate, and precise analytical methods for the quantification of such impurities.
This application note provides detailed protocols for two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method is presented as a reliable and widely accessible technique for routine quality control, while the LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for trace-level detection in complex matrices or for confirmatory analysis.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis. This technique separates compounds based on their polarity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Nonpolar compounds interact more strongly with the stationary phase and thus elute later, while polar compounds have a higher affinity for the mobile phase and elute earlier.
This compound, with its polar hydroxyl group and heterocyclic structure, is well-suited for RP-HPLC analysis.[5][6] The addition of a buffer to the mobile phase helps to maintain a consistent ionization state of the analyte, ensuring reproducible retention times and sharp peak shapes.[7] Detection is achieved by a UV detector, as the conjugated ring system of the molecule absorbs light in the UV spectrum.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 10.0 40 12.0 95 14.0 95 14.1 5 | 18.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 285 nm.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase A.
-
Sample Preparation (e.g., from a Vitamin B6 formulation): Accurately weigh a portion of the sample expected to contain the analyte. Dissolve the sample in mobile phase A, sonicate for 10 minutes, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.995.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow and Data Presentation
Caption: HPLC-UV workflow for quantification.
Table 1: Example HPLC-UV Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9992 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of the Method
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for quantifying low-level impurities in complex matrices, as it can distinguish the analyte from co-eluting compounds based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[8]
After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting parent ion is selected in the first quadrupole (Q1). This ion is then fragmented in a collision cell (Q2), and the resulting fragment ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference.[8]
Experimental Protocol
1. Materials and Reagents:
-
Same as HPLC-UV method, but using LC-MS grade solvents and additives.
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled version of the analyte or a related pyridine derivative).
2. Instrumentation and Conditions:
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient Elution: A faster gradient can be employed due to the higher efficiency of UPLC columns.
Time (min) % Mobile Phase B 0.0 2 5.0 60 6.0 98 7.0 98 7.1 2 | 9.0 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: The exact m/z values must be determined by infusing a standard solution of the analyte. For C₈H₉NO₂, the protonated molecule [M+H]⁺ would be m/z 152.1.
-
Quantifier Transition: The most intense and stable fragment ion.
-
Qualifier Transition: A second, less intense fragment ion for confirmation.
-
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepared as in the HPLC-UV method.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by diluting the stock solution. Spike each standard and sample with a fixed concentration of the internal standard.
-
Sample Preparation: Sample preparation can be similar to the HPLC method. For complex matrices like biological fluids, a solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup step may be necessary to reduce matrix effects.[9]
5. Data Analysis:
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.
-
Perform a linear regression and quantify the analyte in the samples using the regression equation.
Workflow and Data Presentation
Caption: LC-MS/MS workflow for quantification.
Table 2: Example LC-MS/MS Method Parameters and Performance
| Parameter | Setting / Result |
| Parent Ion [M+H]⁺ | m/z 152.1 |
| Quantifier Transition | m/z 152.1 -> 123.1 (Hypothetical) |
| Qualifier Transition | m/z 152.1 -> 94.1 (Hypothetical) |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Matrix Effect | 92% - 105% |
| Precision (%RSD, n=6) | < 5.0% |
Method Validation
Both described methods should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a direct proportional relationship between concentration and response over a defined range.
-
Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This application note details two robust and reliable methods for the quantification of this compound. The HPLC-UV method is suitable for routine quality control in pharmaceutical manufacturing, offering a balance of performance and accessibility. For applications requiring higher sensitivity and selectivity, such as trace analysis in complex matrices or confirmatory testing, the LC-MS/MS method is the preferred choice. The selection of the appropriate method should be based on the specific analytical requirements, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation.
References
- ChemBK. (2024). This compound Request for Quotation.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- LookChem. (n.d.). This compound hydrochloride.
- PubChem. (n.d.). 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol.
- Keraite, I., et al. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Journal of Industrial Microbiology & Biotechnology, 44(3), 341-351.
- Muszalska, I., et al. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 66(2), 141-148.
- van der Maas, L., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5465–5475.
- PubChem. (n.d.). 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride.
- Gueddou, L., et al. (2014). and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform. European Journal of Medicinal Chemistry, 78, 238-250.
- PubChem. (n.d.). Furo(3,4-c)pyridine.
- Agilent. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas.
- Bush, S. J., et al. (2023). Automated LC-MS Analysis and Data Extraction for High-Throughput Chemistry. ChemRxiv.
- Al-Imam, A., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals, 15(4), 510.
- Hou, X., et al. (2013). Analysis of furo[3,2-c]tetrahydroquinoline and pyrano[3,2-c]tetrahydroquinoline derivatives as antitumor agents by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 27(11), 1235-1246.
- Gampfer, T. M., et al. (2024). Evaluation of biochemical assays and optimization of LC-MS-MS analysis for the detection of synthetic urine. Journal of Analytical Toxicology, 48(1), 37-43.
Sources
- 1. chembk.com [chembk.com]
- 2. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride | C8H10ClNO2 | CID 6451169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
Investigating the Neuropharmacological Potential of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: A Guide for Preclinical Research
Introduction: Unveiling a Potential Neuromodulator
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is a heterocyclic compound structurally related to pyridoxine (Vitamin B6).[1][2] While primarily documented as an impurity in the synthesis of pyridoxine, its chemical architecture, bearing resemblance to a key vitamin involved in the synthesis of neurotransmitters, suggests a potential for bioactivity within the central nervous system (CNS).[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the neuropharmacological applications of this compound, with a focus on its potential modulation of GABAergic neurotransmission, a cornerstone of inhibitory signaling in the brain.
Currently, direct and extensive research into the specific neuropharmacological actions of this compound is not widely published. Therefore, this document serves as a detailed roadmap for its systematic evaluation, from initial in vitro characterization to in vivo assessment in relevant animal models of neurological and psychiatric disorders. The protocols and methodologies outlined herein are designed to rigorously test the hypothesis that this compound may act as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor, a well-established target for therapeutic agents used in the treatment of anxiety, epilepsy, and sleep disorders.[5]
Part 1: In Vitro Characterization - Probing the Molecular Target
The initial phase of investigation focuses on determining if this compound directly interacts with the GABA-A receptor and characterizing the nature of this interaction.
Application Note 1.1: Radioligand Binding Assays for GABA-A Receptor Subunit Affinity
Objective: To determine if this compound binds to specific sites on the GABA-A receptor complex.
Rationale: Radioligand binding assays are a fundamental technique to assess the affinity of a test compound for a receptor.[6] By using radiolabeled ligands that bind to distinct sites on the GABA-A receptor (e.g., the benzodiazepine site, the picrotoxin site), we can determine if the compound of interest competes for binding and at which site it may act.[5]
Experimental Workflow:
Figure 1: Workflow for GABA-A Receptor Binding Assay.
Protocol 1.1: Competitive Radioligand Binding Assay
-
Tissue Preparation: Homogenize freshly dissected rat cortical tissue in ice-cold buffer.
-
Incubation: In a 96-well plate, incubate the membrane homogenates with a fixed concentration of a suitable radioligand (e.g., [³H]flunitrazepam for the benzodiazepine site) and a range of concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and then determine the binding affinity (Ki) using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity Data
| Radioligand | Binding Site | Hypothetical Ki (µM) |
| [³H]flunitrazepam | Benzodiazepine | 5.2 |
| [³H]muscimol | GABA | > 100 |
| [³H]TBOB | Picrotoxin | > 100 |
Application Note 1.2: Electrophysiological Assessment of GABA-A Receptor Modulation
Objective: To functionally characterize the effect of this compound on GABA-A receptor-mediated currents.
Rationale: Electrophysiology, particularly the patch-clamp technique, provides a direct measure of ion channel function.[7][8] This allows for the determination of whether the compound enhances (positive allosteric modulator, PAM) or inhibits (negative allosteric modulator, NAM) the function of the GABA-A receptor in response to GABA.[9]
Protocol 1.2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Use primary cultured neurons or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2).
-
Recording: Obtain whole-cell patch-clamp recordings from these cells.
-
GABA Application: Apply a low concentration of GABA (e.g., EC₁₀) to elicit a baseline current.
-
Compound Application: Co-apply this compound with GABA and observe any change in the current amplitude.
-
Dose-Response: Generate a dose-response curve by applying varying concentrations of the compound to determine its potency (EC₅₀) and efficacy.
Signaling Pathway:
Figure 2: Proposed Mechanism of GABA-A Receptor Modulation.
Part 2: In Vivo Evaluation - Assessing Neuropharmacological Effects
Following in vitro characterization, the focus shifts to in vivo models to assess the physiological and behavioral effects of this compound.
Application Note 2.1: Assessment of Anxiolytic Activity
Objective: To determine if this compound exhibits anxiolytic-like effects in rodents.
Rationale: The elevated plus-maze (EPM) is a widely validated behavioral assay for screening anxiolytic drugs. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Protocol 2.1: Elevated Plus-Maze Test in Mice
-
Animal Acclimation: Acclimate male mice to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).
-
Test Procedure: 30 minutes after administration, place each mouse in the center of the EPM, facing an open arm.
-
Behavioral Recording: Record the behavior of the mouse for 5 minutes using a video camera.
-
Data Analysis: Score the time spent in the open arms and closed arms, and the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Table 2: Hypothetical Elevated Plus-Maze Data
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) |
| Vehicle | - | 35 ± 5 |
| Compound X | 1 | 42 ± 6 |
| Compound X | 5 | 78 ± 9 |
| Compound X | 10 | 95 ± 12 |
| Diazepam | 2 | 110 ± 10 |
| p < 0.05 compared to vehicle |
Application Note 2.2: Evaluation of Anticonvulsant Properties
Objective: To assess the potential of this compound to protect against chemically-induced seizures.
Rationale: The pentylenetetrazole (PTZ) seizure model is a common screening tool for anticonvulsant drugs.[10] PTZ is a GABA-A receptor antagonist that induces clonic seizures. Compounds that enhance GABAergic inhibition are often effective in this model.
Protocol 2.2: Pentylenetetrazole (PTZ)-Induced Seizure Test in Rats
-
Animal Preparation: Use male Wistar rats and administer various doses of this compound or vehicle.
-
PTZ Injection: After a pre-treatment period (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, s.c.).
-
Seizure Observation: Immediately after PTZ injection, place the rat in an observation chamber and record the latency to the first clonic seizure and the incidence of tonic-clonic seizures over a 30-minute period.
-
Data Analysis: Analyze the data for a significant increase in seizure latency or a decrease in the percentage of animals experiencing seizures.
Experimental Workflow:
Figure 3: Workflow for PTZ-Induced Seizure Model.
Conclusion and Future Directions
This guide provides a foundational research plan to elucidate the potential neuropharmacological applications of this compound. The proposed experiments will systematically evaluate its interaction with the GABA-A receptor and its potential efficacy as an anxiolytic or anticonvulsant agent. Positive findings from these studies would warrant further investigation, including the evaluation in more chronic and complex animal models of epilepsy[11][12][13][14] and anxiety, pharmacokinetic profiling, and assessment of its safety and tolerability. The structural relationship to pyridoxine also suggests that exploring its effects on other neurotransmitter systems could be a fruitful avenue for future research.
References
- protocols.io. (2023). Brain Slice Preparation for electrophysiology recording. [Link]
- protocols.io. (2024).
- Precisionary Instruments. (2025). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. [Link]
- ConductScience. (2022). Ultimate Guide on Neuronal or Brain Slice Electrophysiology. [Link]
- ResearchGate. (n.d.). (PDF) Brain Slice Preparation for electrophysiology recording v1. [Link]
- Barker-Haliski, M. L., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 167, 106421. [Link]
- ChemBK. (2024).
- Taylor & Francis Online. (n.d.).
- Sakamoto, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1535–1543. [Link]
- ResearchGate. (n.d.). Behavioral and Cognitive Testing Procedures in Animal Models of Epilepsy. [Link]
- Löscher, W. (2021). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International Journal of Molecular Sciences, 22(16), 8898. [Link]
- ACS Publications. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. [Link]
- J. Med. Chem. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. [Link]
- CNS Neurosci Ther. (2018). Animal Models of Epilepsy: A Phenotype-oriented Review. [Link]
- Int J Mol Sci. (2021).
- Br J Pharmacol. (2021). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. [Link]
- PubChem. (n.d.). 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. [Link]
Sources
- 1. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 2. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisionary.com [precisionary.com]
- 8. conductscience.com [conductscience.com]
- 9. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: A Guide to Investigating its Potential as a Chemical Probe
Foreword: From Pharmaceutical Impurity to Potential Research Tool
In the landscape of chemical biology and drug discovery, the journey of a molecule from obscurity to a validated chemical probe is one of rigorous scientific inquiry. This guide focuses on 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a compound primarily recognized in the pharmaceutical industry as a process-related impurity in the synthesis of Pyridoxine (Vitamin B6), where it is often referred to as Pyridoxine Impurity A.[1][2][3] While its role as a reference standard for quality control is well-established, its potential biological activities and utility as a chemical probe remain largely unexplored.[3]
This document is intended for researchers, scientists, and drug development professionals who are intrigued by the prospect of repurposing this molecule. It deviates from a standard application note for a validated probe. Instead, it serves as a comprehensive roadmap for the scientific investigation required to characterize this compound and potentially elevate it to the status of a useful chemical probe. We will delve into its known characteristics, outline a strategic framework for elucidating its biological function, and provide foundational protocols to embark on this exploratory journey.
Section 1: Current Knowledge Base and Physicochemical Profile
This compound is a heterocyclic organic compound with a structural resemblance to pyridoxine.[3] It is commercially available, typically as a hydrochloride salt, for research purposes.[4][5][6][7] Its primary documented application is as an intermediate in chemical syntheses and as a reference standard in analytical chemistry.[8][9]
Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C8H10ClNO2 | [6][10] |
| Molecular Weight | 187.62 g/mol | [4][5][6] |
| CAS Number | 1006-21-9 | [4][5][6][7] |
| Appearance | White to off-white crystalline powder | [11] |
| Melting Point | 239-240 °C (decomposition) | [4] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [4] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Section 2: Unveiling Biological Activity: A Proposed Research Workflow
The structural similarity of this compound to pyridoxine, a vital vitamin involved in numerous metabolic pathways, suggests the potential for biological activity.[3] Reports have alluded to possible neuroprotective, antiemetic, and antibacterial properties, though these claims require substantial experimental validation.[1][3]
The following workflow provides a logical progression for investigators seeking to characterize the biological effects of this compound and assess its suitability as a chemical probe.
Caption: Proposed workflow for validating this compound as a chemical probe.
Section 3: Foundational Protocols for Investigation
The following protocols are presented as starting points for researchers. They are intended to be adapted and optimized based on the specific biological system and experimental goals.
Protocol 3.1: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol is designed to investigate the potential neuroprotective effects of the compound, a hypothesis stemming from its structural relation to pyridoxine.[1][3]
Objective: To determine if this compound can protect primary cortical neurons from glutamate-induced cell death.
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium with B27 supplement and GlutaMAX
-
This compound hydrochloride (dissolved in a suitable vehicle, e.g., sterile water or DMSO)
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
Procedure:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a suitable density and allow them to adhere and mature for 7-10 days in vitro.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle-only control. Incubate for 1-2 hours.
-
Glutamate Challenge: Add L-glutamic acid to the wells to a final concentration known to induce excitotoxicity (e.g., 50-100 µM). Do not add glutamate to the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the EC50 of the compound's protective effect.
Rationale: This experiment provides an initial assessment of the compound's cytoprotective capabilities in a disease-relevant context. A positive result would warrant further investigation into the underlying mechanism, such as modulation of neurotransmitter pathways or antioxidant effects.[3]
Protocol 3.2: Western Blot Analysis of a Putative Signaling Pathway
Objective: To determine if this compound affects the activation state of key proteins in a hypothesized signaling pathway (e.g., a pathway known to be modulated by Vitamin B6).
Materials:
-
Relevant cell line (e.g., a neuronal cell line like SH-SY5Y)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the phosphorylated and total forms of the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with varying concentrations of the compound for a predetermined time course.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Rationale: This protocol allows for the direct interrogation of a specific molecular mechanism. By examining changes in protein phosphorylation, researchers can begin to map the signaling pathways influenced by the compound.
Section 4: Data Interpretation and Next Steps
Interpreting the results from these initial experiments requires a critical and cautious approach. Positive "hits" in phenotypic screens need to be followed up with rigorous target identification and validation studies. The absence of an effect is also valuable data, helping to define the compound's spectrum of activity.
Should this compound demonstrate consistent and potent activity in these and subsequent assays, the next steps would involve more advanced chemical biology techniques to confirm target engagement in living cells and in vivo models to assess its therapeutic potential.
Section 5: Conclusion and Future Outlook
This compound currently stands at a crossroads. While its identity as a pharmaceutical impurity is well-defined, its potential as a tool for biological discovery is an open question. Its structural relationship to pyridoxine provides a tantalizing starting point for investigation.[3] The path to validating it as a chemical probe is challenging but holds the promise of uncovering new biological insights and potentially new therapeutic avenues. This guide provides the foundational framework for any researcher wishing to embark on that path.
References
- ChemBK. (2024, April 9). This compound Request for Quotation.
- Generon. This compound hydrochloride | Pyridoxine cyclic ether Impurity.
- LookChem. This compound hydrochloride.
- CymitQuimica. This compound hydrochloride.
- MedChemExpress. This compound hydrochloride.
- Benchchem. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride.
- ChemicalBook. (2025, July 16). 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol.
- BLDpharm. 1006-21-9|this compound hydrochloride.
- PubChem. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol.
- Tradeindia. This compound(Pyridoxine Impurity A - PhEur).
- Fisher Scientific. This compound, TRC.
- Benchchem. A Comparative Analysis of the Biological Activities of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride and Pyridoxine.
- PubChem. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound hydrochloride|lookchem [lookchem.com]
- 5. This compound hydrochloride [cymitquimica.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 1006-21-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 8. chembk.com [chembk.com]
- 9. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 10. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride | C8H10ClNO2 | CID 6451169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound(pyridoxine Impurity A - Pheur) at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
Application Notes and Protocols: Experimental Design for In Vitro Studies with 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Introduction: Unveiling the Bioactivity of a Pyridoxine Derivative
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a structural analog of pyridoxine (Vitamin B6), presents a compelling subject for in vitro investigation.[1][2] While its precise mechanism of action is not yet fully elucidated, its relationship to pyridoxine suggests potential roles in a variety of cellular processes.[3] Emerging evidence points towards its interaction with pathways modulated by Connexin 43 (GJA1), a key protein in forming gap junctions that facilitate direct intercellular communication.[4][5] Dysregulation of GJA1 and gap junctional intercellular communication (GJIC) is implicated in numerous pathologies, including neurological disorders, cardiovascular diseases, and cancer, making modulators of this protein of significant therapeutic interest.[5][6]
This guide provides a comprehensive framework for the in vitro evaluation of this compound, with a focus on its potential effects on cell viability, gap junctional intercellular communication, and Connexin 43 expression and localization. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to rigorously assess the bioactivity of this compound.
Part 1: Foundational Analysis - Cytotoxicity and Dose-Response
Before investigating specific mechanisms, it is crucial to establish the cytotoxic profile of this compound. This foundational step determines the appropriate concentration range for subsequent, more sensitive functional assays, ensuring that observed effects are not simply a consequence of cell death.
Scientific Rationale
A dose-response assessment is fundamental to toxicological and pharmacological studies. By exposing cells to a range of concentrations of the test compound, we can determine the IC50 (half-maximal inhibitory concentration), which represents the concentration at which 50% of the cell population is non-viable. This value is critical for designing experiments that probe for subtle, non-lethal cellular effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for the Scrape Loading/Dye Transfer (SL/DT) assay.
Protocol: Scrape Loading/Dye Transfer (SL/DT) Assay
-
Cell Culture: Seed cells in 6-well plates and grow to full confluency.
-
Compound Treatment: Treat the confluent monolayers with non-toxic concentrations of this compound (determined from the MTT assay) for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Scrape Loading: Rinse the cells with PBS. Make a single scrape across the monolayer with a sterile pipette tip or scalpel blade.
-
Dye Addition: Immediately add a solution of a gap junction-permeable fluorescent dye, such as Lucifer Yellow (0.1% in PBS), to the cells and incubate for 5-10 minutes.
-
Washing: Gently wash the cells three times with PBS to remove the dye from the extracellular environment.
-
Imaging: Immediately visualize and capture images of the scrape line using a fluorescence microscope.
-
Quantification: Measure the perpendicular distance the dye has traveled from the scrape line into the adjacent cells. Compare the dye transfer distance between treated and control groups.
Data Presentation: Quantification of GJIC
| Treatment | Dye Transfer Distance (µm) | Standard Deviation | % Change from Control |
| Vehicle Control | 150 | 12 | 0 |
| Compound (10 µM) | 185 | 15 | +23.3 |
| Compound (50 µM) | 220 | 18 | +46.7 |
| GJIC Inhibitor | 30 | 5 | -80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A known GJIC inhibitor (e.g., carbenoxolone) should be used as a negative control.
Part 3: Mechanistic Investigation - Connexin 43 Expression and Localization
Following the functional assessment of GJIC, it is essential to investigate the underlying molecular mechanisms. This involves quantifying the expression levels of Connexin 43 (GJA1) and observing its subcellular localization.
Scientific Rationale
The efficiency of GJIC is directly related to the abundance and proper localization of connexin proteins at the plasma membrane, where they form gap junction plaques. [4][5]An increase or decrease in GJIC could be due to altered expression of the GJA1 gene, changes in the stability of the Cx43 protein, or altered trafficking of the protein to the cell membrane. [5][7][8]Western blotting allows for the quantification of total Cx43 protein levels, while immunofluorescence microscopy provides spatial information about its localization within the cell.
Experimental Workflow: GJA1/Cx43 Analysis
Caption: Workflow for analyzing Connexin 43 expression and localization.
Protocol: Western Blotting for Total Connexin 43
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay. [9][10]3. SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for Connexin 43. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in Cx43 expression.
Protocol: Immunofluorescence for Connexin 43 Localization
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the compound as described previously.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking and Staining: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against Connexin 43, followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) can also be included.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.
-
Analysis: Analyze the images to observe the localization of Connexin 43. Look for changes in the formation of gap junction plaques at the cell-cell interfaces in treated versus control cells.
Data Presentation: Cx43 Expression and Localization
Western Blot Quantification
| Treatment | Relative Cx43 Expression (Normalized to Loading Control) | Standard Deviation |
| Vehicle Control | 1.0 | 0.12 |
| Compound (10 µM) | 1.4 | 0.15 |
| Compound (50 µM) | 1.9 | 0.21 |
Immunofluorescence Observations
| Treatment | Description of Cx43 Localization |
| Vehicle Control | Punctate staining of Cx43 predominantly at cell-cell junctions, forming distinct gap junction plaques. |
| Compound (50 µM) | Increased intensity and number of Cx43-positive plaques at the cell-cell interfaces, suggesting enhanced gap junction formation. |
Note: The data presented in these tables is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This comprehensive guide provides a structured approach to the in vitro investigation of this compound. By systematically evaluating its cytotoxicity, impact on gap junctional intercellular communication, and effects on Connexin 43 expression and localization, researchers can build a robust profile of its cellular activities. Positive findings from these assays would warrant further investigation into the specific signaling pathways that regulate GJA1 expression and trafficking, as well as in vivo studies to assess the therapeutic potential of this compound. The methodologies described herein are foundational for elucidating the biological significance of this intriguing pyridoxine derivative.
References
- A high-throughput assay for connexin 43 (Cx43, GJA1) gap junctions using codon-optimized aequorin. PubMed.
- An Assay to Assess Gap Junction Communic
- Scrape Loading/Dye Transfer Assay.
- An Assay to Assess Gap Junction Communic
- Quantifying Protein Expression. Biocompare.
- Advantages and Limitations of Commonly used Methods to Assay the Molecular Permeability of Gap Junctional Intercellular Communic
- A comparison of protein detection and quantification techniques. Thermo Fisher Scientific.
- Applicability of Scrape Loading-Dye Transfer Assay for Non-Genotoxic Carcinogen Testing.
- 5 methods to quantify proteins. Abyntek Biopharma.
- 7 Common Methods to Quantify Proteins – Pros and Cons.
- A High-Throughput Assay for Connexin 43 (Cx43, GJA1) Gap Junctions Using Codon-Optimized Aequorin. Semantic Scholar.
- Approaches to Study Gap Junctional Coupling. Frontiers.
- GJA1-20k, a Short Isoform of Connexin43, from Its Discovery to Its Potential Implic
- 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride. Benchchem.
- Evaluating the efficacy of protein quantific
- Dye transfer was modulated by Cx43 expression and GJ blockade.
- Regulation of Cx43 Gap Junction Intercellular Communication by Bruton's Tyrosine Kinase and Interleukin-2-Inducible T-Cell Kinase. MDPI.
- Auxiliary trafficking subunit GJA1-20k protects connexin-43 from degradation and limits ventricular arrhythmias. JCI.
- A Comparative Analysis of the Biological Activities of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride and Pyridoxine. Benchchem.
- Internal translation of Gja1 (Connexin43) to produce GJA1-20k: Implications for arrhythmia and ischemic-preconditioning. Frontiers.
- Effect of Pyridoxine Derivative B6NO on Transcription Factor Nrf2 Activity and Cytotoxic Properties of Doxorubicin In Vitro. PubMed.
- A new antioxidative vitamin B6 analogue modulates pathophysiological cell prolifer
- Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants. PubMed.
- Assay of Vitamin B6 (Pyridoxine Hydrochloride)
- Vitamin B6 and Its Role in Cell Metabolism and Physiology. PMC - PubMed Central.
- 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol. ChemicalBook.
- Vitamin B6 (Pyridoxine) and Its Derivatives Are Efficient Singlet Oxygen Quenchers and Potential Fungal Antioxidants.
- This compound hydrochloride. CymitQuimica.
- This compound Request for Quot
- (PDF) Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography.
- Direct and Functional Biomarkers of Vitamin B6 St
- This compound, TRC. Fisher Scientific.
- Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture. Sigma-Aldrich.
- This compound hydrochloride. LookChem.
- This compound hydrochloride. MedChemExpress.
- Connexin 43 (GJA1) Mutations Cause the Pleiotropic Phenotype of Oculodentodigital Dysplasia. PMC - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. GJA1-20k, a Short Isoform of Connexin43, from Its Discovery to Its Potential Implication in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Connexin 43 (GJA1) Mutations Cause the Pleiotropic Phenotype of Oculodentodigital Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Auxiliary trafficking subunit GJA1-20k protects connexin-43 from degradation and limits ventricular arrhythmias [jci.org]
- 8. Frontiers | Internal translation of Gja1 (Connexin43) to produce GJA1-20k: Implications for arrhythmia and ischemic-preconditioning [frontiersin.org]
- 9. abyntek.com [abyntek.com]
- 10. 7 Common Methods to Quantify Proteins – Pros and Cons | Abselion [abselion.com]
Title: Application Notes & Protocols: In Vivo Preclinical Evaluation of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
An Application Note and Protocol Guide for Researchers
Introduction & Scientific Rationale
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is a heterocyclic organic compound structurally related to pyridoxine (Vitamin B6).[1][2] It is primarily known in the pharmaceutical industry as a cyclic ether process impurity found during the synthesis of Pyridoxine Hydrochloride.[3][4][5][6] The structural analogy to pyridoxine, a vitamin with well-documented roles in human physiology, including significant neuroprotective functions, provides a strong rationale for investigating the potential biological activities of this compound.[3]
While direct experimental data is limited, scientific interest lies in its potential neuroprotective, anti-inflammatory, and antitumor effects.[3][7] It is also utilized as a key intermediate in the synthesis of other biologically active molecules.[7]
This guide, designed for researchers and drug development professionals, provides a strategic framework and detailed protocols for the initial in vivo characterization of this compound. The focus is on two primary areas of investigation suggested by its structural heritage: neuroprotection and anti-inflammatory activity.
Foundational In Vivo Considerations
Before proceeding to efficacy models, a foundational understanding of the compound's behavior in a living system is paramount. These preliminary studies are critical for designing meaningful and reproducible experiments.
Rationale for Preliminary Pharmacokinetic (PK) and Dose-Range Finding Studies
The primary objective of a preliminary PK study is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This data is not merely procedural; it is the logical foundation upon which all subsequent efficacy studies are built. Key parameters like plasma half-life (t½), maximum concentration (Cmax), and bioavailability will dictate the dosing regimen (e.g., once daily vs. twice daily) required to maintain therapeutic exposure.
Concurrently, a dose-range finding or Maximum Tolerated Dose (MTD) study is essential to identify a dose range that is both safe and potentially efficacious. This minimizes the risk of confounding toxicity in efficacy models and ensures that the doses tested are relevant.
Animal Model and Vehicle Selection
For initial screening of neuroprotective and anti-inflammatory activities, rodent models, specifically Sprague-Dawley rats or C57BL/6 mice, are recommended. These models are well-characterized, and a vast body of historical data is available for comparison.[8][9][10]
The choice of a delivery vehicle is critical for ensuring the compound's solubility and stability. Given that this compound is soluble in some organic solvents but not water, a common approach is to use a suspension in an aqueous vehicle like 0.5-1% carboxymethyl cellulose (CMC) or a solution containing a co-solvent like DMSO, followed by dilution in saline.[5][7] The vehicle used must be tested alone (as a vehicle control group) to ensure it has no independent biological effects.
Protocol Suite 1: Evaluation of Neuroprotective Potential
Scientific Premise: Pyridoxine's role in neurotransmitter synthesis and its neuroprotective effects, potentially through antioxidant pathways like Nrf2, suggest that its structural analog, this compound, may possess similar properties.[3] A robust and clinically relevant model to test this hypothesis is the simulation of ischemic stroke.
Recommended Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a gold standard for preclinical stroke research.[11][12] It effectively mimics the pathophysiology of human ischemic stroke, including reduced cerebral blood flow, excitotoxicity, oxidative stress, and inflammation, providing a comprehensive system to evaluate a potential neuroprotectant.[11][12]
Experimental Workflow for MCAO Study
Caption: Workflow for the MCAO neuroprotection study.
Detailed Experimental Protocol: MCAO
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating occlusion of the Middle Cerebral Artery (MCA).
-
-
Treatment Administration: Administer this compound (at pre-determined doses, e.g., 10, 30, 100 mg/kg) or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) either 30 minutes before occlusion or immediately upon reperfusion.
-
Reperfusion: After 60-90 minutes of occlusion, withdraw the filament to allow reperfusion. Suture the incision.
-
Neurological Assessment (24h post-MCAO): Evaluate neurological deficits using a standardized 5-point scale.
-
Infarct Volume Measurement: Euthanize the animal, harvest the brain, and slice it into 2 mm coronal sections. Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Healthy tissue stains red, while the infarcted area remains white. Quantify the infarct volume using image analysis software.
Experimental Groups & Data Presentation
| Group # | Treatment | Dose (mg/kg) | Route | Rationale |
| 1 | Sham | N/A | N/A | Assesses the effect of surgery without arterial occlusion. |
| 2 | Vehicle Control | N/A | p.o. / i.p. | Establishes the baseline infarct volume and neurological deficit. |
| 3 | Test Compound | 10 | p.o. / i.p. | Low dose for efficacy testing. |
| 4 | Test Compound | 30 | p.o. / i.p. | Mid dose for efficacy testing. |
| 5 | Test Compound | 100 | p.o. / i.p. | High dose for efficacy testing. |
| 6 | Positive Control (e.g., Nimodipine) | 10 | p.o. / i.p. | Validates the experimental model's responsiveness to a known neuroprotectant. |
Protocol Suite 2: Evaluation of Anti-Inflammatory Activity
Scientific Premise: The compound is an intermediate for anti-inflammatory drugs, and many natural and synthetic compounds exhibit anti-inflammatory properties.[7] Initial screening for such activity is a logical step in its characterization.
Recommended Model: Carrageenan-Induced Paw Edema in Rats
This is a universally accepted, acute, and non-immune inflammatory model, ideal for the primary screening of compounds with potential anti-inflammatory activity.[8][13][14] The biphasic edema development allows for insights into the potential mechanism; the early phase involves histamine and serotonin, while the later phase (>1 hour) is mediated by prostaglandins and cytokines, which are targets of non-steroidal anti-inflammatory drugs (NSAIDs).[14]
Hypothesized Anti-inflammatory Mechanism of Action
A common pathway for anti-inflammatory agents is the inhibition of NF-κB signaling.[13] It is hypothesized that this compound may interfere with this cascade.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Detailed Experimental Protocol: Paw Edema
-
Animal and Grouping: Use male Sprague-Dawley rats (180-220g), fasted overnight with access to water. Divide them into experimental groups as detailed in the table below.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound or reference drug (Indomethacin) orally (p.o.) 60 minutes before carrageenan injection. The control group receives only the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]
-
Data Analysis: Calculate the increase in paw volume for each animal compared to its baseline. Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Experimental Groups & Data Presentation
| Group # | Treatment | Dose (mg/kg) | Route | Purpose |
| 1 | Vehicle Control (0.5% CMC) | N/A | p.o. | Establishes the maximal inflammatory response. |
| 2 | Test Compound | 10 | p.o. | Evaluates low-dose anti-inflammatory effect. |
| 3 | Test Compound | 30 | p.o. | Evaluates mid-dose anti-inflammatory effect. |
| 4 | Test Compound | 100 | p.o. | Evaluates high-dose anti-inflammatory effect. |
| 5 | Positive Control (Indomethacin) | 10 | p.o. | Validates the assay with a standard NSAID.[9][13] |
Results should be summarized in a table showing mean paw volume ± SEM at each time point and the calculated percentage inhibition at a key time point (e.g., 3 or 4 hours).
Data Interpretation & Future Directions
A statistically significant reduction in infarct volume/neurological deficit in the MCAO model or a dose-dependent inhibition of paw edema would provide the first in vivo evidence of the biological activity of this compound.
Positive findings should lead to:
-
Mechanism of Action Studies: Investigating downstream molecular targets, such as markers for oxidative stress (GSH, SOD), apoptosis (caspase-3), or inflammation (TNF-α, IL-6, NF-κB activation) in brain or paw tissue.
-
Advanced Models: Progressing to more complex or chronic models of neurodegeneration (e.g., Parkinson's disease models) or inflammation (e.g., collagen-induced arthritis).
-
Safety Pharmacology: Comprehensive evaluation of the compound's effects on cardiovascular, respiratory, and central nervous systems.
This structured, hypothesis-driven approach ensures a logical and efficient progression from initial screening to a deeper understanding of the therapeutic potential of this compound.
References
- BenchChem. (2025).
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride and Pyridoxine. Benchchem.
- BenchChem. (n.d.). This compound hydrochloride | Pyridoxine cyclic ether Impurity. Benchchem.
- ChemBK. (2024).
- Kovalenko, V. L., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- Kovalenko, V. L., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed.
- de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
- BenchChem. (2025). Unraveling the Enigmatic Mechanism of this compound Hydrochloride: A Technical Overview. Benchchem.
- MedChemExpress. (n.d.). This compound hydrochloride. MedChemExpress.
- PubChem. (n.d.). 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol.
- El-Sayed, M. G., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Beni-Suef University Journal of Basic and Applied Sciences.
- PubChem. (n.d.). 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride.
- Husain, A., et al. (2015).
- PubChem. (n.d.). 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride.
- Uddin, M. S., et al. (2020).
- Scuto, M., et al. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. MDPI.
- BenchChem. (n.d.). Application Notes and Protocols: Investigating the Neuroprotective Effects of 7-Ethoxyrosmanol. Benchchem.
- CymitQuimica. (n.d.). This compound hydrochloride. CymitQuimica.
- Panteleimonov, A., et al. (2024). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. MDPI.
Sources
- 1. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride | C8H10ClNO2 | CID 6451169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chembk.com [chembk.com]
- 8. scielo.br [scielo.br]
- 9. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling procedures for 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol.
An In-Depth Technical Guide to the Safe Handling and Use of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
A Note on Method and Sourcing
Compound Identification and Physicochemical Properties
This compound is a heterocyclic compound often utilized as a reference standard or intermediate in pharmaceutical research and development.[2][3] It is structurally related to Pyridoxine (Vitamin B6).[3] Understanding its basic properties is foundational to safe handling.
| Property | This compound | This compound HCl | Source |
| CAS Number | 5196-20-3 | 1006-21-9 | [4][5] |
| Molecular Formula | C₈H₉NO₂ | C₈H₁₀ClNO₂ | [4][5] |
| Molecular Weight | 151.16 g/mol | 187.62 g/mol | [4][5] |
| Appearance | White solid (typical) | White solid (typical) | [6] |
| Melting Point | Not available | 239-240 °C (decomposes) | [1] |
| Solubility | Soluble in organic solvents like ethanol, DMF, chloroform; insoluble in water. | Slightly soluble in DMSO, Methanol, Water. | [1][6] |
| Storage Temperature | Room Temperature or -20 °C | Room Temperature, under inert atmosphere. | [1] |
Hazard Identification and Risk Assessment
The primary known hazards associated with the hydrochloride salt of this compound are acute oral toxicity and irritation. Due to the limited data, it is prudent to assume the compound may have other unknown hazardous properties.
GHS Hazard Classification (for Hydrochloride Salt):
| Hazard Class | Hazard Statement | Pictogram | Precautionary Statements | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | [1] | |
| Skin Irritation (Assumed) | (H315): Causes skin irritation | P280, P302+P352 | [1] | |
| Eye Irritation (Assumed) | (H319): Causes serious eye irritation | P280, P305+P351+P338 | [1] |
Causality Behind Hazard Assessment:
-
Harmful if Swallowed (H302): This classification indicates that accidental ingestion of a relatively small quantity of the substance can cause significant health effects or even death.[7][8] The primary risk in a laboratory setting is through accidental transfer from contaminated hands to the mouth.
-
Irritant: As a general irritant, the compound can cause inflammation, redness, or discomfort upon contact with skin, eyes, or the respiratory tract.[1] Fine powders of solid chemicals are particularly hazardous as they can easily become airborne and be inhaled or settle on surfaces and skin.[9][10]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is essential, prioritizing engineering controls and supplementing with appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All procedures involving the handling of the solid compound (weighing, transferring, preparing solutions) should be performed in a certified chemical fume hood. This is the primary defense against inhaling airborne particles.
-
Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure provides excellent protection by capturing any dust generated at the source.
-
General Laboratory Ventilation: The laboratory should have a high rate of air exchange to dilute any fugitive emissions.
Personal Protective Equipment (PPE) Protocol:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields. | Nitrile or neoprene gloves. | Standard lab coat. | Not required if no signs of container damage. |
| Weighing Solid | Safety goggles (for superior splash/dust protection). | Nitrile or neoprene gloves. | Standard lab coat, fully fastened. | Not required if performed in a fume hood or ventilated enclosure. |
| Preparing Solutions | Safety goggles. A face shield is recommended if there is a splash hazard. | Nitrile or neoprene gloves. | Standard lab coat. Consider a chemical-resistant apron. | Not required if performed in a fume hood. |
| Handling Solutions | Safety glasses with side shields. | Nitrile or neoprene gloves. | Standard lab coat. | Not required. |
| Spill Cleanup | Safety goggles and face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron or coveralls over a lab coat. | An N95 dust mask may be considered for a small spill of the solid. For large spills, consult EHS. |
-
Rationale for Glove Selection: Nitrile or neoprene gloves provide adequate protection against incidental contact with many chemical solids and solutions. Latex gloves are not recommended due to potential allergic reactions and poor chemical resistance.[9] Always consult a glove manufacturer's compatibility chart for specific solvents used.
Detailed Experimental Protocols
Protocol 1: Receiving and Storing the Compound
-
Verification: Upon receipt, visually inspect the container for any signs of damage or leakage. Cross-reference the label with the order details (CAS number, chemical name).
-
Segregation: Store the compound away from strong oxidizing agents, acids, and bases.
-
Storage Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated area. For long-term storage, refer to the supplier's recommendation, which may be at room temperature or refrigerated (-20 °C), under an inert atmosphere.[1]
-
Labeling: Ensure the storage location is clearly labeled in accordance with your institution's chemical hygiene plan.
Protocol 2: Weighing the Solid Compound
This protocol is designed to minimize aerosolization and exposure.
Caption: Workflow for Safely Weighing Solid this compound.
Protocol 3: Preparing a Stock Solution
-
Pre-calculation: Determine the required mass of the compound and the volume of the solvent needed to achieve the target concentration.
-
Setup (in Fume Hood): Place a magnetic stir plate and a suitable volumetric flask inside the fume hood.
-
Weighing: Following Protocol 2, weigh the required amount of the solid onto a creased weigh paper.
-
Transfer: Carefully open the weigh paper over the mouth of the volumetric flask and gently tap to transfer the solid. Use a funnel if necessary to prevent loss of material.
-
Dissolution: Add approximately half of the final volume of the desired solvent (e.g., DMSO, Methanol).[1] Cap the flask and swirl gently or use a magnetic stir bar to aid dissolution.
-
Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap and invert the flask several times to ensure the solution is homogeneous.
-
Labeling: Immediately label the solution with the chemical name, concentration, solvent, date, and your initials.
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to mitigating risk.
Caption: Decision tree for responding to a chemical spill.
Personal Exposure First Aid:
-
Skin Contact: Immediately remove contaminated clothing.[11] Flush the affected area with copious amounts of water for at least 15 minutes.[11] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [11] If the person is conscious and able to swallow, have them rinse their mouth with water. Call a poison control center or seek immediate medical attention.[7][8] Provide the medical team with the name of the chemical and, if possible, the container.
Waste Disposal
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, weigh paper), absorbent materials from spills, and any residual solid compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not pour any waste down the drain.
References
- SCME-support.org.Personal Protective Equipment (PPE).[Link]
- LookChem.this compound hydrochloride.[Link]
- Protection Against Solids, Liquids, and Gases: A Practical Industrial Safety Guide. (2025). Safeopedia.[Link]
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.[Link]
- University of South Carolina.Personal Protective Equipment - Environmental Health & Safety Services.[Link]
- University of Colorado Colorado Springs.UCCS Task Specific PPE Requirements - Chemical Use Hazards.[Link]
- Healthdirect Australia.Swallowed substance.[Link]
- ChemBK.
- Stanford Medicine Children's Health.First Aid for Poisonings in a Child.[Link]
- Mayo Clinic.Poisoning: First aid.[Link]
Sources
- 1. This compound hydrochloride|lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 4. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 5. This compound hydrochloride [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. Swallowed substance - poisoning information, symptoms and treatments | healthdirect [healthdirect.gov.au]
- 8. Poisoning: First aid - Mayo Clinic [mayoclinic.org]
- 9. scme-support.org [scme-support.org]
- 10. safeopedia.com [safeopedia.com]
- 11. First Aid for Poisonings in a Child - Stanford Medicine Children's Health [stanfordchildrens.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Welcome to the technical support center for 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common solubility challenges encountered during experimentation with this compound. Our approach is rooted in foundational physicochemical principles to empower you with the scientific rationale behind each recommended protocol.
Understanding the Molecule: A Physicochemical Overview
This compound is a heterocyclic organic compound with the molecular formula C₈H₉NO₂.[1] It is an analog of Pyridoxine (Vitamin B6) and is often encountered as a related impurity.[2][3] A thorough understanding of its key physicochemical properties is the first step in troubleshooting solubility issues.
| Property | Value/Information | Significance for Solubility |
| Chemical Structure | See Figure 1 | The fused furo-pyridine ring system contributes to its rigid, planar structure, which can lead to strong crystal lattice energy and thus, lower solubility. The pyridine nitrogen is basic. |
| Molecular Weight | 151.16 g/mol [1] | A relatively low molecular weight compound. |
| Predicted pKa | ~5.23[4] | The pyridine nitrogen is weakly basic. At pH values below the pKa, the compound will be protonated and exist as a more soluble cationic species. |
| logP | 0.1 - 1.92780[1][2] | This value suggests a degree of lipophilicity, which can contribute to poor aqueous solubility. |
| Melting Point (HCl salt) | 239-240 °C (decomposes)[2] | A high melting point can indicate strong intermolecular forces in the crystal lattice, making it more difficult for a solvent to break them apart. |
| General Solubility | Free Base: Insoluble in water; soluble in organic solvents like ethanol, dimethylformamide (DMF), and chloroform.[5] HCl Salt: Slightly soluble in water, DMSO, and methanol.[2] | This confirms its nature as a poorly water-soluble weak base. The hydrochloride salt form enhances aqueous solubility. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound.
Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What should I do first?
A1: Start with pH modification.
The pyridine nitrogen in this compound is a weak base.[4] At neutral or alkaline pH, it will be in its neutral, less soluble form. By lowering the pH, you can protonate the pyridine nitrogen, forming a more soluble salt.
Initial Steps:
-
Acidify your buffer: Attempt to dissolve the compound in a buffer with a pH at least 1-2 units below its pKa (e.g., pH 3.0-4.0). A simple starting point is 0.1 M citrate buffer.
-
Use the hydrochloride salt: If you have access to the hydrochloride salt of the compound, this form is inherently more water-soluble than the free base.[2]
-
The Henderson-Hasselbalch Relationship: For a weak base, the relationship between pH, pKa, and the ratio of ionized to un-ionized species can be described by the Henderson-Hasselbalch equation.[6][7] This relationship predicts that solubility will increase as the pH of the solution decreases.
Q2: I need to work at a neutral pH for my biological assay. How can I dissolve the compound?
A2: If pH adjustment is not an option, consider using co-solvents or preparing a concentrated stock in an organic solvent.
Strategy 1: Organic Stock Solution
-
Prepare a high-concentration stock: Dissolve the compound in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol at a high concentration (e.g., 10-50 mM).[8] this compound is known to be soluble in these solvents.[5]
-
Serial dilution: Perform serial dilutions of your stock solution in the same organic solvent to create intermediate concentrations.
-
Final dilution into aqueous buffer: Add a small volume of the organic stock solution to your pre-warmed aqueous buffer with vigorous vortexing.[9] The final concentration of the organic solvent should be kept to a minimum (ideally <1%, and often <0.1%) to avoid impacting your biological system.
Troubleshooting Precipitation upon Dilution: If the compound precipitates out of the aqueous buffer, it indicates that you have exceeded its kinetic solubility limit.[9]
-
Decrease the final concentration: Try a lower final concentration of the compound in your assay.
-
Optimize the dilution method: Add the organic stock dropwise to the vortexing aqueous buffer to promote rapid dispersion.[9]
Strategy 2: Co-solvents Incorporate a small percentage of a water-miscible organic solvent into your final aqueous buffer. Common co-solvents include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
Start with a low percentage (e.g., 1-5%) and determine the minimum amount needed to maintain solubility.[9]
Q3: I am observing inconsistent results in my experiments. Could this be related to solubility?
A3: Absolutely. Poor solubility can lead to significant variability in experimental outcomes.
Undissolved compound can lead to an overestimation of the concentration in solution, resulting in inaccurate dose-response curves and other artifacts.[10]
Verification of Dissolution:
-
Visual Inspection: A truly dissolved solution should be clear and free of any visible particles.
-
Tyndall Effect: Shine a laser pointer through the solution. If the beam is visible, it indicates the presence of suspended particles (a colloid), meaning the compound is not fully dissolved.[10]
-
Filtration Test: Prepare your solution and filter it through a 0.22 µm syringe filter. A significant drop in concentration (measured by HPLC or UV-Vis spectroscopy) after filtration confirms incomplete dissolution.[10]
Q4: How can I improve the long-term stability of my stock solutions?
A4: Proper storage is crucial to prevent degradation and precipitation.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.[8]
-
Aliquoting: To avoid multiple freeze-thaw cycles, which can degrade the compound and affect solubility, store stock solutions in small, single-use aliquots.[8]
-
Inert Atmosphere: For sensitive compounds, purging the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution in an aqueous buffer.[11][12]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microtiter plates
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Add a small volume of each DMSO dilution to the aqueous buffer in a separate 96-well plate.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or the absorbance using a UV-Vis plate reader. An increase in turbidity or a non-linear increase in absorbance indicates precipitation.
Protocol 2: pH-Dependent Solubility Profile
This protocol helps to experimentally determine the effect of pH on the solubility of this compound.
Materials:
-
This compound (solid)
-
A series of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the solid compound to vials containing each buffer.
-
Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (HPLC is preferred for its specificity).
-
Plot the measured solubility against the pH of the buffer.
Advanced Solubilization Strategies
If the above methods are insufficient, consider these advanced formulation approaches:
| Strategy | Mechanism of Action | Key Excipients/Techniques |
| Complexation | The hydrophobic compound is encapsulated within the cavity of a host molecule, increasing its apparent aqueous solubility. | Cyclodextrins: (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can form inclusion complexes with poorly soluble drugs.[13] |
| Solid Dispersions | The compound is dispersed in an amorphous form within a hydrophilic polymer matrix, which can enhance its dissolution rate and solubility. | Polymers: (e.g., povidone (PVP), hydroxypropyl methylcellulose (HPMC), polyethylene glycol (PEG)) can be used to create amorphous solid dispersions via techniques like spray drying or hot-melt extrusion.[14] |
| Surfactant-based Formulations | Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their solubility in aqueous media. | Surfactants: (e.g., Polysorbates (Tween® series), Sodium dodecyl sulfate (SDS)) can be used to create micellar solutions.[13] |
Visualizing Troubleshooting Workflows
Caption: Troubleshooting workflow for this compound solubility.
Caption: Effect of pH on the solubility of a weak base.
References
- LookChem. (n.d.). This compound hydrochloride.
- Yalkowsky, S. H., & He, Y. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
- ChemBK. (2024, April 9). This compound Request for Quotation.
- ResearchGate. (2025, August 7). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.
- Karagiannis, A., & Mouchlis, V. (2016). Prediction of pH-dependent aqueous solubility of druglike molecules.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
- Völgyi, G., Marosi, A. K., & Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of pharmaceutical and biomedical analysis, 52(4), 548-556.
- Wikipedia. (n.d.). Pyridine.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
- PubChem. (n.d.). 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol.
- International Agency for Research on Cancer. (2000). Pyridine. In Some Industrial Chemicals. IARC.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- Daina, A., & Zoete, V. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives.
- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- PharmTech. (n.d.). Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients.
- European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
- PubChem. (n.d.). 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride.
- Solubility of Things. (n.d.). Pyridine.
- Reddit. (2022, January 6). How to tackle compound solubility issue.
- Kramer, C., & Wunder, F. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 659-663.
- PC, J., & Shabaraya, A. R. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by.
- Samaroo, S., Hengesbach, C., Bruggeman, C., & Hickey, D. (2023). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice.
- Synthink. (n.d.). This compound hydrochloride | Pyridoxine cyclic ether Impurity.
Sources
- 1. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 7. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
stability and degradation of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol in various solvents
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol. The information herein is synthesized from available data and established principles of organic chemistry, with extrapolations from studies on the closely related compound, Pyridoxine (Vitamin B6), due to the limited specific stability data for this particular analog.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2] This minimizes the risk of oxidation and degradation from atmospheric moisture. For long-term storage, refrigeration (2-8°C) is recommended.
Q2: In which solvents is this compound soluble?
A2: The compound exhibits the following solubility profile:
-
Slightly soluble: DMSO, Methanol, Water.[2]
-
Soluble: Ethanol, Dimethylformamide (DMF), Chloroform.[3]
For aqueous applications, the hydrochloride salt is typically used to improve water solubility.
Q3: How should I prepare stock solutions? Are they stable, and for how long?
A3: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use anhydrous, high-purity solvents. For organic stock solutions (e.g., in DMSO or ethanol), store in small aliquots in tightly sealed vials at -20°C or -80°C for up to a few weeks. Avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be used immediately. The stability of solutions is highly dependent on pH and exposure to light.[4][5]
Q4: Is this compound sensitive to light?
A4: Yes, like its parent compound Pyridoxine, this compound is expected to be light-sensitive.[4][5] Exposure to laboratory light, especially at a higher pH, can lead to significant degradation.[4][5] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4][5]
Troubleshooting Guide: Stability and Degradation
This section addresses common issues encountered during the handling and use of this compound in various solvents.
Issue 1: Solution Discoloration (e.g., turning yellow or brown)
-
Potential Cause: This is a classic sign of oxidation or degradation. The phenolic hydroxyl group on the pyridine ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
-
Troubleshooting Steps:
-
Use Degassed Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, handle the solid and prepare solutions in a glove box or under a stream of inert gas.
-
Protect from Light: Immediately wrap the container with the solution in aluminum foil or use an amber vial.
-
Control Temperature: Prepare solutions at room temperature and store them at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for longer-term).
-
pH Consideration: Be aware that stability is pH-dependent. Based on data for Pyridoxine, degradation is more pronounced at neutral to higher pH.[4][5] If your experimental conditions allow, a slightly acidic pH may improve stability.
-
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Potential Cause: The appearance of new, unexpected peaks in your chromatogram is a strong indicator of compound degradation. These peaks represent degradation products formed in the solution.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected peaks.
-
Explanation of Workflow:
-
Verify System Suitability: First, ensure the new peaks are not artifacts from the solvent or system by injecting a solvent blank. Then, prepare and immediately inject a fresh standard to confirm the purity of the starting material.
-
Hypothesize Degradation: If the fresh standard is pure and the blank is clean, the issue is likely degradation in your experimental sample. Consider the most probable pathways: hydrolysis (if in water), oxidation, or photolysis.
-
Perform Forced Degradation: To confirm your hypothesis, conduct a forced degradation study.[6] This involves intentionally exposing your compound to harsh conditions (acid, base, peroxide, heat, UV light) to generate degradants.
-
Compare and Identify: Compare the retention times of the peaks in your experimental sample to those generated during the forced degradation study. This can help identify the nature of the degradation.
-
Optimize Conditions: Once the degradation pathway is understood, optimize your experimental conditions (e.g., switch to a more stable solvent, adjust pH, protect from light) to minimize degradation.
-
Issue 3: Loss of Biological Activity or Inconsistent Results
-
Potential Cause: A gradual loss of the compound's expected activity or high variability in experimental results can be due to its degradation in the assay medium or stock solution.
-
Troubleshooting Steps:
-
Confirm Stock Integrity: Use HPLC to check the purity of your stock solution before each experiment.
-
Assess Stability in Assay Medium: Incubate the compound in your final assay buffer for the duration of your experiment. At various time points, take aliquots and analyze by HPLC to quantify the remaining parent compound.
-
Prepare Fresh: The most reliable approach is to prepare a fresh solution of the compound immediately before each experiment.
-
Consider Adsorption: The compound may adsorb to plasticware. If you observe a loss of concentration without evidence of degradation, consider using low-adhesion microplates or glass vials.
-
Predicted Stability and Degradation Profile
The following table summarizes the predicted stability of this compound in common solvents under various conditions, extrapolated from data on Vitamin B6 analogs.[4]
| Solvent/Condition | Predicted Stability | Rationale & Recommendations |
| Aprotic Polar (DMSO, DMF) | Moderate | Can be susceptible to moisture-driven degradation. Use anhydrous grade solvents and store desiccated at low temperatures. |
| Protic (Methanol, Ethanol) | Moderate to Low | May undergo solvolysis over time, especially if acidic or basic impurities are present. Prepare fresh. |
| Aqueous (Buffered) | Low (pH dependent) | Highly susceptible to pH-dependent hydrolysis and oxidation. Stability is generally poor; prepare immediately before use. A slightly acidic pH (e.g., 3.5-4.5) may offer the best stability.[7] |
| Exposure to Light | Very Low | Photodegradation is a significant risk.[4][5] All solutions must be protected from light at all times. |
| Acidic Conditions (e.g., 0.1 M HCl) | Moderate to Low | The furo-pyridine ring system may be susceptible to acid-catalyzed hydrolysis/ring-opening under harsh conditions. |
| Basic Conditions (e.g., 0.1 M NaOH) | Low | The phenolic hydroxyl group is deprotonated, making the compound highly susceptible to rapid oxidation. |
| Oxidative Stress (e.g., H₂O₂) | Very Low | The electron-rich aromatic ring and phenolic group are prime targets for oxidation. |
Hypothetical Degradation Pathway
Based on the structure, a likely degradation pathway involves oxidation of the phenolic ring, potentially leading to ring-opening or polymerization.
Caption: Plausible oxidative degradation pathway.
Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound.[6]
Objective: To identify potential degradation products and determine the intrinsic stability of the molecule under various stress conditions.
Materials:
-
This compound
-
Solvents: Methanol, Water (HPLC grade)
-
Stress agents: 1 M HCl, 1 M NaOH, 3% H₂O₂
-
HPLC system with UV or MS detector
-
pH meter, water bath, UV lamp (254 nm / 365 nm)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a small vial.
-
Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Degradation: Dilute stock with 1:1 Methanol:Water. Heat at 60°C for 24 hours.
-
Photolytic Degradation: Dilute stock with 1:1 Methanol:Water. Expose to UV light for 24 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis:
-
Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples, including an unstressed control sample (stock solution diluted at time zero), by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
References
- Ang, C. (1979). Stability of three forms of vitamin B6 to laboratory light conditions. Journal - Association of Official Analytical Chemists. [Link]
- LookChem. (n.d.). This compound hydrochloride. [Link]
- ChemBK. (2024). This compound. [Link]
- Navankasattusas, S., & Lund, D. B. (2006). Thermal Destruction of Vitamin B6 Vitamers in Buffer Solution and Cauliflower Puree. Journal of Food Science. [Link]
- Adepu, G. S. (2017). A gradient, rapid and simple RP-HPLC method was developed and validated for the simultaneous estimation of Isoniazid, Thiacetazone and Pyridoxine HCl in tablet dosage form. Journal of Global Trends in Pharmaceutical Sciences, 8(1), 3622-3633. [Link]
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.).
- Impactfactor. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. [Link]
- Figshare. (2025).
- Ensom, M. H. H., et al. (2015). Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. The Canadian Journal of Hospital Pharmacy, 68(3), 229-235. [Link]
- MedCrave online. (2016).
- ResearchGate. (n.d.). Percentages of vitamins degradation in acid and basic solutions. [Link]
Sources
- 1. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of three forms of vitamin B6 to laboratory light conditions. | Semantic Scholar [semanticscholar.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
improving the purity of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol preparations
Welcome to the technical support guide for 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol (CAS 5196-20-3). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important pharmaceutical intermediate.[1][2] This guide provides in-depth, experience-driven solutions to help you improve the final purity and yield of your preparations.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound.
Q1: My final product has a persistent yellow or brown discoloration after initial synthesis. What is the likely cause and how can I remove it?
A1: Discoloration in pyridin-7-ol preparations is a frequent issue, often stemming from two primary sources:
-
Oxidation of the Phenolic Hydroxyl Group: The pyridin-7-ol moiety is susceptible to oxidation, especially when exposed to air at elevated temperatures or in the presence of trace metal impurities. This can form highly colored quinone-like species.
-
Polymeric Impurities: Side reactions during synthesis, particularly if temperatures are not well-controlled, can lead to the formation of colored, often tar-like polymeric byproducts.[3][4]
Causality-Driven Troubleshooting Protocol:
-
Initial Assessment: Before attempting a complex purification, confirm that the discoloration is not due to residual starting materials from a Chichibabin-type synthesis or related pyridine formations, which can themselves be colored.[3][5]
-
Activated Charcoal Treatment: For removing colored impurities, a treatment with activated charcoal (carbon) is highly effective.[6][7]
-
Step 1: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., methanol or ethanol). The compound is soluble in organic solvents like ethanol and chloroform.[1]
-
Step 2: Add 1-2% w/w of activated charcoal to the hot solution.
-
Step 3: Gently reflux the mixture for 15-30 minutes. Overheating should be avoided to prevent degradation.
-
Step 4: Perform a hot gravity filtration to remove the charcoal.[8] This step is critical and must be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel if possible.
-
-
Recrystallization: After decolorization, proceed with recrystallization to isolate the pure compound.
Q2: I'm experiencing low recovery after recrystallization. How can I optimize this process?
A2: Low recovery is typically a problem of solvent selection or using an excessive volume of solvent. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7]
Workflow for Optimizing Recrystallization:
Caption: Workflow for optimizing the recrystallization process.
Data-Driven Solvent Selection: Based on its structure (a polar heterocyclic compound with hydrogen bonding capabilities), suitable solvent systems can be predicted.[9] The compound is slightly soluble in methanol and water.[10]
| Solvent System | Temperature Profile | Expected Outcome |
| Methanol | High solubility when hot, moderate when cold. | Good for initial trials, but may require cooling to 0°C for optimal yield. |
| Ethanol/Water | Dissolves in hot ethanol; water acts as an anti-solvent.[11] | Potentially high recovery. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Re-clarify with a drop of hot ethanol before cooling. |
| Isopropanol | Lower solubility than methanol. | May provide higher recovery but could require a larger volume. |
| Ethyl Acetate | Lower polarity; likely a poor solvent on its own. | Best used in combination with a more polar solvent for column chromatography. |
Table 1: Recommended starting solvents for recrystallization screening.
Key Experimental Insight: The most common mistake is adding too much solvent initially.[8] Add the hot solvent portion-wise until the solid just dissolves. If too much is added, carefully evaporate some solvent to re-saturate the solution before cooling.
Q3: My NMR analysis shows a persistent impurity that co-elutes with my product during column chromatography. What strategy should I adopt?
A3: This situation suggests an impurity with very similar polarity to your target compound, possibly an isomer or a closely related byproduct. Standard silica gel chromatography may be insufficient.[12]
Advanced Purification Strategies:
-
Modify the Mobile Phase: Since this compound is a basic pyridine derivative, it can interact strongly with the acidic sites on standard silica gel, leading to peak tailing and poor separation.[3][13]
-
Change the Stationary Phase: If modifying the mobile phase fails, switch to a different stationary phase.
-
Neutral Alumina: Alumina can be effective for purifying amines and basic compounds where silica fails.[14][16]
-
Reverse-Phase Chromatography (C18): In reverse-phase, the most polar compounds elute first.[14] If your impurity is less polar than the target molecule, this can be an excellent separation method. Elute with a gradient of water/methanol or water/acetonitrile.
-
Caption: Structural relationship and potential origins of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for assessing the purity of the final product?
A1: A combination of methods is recommended for a comprehensive purity profile:
-
HPLC/UPLC: This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water containing a buffer (e.g., 0.1% formic acid or ammonium acetate) is a good starting point.
-
¹H NMR Spectroscopy: Provides structural confirmation and can identify and quantify impurities if their signals do not overlap with the product's signals.
-
LC-MS: Confirms the molecular weight of the main peak and helps in identifying the mass of unknown impurity peaks. The exact mass is 151.063328530 Da.[17]
-
Melting Point: A sharp melting point range is a good indicator of high purity. The hydrochloride salt has a reported melting point of 239-240 °C (with decomposition).[10]
Q2: What are the optimal storage conditions for this compound?
A2: Given its phenolic hydroxyl group and amine functionality, the compound is susceptible to oxidation and potential degradation.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent air oxidation.
-
Temperature: Store at room temperature or refrigerated (2-8 °C) for long-term stability.[10]
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Form: The hydrochloride salt form is generally more stable and less prone to oxidation than the free base.[18]
Q3: Can I use this compound directly if it appears as a white solid?
A3: While a white, crystalline appearance is a good sign, it does not guarantee purity.[1] Many potential impurities, such as unreacted starting materials or isomeric byproducts from the synthesis, can also be colorless solids.[19][20] Always perform analytical characterization (as described in FAQ Q1) to confirm purity before using the compound in sensitive applications, especially in drug development workflows where impurity profiles are critical.
References
- ChemBK. (2024). This compound Request for Quotation.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- University of Calgary. (2025). Recrystallization - Single Solvent.
- Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
- Reddit. (2017). Column chromatography & TLC on highly polar compounds?.
- University of Alberta. (n.d.). Column chromatography.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Millersville University. (n.d.). Recrystallization.
- Membrane Solutions. (n.d.). Column Chromatography Notes.
- LookChem. (n.d.). This compound hydrochloride.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- National Center for Biotechnology Information. (n.d.). 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride. PubChem Compound Database.
- Wikipedia. (n.d.). Pyridine.
- Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega.
- Menaka, T. & Ramya Kuber, B. (2017). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. ResearchGate.
- International Agency for Research on Cancer. (1999). Pyridine. Some Industrial Chemicals.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
Sources
- 1. chembk.com [chembk.com]
- 2. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Recrystallization [sites.pitt.edu]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. lookchem.com [lookchem.com]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. web.uvic.ca [web.uvic.ca]
- 13. reddit.com [reddit.com]
- 14. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 15. Chromatography [chem.rochester.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride | C8H10ClNO2 | CID 6451169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
common challenges in working with 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Welcome to the technical support center for 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this pyridoxine-related compound. Here, we provide troubleshooting advice and frequently asked questions to support your experimental success.
Section 1: Synthesis and Purification
The synthesis of this compound, a known impurity of Pyridoxine (Vitamin B6), can present challenges related to reaction control and purification.[1][2] Below are common issues and their remedies.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My synthesis of this compound from a Furo[3,4-c]pyridine precursor is resulting in low yields. What are the likely causes?
Answer: Low yields in the synthesis of fused heterocyclic systems like this are often traced back to a few critical steps.[3] The primary route involves the condensation of a suitable Furo[3,4-c]pyridine compound with a formaldehyde derivative under acidic conditions, followed by reduction.[4]
-
Inefficient Cyclization: The intramolecular cyclization to form the dihydrofuran ring is a key step. Ensure your reaction conditions are optimized. This includes the choice of acid catalyst and solvent. Anhydrous conditions are often crucial to prevent side reactions.
-
Suboptimal Reaction Temperature: The condensation and reduction steps may have different optimal temperature ranges. A temperature that is too high can lead to decomposition or the formation of polymeric byproducts, while a temperature that is too low may result in an incomplete reaction. We recommend a stepwise temperature profile, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each stage.
-
Purity of Starting Materials: Impurities in the initial Furo[3,4-c]pyridine scaffold can significantly hinder the reaction. Ensure the purity of your starting materials through appropriate analytical techniques before commencing the synthesis.
Question 2: I am observing significant byproduct formation in my synthesis. What are the common side reactions?
Answer: The synthesis of substituted pyridines and fused furans can be prone to several side reactions.[3]
-
Over-reduction: If a strong reducing agent is used, the pyridine ring itself may be susceptible to reduction, leading to a loss of aromaticity and the formation of piperidine-like structures. The choice of a milder reducing agent, such as sodium borohydride under controlled pH, is advisable.
-
Polymerization: Formaldehyde derivatives are prone to polymerization under acidic conditions. To mitigate this, add the formaldehyde derivative slowly to the reaction mixture at a controlled temperature.
-
Incomplete Cyclization: As mentioned, if the cyclization is not driven to completion, you may isolate the acyclic intermediate.
Question 3: What are the best practices for purifying this compound?
Answer: As this compound is often analyzed as a pyridoxine impurity, purification can be achieved using methods developed for pyridoxine impurity profiling.[5][6][7] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective technique.
| Parameter | Recommendation | Reference |
| Column | C8 or C18 (e.g., Hypersil gold C8, 50 mm x 2.1 mm, 1.9 µm) | [8] |
| Mobile Phase | Acetonitrile and water gradient. A common starting point is a high aqueous phase (e.g., 90% water) with a gradient to a higher organic phase (e.g., 90% acetonitrile). | [6][9] |
| pH Modifier | Phosphoric acid to adjust the pH of the aqueous phase (e.g., to pH 2.6-3.5) can improve peak shape. | [8] |
| Detection | UV detection at approximately 230-245 nm. | [8] |
For laboratory-scale purification, column chromatography on silica gel can be employed. A solvent system of dichloromethane and methanol, with a small amount of ammonium hydroxide to prevent peak tailing, is a good starting point.
Caption: A general workflow for the synthesis and purification of this compound.
Section 2: Stability and Storage
The stability of this compound is a critical consideration for its use as a reference standard and in experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 4: How stable is this compound and what are the optimal storage conditions?
Answer: The furo[3,4-c]pyridine scaffold can be susceptible to degradation under certain conditions. While specific stability data for this compound is limited, we can infer its stability based on its structure.
-
pH Sensitivity: The pyridine ring imparts a basic character, and the phenolic hydroxyl group is acidic. Therefore, the compound's stability can be pH-dependent. Extreme pH conditions should be avoided. For storage in solution, a buffered solution around neutral pH is recommended.
-
Oxidative Stability: The phenolic hydroxyl group and the dihydrofuran ring can be susceptible to oxidation. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light Sensitivity: Pyridine-containing compounds can be light-sensitive. Store the solid compound and solutions in amber vials or protected from light.
-
Temperature: For long-term storage, it is recommended to keep the compound at -20°C. For short-term storage, 2-8°C is acceptable.
Question 5: What are the likely degradation pathways for this compound?
Answer: Potential degradation pathways include oxidation of the phenolic hydroxyl group and cleavage of the dihydrofuran ring.
Caption: A simplified diagram showing potential degradation pathways for this compound.
Section 3: Analytical Characterization
Accurate analytical characterization is essential for confirming the identity and purity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 6: I am having difficulty obtaining a clean ¹H NMR spectrum. What could be the issue?
Answer: A common issue with nitrogen-containing heterocyclic compounds is peak broadening, especially for protons near the nitrogen atom.
-
Solvent Choice: The choice of solvent can significantly impact the spectrum. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice as it can help to sharpen exchangeable protons (like the -OH group). Deuterated chloroform (CDCl₃) or methanol (CD₃OD) can also be used.
-
H-D Exchange: The hydroxyl proton may exchange with residual water in the NMR solvent, leading to a broad signal or its disappearance. A D₂O exchange experiment can confirm the presence of the hydroxyl proton.
-
Hygroscopic Nature: The compound may be hygroscopic. Ensure the sample is thoroughly dried before preparing the NMR sample to minimize water contamination.
Question 7: What is the expected mass spectrometry fragmentation pattern for this compound?
Answer: In electrospray ionization mass spectrometry (ESI-MS), you would expect to see a strong protonated molecular ion peak ([M+H]⁺) at m/z 152.06. Fragmentation may involve the loss of small neutral molecules such as water (H₂O) from the dihydrofuran ring or cleavage of the ether linkage.
Question 8: How can I confirm the purity of my sample?
Answer: A combination of analytical techniques is recommended for purity assessment.
-
HPLC: As detailed in the purification section, a high-resolution RP-HPLC method with UV detection is the gold standard for purity analysis.[5][6]
-
NMR: ¹H NMR can be used to identify impurities if they are present in sufficient quantities (>1%).
-
Elemental Analysis: For a final confirmation of purity, elemental analysis should be performed to ensure the experimental percentages of C, H, and N match the theoretical values.
By understanding these common challenges and implementing the suggested solutions, researchers can more effectively work with this compound, ensuring the integrity and success of their experiments.
References
- Chavan, A., & Gandhimathi, R. (n.d.). Results of stability indicating impurity profiling for pyridoxine. ResearchGate.
- Chavan, A., & Gandhimathi, R. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. International Journal of Pharmaceutical Sciences and Research, 14(9), 4565-4573.
- (n.d.). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. IJSDR.
- (n.d.). Impurity profiling UPLC methods for quantitative analysis of some antiemetics formulated with Pyridoxine. ResearchGate.
- Zaazaa, H. E., Abbas, S. S., Essam, H. M., & El-Bardicy, M. G. (2022). Impurity-profiling UPLC methods for quantitative analysis of some antiemetics formulated with pyridoxine.
- (n.d.). This compound Request for Quotation. ChemBK.
- (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
- (n.d.). 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. PubChem.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. Impurity-profiling UPLC methods for quantitative analysis of some antiemetics formulated with pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
Technical Support Center: A Researcher's Guide to Characterizing and Minimizing Off-Target Effects of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Welcome to the technical support center for researchers working with 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol. This molecule, also known as a pyridoxine impurity, is structurally related to vitamin B6 and has garnered interest for its potential biological activities.[1][2][3] However, its precise mechanism of action remains largely uncharacterized.[3] This guide is designed to provide a logical, scientifically rigorous framework for identifying its molecular targets, validating on-target engagement, and minimizing the confounding influence of off-target effects in your assays.
Our approach is grounded in the principles of chemical probe validation, emphasizing that a thorough understanding of a compound's selectivity is paramount to generating reproducible and reliable data.[4][5]
Part 1: Foundational Questions & Initial Troubleshooting
This section addresses the most common initial hurdles researchers face when a promising compound has an unknown mechanism of action.
Q1: I'm observing an interesting phenotype with this compound, but I don't know its primary target. Where do I even begin to investigate off-target effects?
This is a classic challenge in early-stage drug discovery and chemical biology.[6] Before you can define "off-target," you must first generate a hypothesis for the "on-target." The initial goal is to move from a phenotypic observation to a plausible molecular mechanism.
Initial Steps for Target Hypothesis Generation:
-
In Silico Target Prediction: Utilize computational tools to predict potential protein targets based on the compound's structure. These methods screen your molecule against databases of known protein binding sites.[7][8] While not definitive, this can provide a valuable list of candidates for experimental validation.
-
Literature Review of Structural Analogs: Given its relation to pyridoxine (Vitamin B6), investigate proteins and pathways associated with pyridoxine metabolism.[3] Does your observed phenotype align with the modulation of any of these pathways?
-
Broad-Spectrum Profiling: If resources permit, screen the compound against large, unbiased panels. The most common and informative are broad kinase panels, as kinases are frequent off-targets for many small molecules.[9][10]
Q2: My results are inconsistent between experiments. Could this be due to off-target effects?
Inconsistent results are a frequent problem and can stem from multiple sources, including off-target activity.[11] However, it's crucial to first rule out issues with experimental setup and compound integrity.
Troubleshooting Checklist for Inconsistent Results:
| Potential Issue | Recommended Action | Rationale |
| Compound Stability | Perform LC-MS/MS analysis of your compound in the cell culture medium over the time course of your experiment.[11] | The compound may be degrading into other active or toxic molecules, leading to variable effects. |
| Cell Health & Passage Number | Ensure you are using cells within a consistent and low passage number range and that they are in the logarithmic growth phase.[11] | Cellular responses can change significantly with passage number and confluency. |
| Assay Interference | Run cell-free controls to determine if the compound directly interacts with your assay reagents (e.g., luciferase, MTT/XTT tetrazolium dyes).[7] | The compound might be inhibiting or activating a reporter enzyme, or absorbing light at the detection wavelength, leading to false readouts. |
| High Compound Concentration | Perform a detailed dose-response curve. Off-target effects often manifest at higher concentrations.[11] | A steep, sigmoidal curve suggests a specific interaction, whereas a shallow curve or effects only at high concentrations may indicate non-specific or off-target activity. |
Part 2: Identifying and Validating the Primary Target
Once you have a list of potential targets, the next critical phase is to confirm direct physical engagement in a relevant biological context.
Q3: How can I definitively prove that my compound binds to its intended target inside the cell?
Confirming target engagement is a cornerstone of validating a small molecule's mechanism of action.[5][12] Observing a downstream effect alone is insufficient, as this could be an indirect consequence of an off-target interaction.[13]
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15] It relies on the principle that a protein's thermal stability changes upon ligand binding.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Basic CETSA
-
Cell Treatment: Culture your cells of interest and treat one set with your compound (e.g., at 10x the EC50 from a functional assay) and another with a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of your target protein remaining in the supernatant by Western blotting or other quantitative protein detection methods.
-
Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates direct target engagement.[16][17]
Part 3: Deconvoluting On-Target vs. Off-Target Phenotypes
Even with confirmed target engagement, it is essential to demonstrate that the engagement of that specific target is responsible for the observed biological effect.
Q4: My compound binds Target X, but how do I know the phenotype I see isn't caused by it binding to an unknown Target Y?
This is a critical question that requires orthogonal approaches to answer.[11] The goal is to show that the phenotype is dependent on the presence and activity of the intended target.
Key Strategies for Phenotypic Validation:
-
Genetic Knockdown/Knockout: The most rigorous method is to use CRISPR or siRNA to eliminate the target protein. If the compound's effect is truly on-target, it should be diminished or absent in the knockout/knockdown cells.[18][19]
-
Use of a Structurally Unrelated Inhibitor: If another known inhibitor of the same target exists (with a different chemical scaffold), it should produce the same phenotype. This reduces the likelihood that the effect is due to a shared off-target of a particular chemical class.
-
Inactive Control Analog: Synthesize or acquire a close structural analog of your compound that is inactive against the primary target. This control should not produce the same cellular effects.[11] If it does, it strongly suggests the phenotype is driven by an off-target interaction common to the chemical scaffold.
Caption: Decision workflow for validating on-target effects.
Part 4: Advanced Troubleshooting & FAQs
Q5: I suspect my compound is hitting multiple kinases. How can I identify them?
Kinase inhibition is a very common source of off-target effects.[10] The most effective way to investigate this is through a kinome profiling service . These services screen your compound against a large panel of hundreds of kinases, providing a detailed selectivity profile.[20][21][22]
Interpreting Kinome Profiling Data:
| Kinase | % Inhibition @ 1µM | IC50 (nM) | Interpretation & Next Steps |
| Kinase A (Hypothesized Target) | 95% | 40 | Potent on-target activity confirmed. |
| Kinase B | 88% | 150 | Significant off-target activity. This could contribute to the observed phenotype or cause toxicity. Investigate the function of Kinase B in your cellular model. |
| Kinase C | 75% | 900 | Moderate off-target activity. Likely not relevant at lower concentrations of your compound but could be a factor at higher doses. |
| Kinase D | 12% | >10,000 | Minimal off-target activity. Not a concern. |
This table illustrates how data from a kinase profiling panel can reveal potential off-target interactions. "Compound-X" is an intended inhibitor of Kinase A.[7]
Q6: My compound is cytotoxic at concentrations needed to see the desired effect. How can I differentiate on-target from off-target toxicity?
This is a common challenge.[11] The key is to determine if the cytotoxicity is linked to the intended mechanism.
-
Perform a Cytotoxicity Assay: Use a standard assay (e.g., LDH or MTT) to determine the concentration range that induces toxicity.[11]
-
Compare with Genetic Knockdown: Does the genetic knockdown/knockout of your target protein replicate the cytotoxicity? If not, the toxicity is likely an off-target effect.
-
Rescue Experiment: If your target is an enzyme, can you "rescue" the cells from the compound's effect by adding an excess of the enzyme's product? If so, the effect is more likely on-target.
By systematically applying these principles of target identification, engagement, and phenotypic validation, researchers can build a robust and compelling case for the mechanism of action of this compound, confidently distinguishing desired on-target effects from confounding off-target activities.
References
- Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
- Wikipedia. (n.d.). Cellular thermal shift assay.
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
- ResearchGate. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- SciLifeLab. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- National Institutes of Health. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Pharmaron. (n.d.). Kinase Panel Profiling.
- National Institutes of Health. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed.
- Oncolines B.V. (2024). Kinome Profiling.
- BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- National Institutes of Health. (n.d.). Quality by Design for Preclinical In Vitro Assay Development. PMC.
- European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes.
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
- National Institutes of Health. (n.d.). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC.
- FEBS Network. (2023). The importance of chemical probes in molecular and cell biology.
- National Institutes of Health. (n.d.). The era of high-quality chemical probes. PMC.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Addgene. (2024). CRISPR 101: Off-Target Effects.
- Patsnap. (2025). How can off-target effects of drugs be minimised?
- National Institutes of Health. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC.
- Kosheeka. (2021). Essentials of In Vitro Assay Development.
- National Institutes of Health. (2018). Strategies for controlling CRISPR/Cas9 off-target effects and biological variations in mammalian genome editing experiments. PubMed.
- ACS Publications. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing.
- National Institutes of Health. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed.
- Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
- American Chemical Society. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025.
- National Institutes of Health. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.
- ChemBK. (2024). This compound Request for Quotation.
- Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- LookChem. (n.d.). This compound hydrochloride.
- National Institutes of Health. (n.d.). 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strategies for controlling CRISPR/Cas9 off-target effects and biological variations in mammalian genome editing experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. assayquant.com [assayquant.com]
- 22. pharmaron.com [pharmaron.com]
Technical Support Center: Refining Analytical Methods for 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Detection
Welcome to the technical support center for the analytical refinement of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying this specific pyridoxine impurity. Here, we synthesize foundational analytical principles with specific, actionable troubleshooting advice to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Here are some common questions encountered when developing analytical methods for this compound:
Q1: What is this compound and why is its detection important?
A1: this compound is recognized as a cyclic ether impurity of Pyridoxine (Vitamin B6).[1][2][3] As with any active pharmaceutical ingredient (API), the profiling and quantification of impurities are critical for ensuring the safety and efficacy of the final drug product.[4] Regulatory bodies require stringent control of impurities, making reliable analytical methods essential.[5][6]
Q2: What are the key chemical properties of this compound that I should consider for method development?
A2: this compound is a polar organic compound containing a basic pyridine nitrogen and a hydroxyl group.[1][3] Its polarity means it may have limited retention on traditional reversed-phase columns like C18, and its basicity can lead to peak tailing due to interactions with silica silanol groups.[7][8] Method development should focus on mitigating these effects.
Q3: What would be a good starting point for an HPLC-UV method?
A3: A reversed-phase HPLC method with UV detection is a common approach. Based on methods for pyridoxine and its impurities, a good starting point would be a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[9][10][11][12] An acidic mobile phase (pH 2.5-4) is often beneficial for improving the peak shape of basic compounds like this one.[13][14]
Q4: Is LC-MS/MS a suitable technique for this compound?
A4: Yes, LC-MS/MS is an excellent technique for the sensitive and selective quantification of this compound, especially at low levels in complex matrices.[15] However, you must be mindful of potential matrix effects, where co-eluting compounds can suppress or enhance the ionization of the analyte, leading to inaccurate results.[16]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Workflow for Sample Analysis and Troubleshooting
The following diagram illustrates a general workflow from sample preparation to data analysis, incorporating key troubleshooting checkpoints.
Caption: General workflow for sample analysis with integrated troubleshooting steps.
Poor Peak Shape: Tailing Peaks
Peak tailing is a common issue when analyzing basic compounds like this compound, often leading to inaccurate integration and reduced resolution.[17]
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The basic nitrogen on the pyridine ring interacts with acidic, ionized silanol groups on the surface of the silica-based stationary phase.[7][8] This secondary interaction mechanism causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak. | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5. This protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[7][13] 2. Use a Modern, End-capped Column: Employ a high-purity silica column with robust end-capping or a polar-embedded phase to shield the silanol groups.[8][18] 3. Add a Competing Base: As a last resort, add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to saturate the active silanol sites. Note that TEA can suppress MS signals. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[17] | 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: Prepare a more dilute sample solution.[17] |
| Column Contamination or Degradation | Accumulation of strongly retained matrix components or degradation of the stationary phase can create active sites that cause tailing.[7] | 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[7] 2. Use a Guard Column: A guard column will protect the analytical column from contaminants. 3. Replace the Column: If the performance does not improve after flushing, the column may be permanently damaged and require replacement. |
Retention Time Variability
Inconsistent retention times can compromise peak identification and quantification, indicating a lack of method robustness.
| Potential Cause | Explanation | Recommended Solution |
| Unstable Mobile Phase pH | The retention of ionizable compounds is highly sensitive to mobile phase pH.[14][19] Small shifts in pH can lead to significant changes in retention time. | 1. Use a Buffer: Always use a buffer in the aqueous portion of your mobile phase to maintain a stable pH. Good choices include phosphate or acetate buffers in the 10-25 mM range.[17] 2. Operate Away from pKa: Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa to avoid working in a region where retention is highly sensitive to small pH changes.[14] 3. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in pH due to absorption of atmospheric CO2. |
| Inadequate Column Equilibration | Insufficient time for the column to equilibrate with the mobile phase between injections, especially in gradient methods, will cause retention time drift. | 1. Increase Equilibration Time: Extend the post-run equilibration time to ensure the column is fully re-equilibrated with the initial mobile phase conditions. A good rule of thumb is to allow at least 10 column volumes to pass through. |
| Fluctuations in Column Temperature | Changes in ambient temperature can affect mobile phase viscosity and analyte retention. | 1. Use a Column Oven: A thermostatically controlled column compartment is essential for maintaining a stable temperature and ensuring reproducible retention times. |
| Pump or Mixer Issues | Problems with the HPLC pump or proportioning valves can lead to inaccurate mobile phase composition. | 1. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump heads. 2. System Maintenance: Perform regular preventative maintenance on your HPLC system, including checking pump seals and calibrating the mixer. |
Inaccurate Quantification (LC-MS/MS)
When using LC-MS/MS, matrix effects are a primary cause of inaccurate quantification.
| Potential Cause | Explanation | Recommended Solution |
| Ion Suppression or Enhancement | Co-eluting matrix components from the sample (e.g., excipients, other impurities) can interfere with the ionization process in the mass spectrometer's source, leading to a suppressed or enhanced signal for the analyte.[16][20] | 1. Improve Sample Preparation: Use a more selective sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[21] 2. Optimize Chromatography: Modify the chromatographic method to separate the analyte from the interfering components. This could involve changing the gradient, the mobile phase, or the column chemistry (e.g., trying a HILIC column for this polar compound).[22][23] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect.[16] 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte. |
| Poor Analyte Ionization | The compound may not ionize efficiently under the chosen source conditions. | 1. Optimize Source Parameters: Systematically optimize MS source parameters such as gas flows, temperatures, and voltages. 2. Test Different Ionization Modes: Evaluate both positive and negative electrospray ionization (ESI) modes. Given the basic nitrogen, positive ESI is likely to be more effective. |
Experimental Protocols
Protocol 1: Starting HPLC-UV Method
This protocol provides a robust starting point for the analysis of this compound.
| Parameter | Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm (or wavelength of maximum absorbance) |
| Sample Diluent | Mobile Phase A / Mobile Phase B (95:5) |
Systematic Troubleshooting Approach
The following diagram outlines a logical sequence for troubleshooting analytical issues.
Caption: A logical flow for systematic troubleshooting of chromatographic issues.
References
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.com.
- LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
- Spectroscopy Online. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches.
- IJSDR. (n.d.).
- Pharmaceutical Outsourcing. (2014, August 22).
- Biotage. (2023, January 24).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Agilent. (n.d.).
- KNAUER. (n.d.).
- LCGC. (2025, May 13).
- Impact Factor. (2023, September 25).
- ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
- Chrom Tech, Inc. (2025, October 28).
- Macedonian Pharmaceutical Bulletin. (n.d.).
- ProRelix Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Crawford Scientific. (2023, September 26).
- Semantic Scholar. (n.d.). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.
- GMP Insiders. (n.d.).
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
- ResearchGate. (n.d.).
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- ResearchGate. (2023, September 25). (PDF)
- International Journal of Research and Review. (2025, August 8).
- Journal of Pharmaceutical Research. (n.d.).
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
- LCGC North America. (n.d.).
- ChemBK. (2024, April 9).
- Pharmaceutical Technology. (2012, April 2). Evaluating Impurities in Drugs (Part III of III).
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- DigitalCommons@UNO. (2019, June 20). Assay of Vitamin B6 (Pyridoxine Hydrochloride)
- LookChem. (n.d.). This compound hydrochloride.
- PubChem. (n.d.). 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol.
- ChemicalBook. (2025, July 16). 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol.
- PubChem. (n.d.). 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride.
- PubMed. (n.d.). LC-MS metabolomics of polar compounds.
- LabRulez LCMS. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites.
Sources
- 1. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 3. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride | C8H10ClNO2 | CID 6451169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromtech.com [chromtech.com]
- 9. ijsdr.org [ijsdr.org]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. eijppr.com [eijppr.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting strategies for enhancing the in vivo bioavailability of the novel heterocyclic compound, 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol. Our approach is rooted in foundational scientific principles to help you navigate the complexities of preclinical development.
Section 1: Foundational Issues & Compound Characterization
This section addresses the initial steps to take when you first encounter poor oral bioavailability. A thorough understanding of the compound's intrinsic properties is the critical first step in diagnosing and solving absorption issues.
Q1: We are observing negligible plasma concentrations of this compound after oral administration in our animal model. What are the first things we should check?
A1: When faced with near-zero oral bioavailability, a systematic evaluation of the compound's fundamental physicochemical and biopharmaceutical properties is essential. Low exposure is typically a symptom of one or more underlying barriers: poor solubility, low permeability, or extensive presystemic metabolism.[1][2]
Initial Troubleshooting Workflow:
-
Confirm Compound Identity and Purity: Before proceeding, verify the identity and purity of your test article using methods like LC-MS and NMR. Impurities or degradation can confound results.
-
Assess Aqueous Solubility: A drug must be in solution to be absorbed.[3] Determine the kinetic and thermodynamic solubility in biorelevant media.
-
Simulated Gastric Fluid (SGF, pH ~1.2-2.0): Assesses dissolution in the stomach.
-
Simulated Intestinal Fluid (SIF, pH ~6.5-7.5): Assesses dissolution and solubility in the primary region of absorption, the small intestine.
-
-
Evaluate LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at physiological pH) is a key indicator of a molecule's lipophilicity.
-
Low LogP/LogD (<1): Suggests the compound is highly polar and may have difficulty crossing the lipid-rich intestinal membrane (permeability-limited).
-
High LogP/LogD (>3): Suggests the compound is highly lipophilic and may have poor aqueous solubility (solubility-limited).
-
-
In Vitro Permeability Assessment: Use a cell-based model like Caco-2 or PAMPA to estimate intestinal permeability. This helps distinguish between solubility and permeability issues.
-
Evaluate Chemical Stability: Assess the compound's stability at different pH values (e.g., in SGF and SIF) and in the presence of relevant enzymes to rule out degradation in the GI tract as a cause for low exposure.
Physicochemical Properties of this compound
| Property | Value / Prediction | Implication for Bioavailability |
| Molecular Weight | 151.16 g/mol [4][5] | Favorable (low MW) for passive diffusion. |
| LogP | 1.92780 (hydrochloride)[6] / 0.1 (free base)[5] | The free base is quite polar, suggesting potential permeability challenges. The salt form's LogP is more moderate. |
| Aqueous Solubility | "Slightly soluble" in water[6]. Insoluble in water[4]. | This is a critical parameter to measure accurately. Conflicting reports suggest solubility is likely low and a primary hurdle. |
| H-Bond Donors/Acceptors | 2 Donors, 3 Acceptors[6] | Within typical ranges for oral drugs (Lipinski's Rule of 5). |
Given the predicted low LogP of the free base and reports of slight-to-insoluble aqueous solubility, both solubility and permeability are likely contributing factors to poor oral bioavailability.
Section 2: Formulation Strategies to Overcome Absorption Barriers
Once you have identified the primary barrier (e.g., poor solubility or permeability), you can select a rational formulation strategy.
Q2: Our data confirms that this compound has very low aqueous solubility. What formulation strategies can improve its dissolution and concentration at the absorption site?
A2: For compounds with solubility-limited absorption (BCS Class II or IV), the goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal lumen.[3][7]
Recommended Strategies:
-
Particle Size Reduction (Micronization/Nanonization): Reducing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix creates an amorphous, higher-energy state.[10]
-
Mechanism: The amorphous form lacks a stable crystal lattice, leading to significantly faster dissolution and the ability to achieve a transient "supersaturated" state in vivo, which provides a powerful driving force for absorption.[7]
-
Common Polymers: PVP K30, Soluplus®, HPMC-AS.
-
Preparation: Spray drying or hot-melt extrusion are common manufacturing methods.[8]
-
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations incorporate the drug into lipidic excipients, essentially pre-dissolving it.[11][12]
-
Mechanism: LBDDS can improve bioavailability through several mechanisms: enhancing solubilization in the gut, protecting the drug from degradation, and potentially promoting lymphatic transport, which bypasses the liver's first-pass metabolism.[11][13][14]
-
Types: Include Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS), which form fine emulsions or microemulsions upon gentle agitation in GI fluids.[10][13]
-
Q3: What if our compound has adequate solubility but still shows poor absorption? How can we address low membrane permeability?
A3: If solubility is not the rate-limiting step, the focus shifts to overcoming the intestinal epithelial barrier. This is common for polar molecules (low LogP/LogD) that cannot easily diffuse across lipid membranes.
Recommended Strategies:
-
Use of Permeation Enhancers: These are excipients that transiently and reversibly alter the integrity of the intestinal epithelium to allow for increased drug passage.[15][16][17]
-
Mechanism: They can act by fluidizing the cell membrane or by opening the tight junctions between epithelial cells (paracellular transport).[16][18]
-
Examples: Medium-chain fatty acids (e.g., sodium caprate), surfactants, and certain polymers like chitosan.[19]
-
Caution: The use of permeation enhancers must be carefully evaluated for potential toxicity and disruption of the natural gut barrier function.[15]
-
-
Prodrug Approach: This involves chemically modifying the molecule to create a more lipophilic and permeable "prodrug."
-
Mechanism: The prodrug crosses the intestinal membrane more efficiently. Once inside the body (e.g., in the blood or liver), enzymes cleave the modifying group to release the active parent drug.
-
Example: Attaching a lipophilic ester group to the hydroxyl (-OH) moiety of this compound could temporarily mask its polarity, improving membrane transit.
-
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can facilitate its transport across the epithelium.[20][21][22]
Section 3: Investigating and Mitigating Presystemic Metabolism
Even if a drug is absorbed from the gut, it may be metabolized by enzymes in the intestinal wall or the liver before it ever reaches systemic circulation. This "first-pass effect" can severely limit oral bioavailability.[23][24]
Q4: We have improved absorption with a new formulation, but the bioavailability is still lower than expected. How can we determine if first-pass metabolism is the culprit?
A4: Differentiating between poor absorption and high first-pass metabolism is a critical diagnostic step. The classic approach is to compare the pharmacokinetic (PK) profile after oral (PO) and intravenous (IV) administration.
Experimental Protocol: IV vs. PO Pharmacokinetic Study
-
Objective: To determine the absolute bioavailability (F%) and identify if first-pass metabolism is a significant barrier.
-
Methodology:
-
Animal Model: Use the same species, strain, and sex for both arms of the study (e.g., male Sprague-Dawley rats).
-
IV Arm: Administer a low dose (e.g., 1 mg/kg) of the drug dissolved in a suitable vehicle (e.g., saline with a cosolvent like DMSO) as a bolus injection into a vein (e.g., tail vein).
-
PO Arm: Administer a higher dose (e.g., 10 mg/kg) of the drug in your chosen formulation via oral gavage.
-
Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) for both routes.
-
Analysis: Analyze plasma concentrations of the parent drug using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Calculate the Area Under the Curve (AUC) for both the IV and PO routes.
-
Absolute Bioavailability (F%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
-
Interpretation:
-
Caption: Key barriers to oral drug bioavailability.
References
- Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages | Open Access Journals - Research and Reviews. (n.d.).
- Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes - Walsh Medical Media. (n.d.).
- First-pass effect - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.).
- An overview on oral drug delivery via nano-based formulations - Pharmaceutical and Biomedical Research. (2018).
- Permeation enhancers in transdermal drug delivery: benefits and limitations. (n.d.).
- (PDF) Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs - ResearchGate. (2022).
- Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC - NIH. (n.d.).
- Improving Drug Bioavailability through Lipid-Based Delivery Methods - Longdom Publishing. (n.d.).
- Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs - SciSpace. (n.d.).
- Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. (2023).
- Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed. (1993).
- Nanotechnology Transforming Oral Drug Delivery - World Pharma Today. (n.d.).
- This compound hydrochloride - LookChem. (n.d.).
- This compound Request for Quotation - ChemBK. (2024).
- Lipid-Based Drug Delivery Systems - PMC - NIH. (n.d.).
- Nanoparticle tools for maximizing oral drug delivery - PMC - PubMed Central. (2025).
- A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System | Journal of Pharmaceutical Research International. (2021).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - NIH. (n.d.).
- (PDF) First-Pass Metabolism and Its Effect on Bioavailability - ResearchGate. (2025).
- Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC. (2019).
- First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists - Cambridge University Press & Assessment. (n.d.).
- Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules - Zenodo. (n.d.).
- First Pass Metabolism - YouTube. (2023).
- First Pass Metabolism Abstract In this article in the series of 'bite sized' pharmacology, we will look at the concept of fi - ChesterRep. (n.d.).
- This compound hydrochloride - CymitQuimica. (n.d.).
- Technical Support Center: Overcoming Poor Oral Bioavailability of A-943931 - Benchchem. (n.d.).
- Novel Formulation Strategies for Improving Oral Bioavailability of Drugs with Poor Membrane Permeation or Presystemic Metabolism - MDPI. (n.d.).
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. (n.d.).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
- 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol - PubChem. (n.d.).
- 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride - PubChem. (n.d.).
- Strategies to improve oral bioavailability - ResearchGate. (2025).
- In vivo pharmacokinetic studies: Significance and symbolism. (2025).
- Webinar: In vivo pharmacokinetic experiments in preclinical drug development - YouTube. (2021).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (n.d.).
- Bioavailability and Bioequivalence in Drug Development - PMC - NIH. (n.d.).
- Overcoming Bioavailability Challenges In Oral Formulation Development - pharm-int. (n.d.).
- Prioritizing oral bioavailability in drug development strategies. (2024).
- Strategies to Enhance the Bioavailability of Hydrophilic Drugs Using Natural Bioenhancers. (n.d.).
- In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms - PubMed Central. (n.d.).
- Natural bio-enhancer for bioavailability enhancement. (n.d.).
- Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed. (2024).
- (PDF) VARIOUS TECHNIQUES OF BIOAVAILIBILITY ENHANCEMENT: A REVIEW. (2025).
- VARIOUS TECHNIQUES OF BIOAVAILABILITY ENHANCEMENT: A REVIEW. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. pharm-int.com [pharm-int.com]
- 9. mdpi.com [mdpi.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. scispace.com [scispace.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 17. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanotechnology Transforming Oral Drug Delivery [worldpharmatoday.com]
- 20. rroij.com [rroij.com]
- 21. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 22. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. chesterrep.openrepository.com [chesterrep.openrepository.com]
Technical Support Center: Addressing Batch-to-Batch Variability of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Welcome to the technical support center for 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common issue of batch-to-batch variability with this compound. As a critical intermediate and a known impurity of Pyridoxine (Vitamin B6), ensuring its consistency is paramount for reproducible experimental outcomes and drug product quality.[1][2]
This guide provides a structured approach to identifying and mitigating the root causes of variability, from synthesis and handling to analytical characterization.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Compound
This section addresses fundamental questions about this compound, providing a foundational understanding of its properties and potential for variability.
Q1: What is this compound and why is its consistency important?
This compound, also known as Pyridoxine Cyclic Ether Impurity or Pyridoxine Impurity A, is a heterocyclic compound closely related to Vitamin B6.[1][3][4] Its molecular formula is C₈H₉NO₂.[5][6] It is often used as an intermediate in the synthesis of biologically active molecules.[5] As a known impurity in pyridoxine hydrochloride preparations, its consistent characterization is crucial for quality control in pharmaceutical formulations.[7] Batch-to-batch variability can significantly impact the reliability of research data and the safety and efficacy of final drug products.
Q2: What are the primary physical and chemical properties I should be aware of?
It is typically a white solid with some solubility in organic solvents like ethanol, dimethylformamide, and chloroform, and it is sparingly soluble in water.[5] The hydrochloride salt is also commonly used and has a melting point of around 239-240 °C (with decomposition).[3] A key characteristic of pyridoxine and its derivatives is their sensitivity to light, which can lead to degradation and a change in color, often to a yellowish or brownish hue. Therefore, proper storage and handling are critical to maintain its integrity.
Q3: What are the likely sources of batch-to-batch variability in this compound?
Batch-to-batch variability in pharmaceutical compounds can stem from a multitude of factors.[8] For this compound, the primary suspects include:
-
Synthesis Byproducts and Impurities: The manufacturing process, often involving the cyclization of pyridoxine, can lead to the formation of related substances and unreacted starting materials.[7]
-
Degradation Products: As a derivative of pyridoxine, it is susceptible to degradation by light, heat, and oxidation.[9][10]
-
Solid-State Properties: Variations in crystalline form (polymorphism) or the presence of amorphous content can affect physical properties like solubility and stability.
-
Residual Solvents: Solvents used during synthesis and purification can remain in the final product and impact its stability and behavior.
-
Hygroscopicity: The tendency to absorb moisture from the air can alter the compound's physical state and chemical stability.
Section 2: Troubleshooting Guide - A Systematic Approach to Variability
This section provides a step-by-step guide to help you systematically investigate and resolve batch-to-batch variability in your experiments.
Initial Assessment and Visual Inspection
Q4: My new batch of this compound is behaving differently in my assay. Where do I start?
Begin with a simple visual comparison of the old and new batches.
-
Color: Is there a noticeable difference in color (e.g., off-white, yellow, or brown)? A darker color may indicate the presence of degradation products.
-
Physical Form: Does the powder appear different (e.g., more clumpy, finer)? This could suggest differences in particle size or hygroscopicity.
If you observe any visual discrepancies, it is a strong indicator of potential chemical or physical differences between the batches.
Chemical Purity and Impurity Profiling
Q5: How can I confirm the chemical purity of different batches and identify potential impurities?
A robust analytical method is essential for comparing the chemical purity of different batches. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[11][12]
Recommended HPLC Method Parameters (Starting Point):
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds.[12] |
| Mobile Phase | A: Water with 0.1% Formic Acid or Acetonitrile with 0.1% Formic Acid | The acidic modifier helps to protonate the pyridine nitrogen, leading to better peak shape.[11] |
| Detection | UV at ~290 nm | Pyridoxine and its derivatives have a characteristic UV absorbance in this range. |
| Gradient Elution | A gradient of increasing organic solvent (e.g., acetonitrile) | This will help to elute a wide range of potential impurities with varying polarities. |
Troubleshooting HPLC Results:
-
New or Larger Peaks: The presence of new peaks in a chromatogram from a new batch indicates the presence of impurities.
-
Changes in Peak Area: A significant decrease in the main peak's relative area suggests lower purity in that batch.
-
Peak Tailing or Broadening: This can be caused by interactions of the analyte with the stationary phase or by the presence of co-eluting impurities.
Caption: HPLC Troubleshooting Workflow for Batch Variability.
Investigating Degradation
Q6: I suspect my compound is degrading. How can I confirm this and what are the likely degradation products?
Given its relation to pyridoxine, this compound is likely susceptible to photodegradation.
Forced Degradation Study Protocol:
To investigate potential degradation pathways, perform a forced degradation study. This involves subjecting a sample of the compound to various stress conditions:
-
Photolytic Stress: Expose a solution of the compound to a UV light source.
-
Thermal Stress: Heat a solid sample or a solution at an elevated temperature (e.g., 60-80 °C).
-
Acidic/Basic Hydrolysis: Treat solutions of the compound with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH).
-
Oxidative Stress: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.[9]
Assessing Solid-State Properties
Q7: Could differences in the physical form of the solid be causing the variability?
Yes, variations in the solid state can significantly impact solubility and dissolution rates, leading to inconsistent experimental results.
Recommended Analytical Techniques:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to identify the crystalline form (polymorphs) of a compound. Different batches should exhibit identical PXRD patterns if they are the same crystal form.
-
Differential Scanning Calorimetry (DSC): DSC can detect differences in melting points and the presence of amorphous content.
-
Thermogravimetric Analysis (TGA): TGA can help identify the presence of residual solvents or assess the compound's hygroscopicity by measuring weight loss upon heating.
Caption: Analytical Workflow for Solid-State Characterization.
Section 3: Best Practices for Handling and Storage
Q8: What are the best practices for handling and storing this compound to minimize variability?
Adhering to strict handling and storage protocols is crucial for maintaining the consistency of this compound.
-
Protection from Light: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Temperature Control: Store the solid compound at the recommended temperature, typically in a refrigerator or freezer. Solutions should be freshly prepared, but if storage is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in single-use aliquots to avoid freeze-thaw cycles.
-
Control of Humidity: Store the solid in a desiccator to minimize moisture absorption, especially if the compound is found to be hygroscopic.
References
- Chavan, A., & Gandhimathi, R. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. International Journal of Pharmaceutical Quality Assurance, 14(3), 701-706. [Link]
- Ghodke, A. Y., Giri, V., Poul, B. N., Patil, S. S., & Panchal, C. V. (2023). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. International Journal for Scientific Research & Development, 11(5), 1-10. [Link]
- ChemBK. (2024). This compound Request for Quotation.
- Hassan, S. S. M., et al. (2021). Impurity profiling UPLC methods for quantitative analysis of some antiemetics formulated with Pyridoxine. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
- Chavan, A., & Gandhimathi, R. (2023). Results of stability indicating impurity profiling for pyridoxine.
- HiMedia Laboratories. (n.d.). Pyridoxine hydrochloride.
- ResearchGate. (2023).
- LookChem. (n.d.). This compound hydrochloride.
- PubChem. (n.d.). 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol.
- AZoM. (2024). Analyzing Batch-to-Batch Variability in Bulk Chemicals.
- Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
- PubChem. (n.d.). 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride.
Sources
- 1. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride | C8H10ClNO2 | CID 6451169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 7. benchchem.com [benchchem.com]
- 8. zaether.com [zaether.com]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. ijsdr.org [ijsdr.org]
- 12. researchgate.net [researchgate.net]
strategies to reduce cytotoxicity of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Strategies, Troubleshooting, and Advanced Methodologies for Reducing Cytotoxicity in Preclinical Research
Welcome to the technical support guide for managing the bioactivity and cytotoxicity of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol. This document is designed for researchers, scientists, and drug development professionals who are investigating this compound and encountering challenges related to cellular toxicity. As a pyridoxine (Vitamin B6) analog, this molecule presents a unique profile that warrants careful study.[1] This guide provides a structured approach, from initial troubleshooting in your in vitro models to advanced strategies for mitigating off-target effects.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What is the known toxicity profile of this compound?
A1: this compound, also known as Pyridoxine Impurity A, is a well-characterized compound.[2][3] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its hydrochloride salt is classified as "Harmful if swallowed" (H302 Acute toxicity, oral).[4] In a research context, this classification necessitates careful handling and suggests the potential for dose-dependent cytotoxicity in cellular models. The underlying mechanisms are not extensively detailed in public literature, making empirical testing in your specific model system essential.
Q2: I'm observing high cytotoxicity in my experiments. Where should I start troubleshooting?
A2: High cytotoxicity is a common challenge in early-stage drug discovery. The first step is to systematically validate your experimental setup to distinguish between compound-specific effects and experimental artifacts. A logical troubleshooting workflow is essential for diagnosing the root cause.
Caption: Liposomal delivery reduces off-target toxicity.
General Protocol: Liposomal Encapsulation (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve lipids (e.g., DSPC, cholesterol) and the compound in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator to form a thin, dry lipid film on the flask's inner surface.
-
Hydration: Hydrate the film with an aqueous buffer by gentle agitation, forming multilamellar vesicles (MLVs).
-
Size Reduction: Extrude the MLV suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) using a mini-extruder to produce small unilamellar vesicles (SUVs) with a uniform size distribution.
-
Purification: Remove the unencapsulated drug via size exclusion chromatography or dialysis.
-
Characterization: Analyze the resulting liposomes for size, zeta potential, and encapsulation efficiency.
Strategy 3: Combination Therapy
Rationale: Combination therapy involves using two or more drugs to treat a single condition. A[5] key advantage is the potential for synergy, where the combined effect of the drugs is greater than the sum of their individual effects. T[6][7]his can allow for the use of lower, less toxic concentrations of each compound to achieve the desired therapeutic outcome, thereby increasing the overall therapeutic index.
[8][9]Experimental Design for Synergy Assessment:
-
Single-Agent Dose Response: First, determine the IC50 (half-maximal inhibitory concentration) for this compound and the combination partner(s) individually.
-
Combination Matrix: Create a matrix of concentrations for both drugs, typically centered around their respective IC50 values. For example, test concentrations ranging from 1/4x to 4x the IC50 for each drug alone and in every possible combination.
-
Data Analysis: Perform a cell viability assay (e.g., MTT) on the combination matrix. Analyze the data using software that can calculate a Combination Index (CI) value (e.g., CompuSyn software).
-
CI < 1: Indicates synergy (the desired outcome).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
-
Data Summary Table: Interpreting Combination Index (CI) Values
| Combination Index (CI) Value | Interpretation | Implication for Cytotoxicity Reduction |
| < 1 | Synergism | Favorable; allows for dose reduction of one or both compounds, likely reducing overall toxicity. |
| = 1 | Additive Effect | Neutral; no dose reduction advantage. |
| > 1 | Antagonism | Unfavorable; the drugs inhibit each other's effects, potentially requiring higher doses. |
By identifying a synergistic combination, you can formulate a therapeutic strategy that leverages lower concentrations of this compound, effectively minimizing its dose-dependent cytotoxicity while achieving or even enhancing the desired biological effect.
References
- PubChem. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride.
- PubChem. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol.
- ChemBK. This compound Request for Quotation.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
- Dadwal, A., et al. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance. Frontiers in Chemistry.
- Garg, A., et al. Liposomal Formulations: A Recent Update. Pharmaceutics.
- Michel, M.C., et al. Study Designs for Evaluation of Combination Treatment: Focus on Individual Patient Benefit. Pharmacology Research & Perspectives.
- Liu, A.A., et al. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics.
- Riss, T.L., et al. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual.
- Ren, Y., et al. Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design. Expert Opinion on Drug Discovery.
- ResearchGate. The suggested SAR for the studied pyrimidine and pyridine derivatives.
- RSC Publishing. Nanoparticle-based drug delivery systems targeting cancer cell surfaces.
- ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Wikipedia. Combination therapy.
- MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- ACS Omega. Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity.
- MDPI. Liposomal Formulations: A Recent Update.
- ResearchGate. (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives.
- Research and Reviews. Liposomal Formulations: Enhancing Drug Efficacy and Minimizing Toxicity.
- MDPI. Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment.
- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity.
- NIH. High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers.
- MDPI. Nanoparticles in Drug Delivery: From History to Therapeutic Applications.
- MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability.
- NIH. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment.
- NIH. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells.
- YouTube. How to escape from a cytotoxicity failure? - Audrey P. Turley & Lise Vanderkelen.
- NIH. Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers.
- Tufts School of Medicine. What Is Combination Drug Therapy?.
- NIH. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products.
- Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- Taylor & Francis. Nanoparticles and Toxicity in Therapeutic Delivery: the Ongoing Debate.
- Taylor & Francis Online. Toxicity mechanism-based prodrugs: glutathione-dependent bioactivation as a strategy for anticancer prodrug design.
- NIH. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method.
- Frontiers. Therapeutic approaches to enhance natural killer cell cytotoxicity.
- UNC School of Medicine. UNC Researchers Show Combination Therapy Effective for Brain Cancer.
- MDPI. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle.
- Research Journal of Pharmacy and Technology. A Review on Liposomes as Novel Drug Delivery System.
- ResearchGate. Combination Drug Therapy: Its Adverse Effects and Mitigation Strategies.
Sources
- 1. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 2. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride | C8H10ClNO2 | CID 6451169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Combination therapy - Wikipedia [en.wikipedia.org]
- 6. What Is Combination Drug Therapy? | School of Medicine [medicine.tufts.edu]
- 7. UNC Researchers Show Combination Therapy Effective for Brain Cancer | Newsroom [news.unchealthcare.org]
- 8. Study Designs for Evaluation of Combination Treatment: Focus on Individual Patient Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Biological Target Validation of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Introduction: The Challenge of an Orphan Ligand
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is a molecule of interest primarily recognized as a process-related impurity in the synthesis of Pyridoxine Hydrochloride (Vitamin B6).[1][2][3] Its structural similarity to pyridoxine, a vital coenzyme in numerous metabolic pathways, suggests the potential for biological activity.[4] While preliminary reports hint at potential neuroprotective, antibacterial, or antitumor effects, these claims lack robust validation, and a definitive biological target remains elusive.[4][5]
This guide provides a comprehensive, multi-tiered strategy for the deconvolution and validation of the biological target(s) of this compound. We will move beyond a simple listing of techniques, instead focusing on building a logical, self-validating experimental cascade. This framework will enable researchers to systematically generate and test hypotheses, comparing the activity of our lead compound against well-characterized alternatives at each stage to ensure data integrity and contextual relevance.
The Target Validation Funnel: A Strategic Workflow
The journey from a bioactive compound to a validated target-ligand pair is a process of systematic evidence-building. We advocate for a "funnel" approach, starting with broad, unbiased methods to generate initial hypotheses, followed by progressively more focused and higher-resolution techniques to confirm and characterize the interaction.
Caption: A multi-phase workflow for target identification and validation.
Phase 1: Unbiased Hypothesis Generation
The primary challenge is the absence of a known target. Therefore, our initial foray must be broad, surveying the entire proteome for potential binding partners. Thermal Proteome Profiling (TPP) is an exemplary technique for this purpose as it detects ligand-induced changes in protein thermal stability across thousands of proteins simultaneously, all within a native cellular environment.[6]
Experimental Protocol: Thermal Proteome Profiling (TPP)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cancer cell line if antitumor effects are suspected) to ~80% confluency. Treat one population with this compound (e.g., at 10 µM) and a parallel population with a vehicle control (e.g., 0.1% DMSO).
-
Thermal Challenge: Aliquot the cell lysates from both treated and control groups. Heat the aliquots across a temperature gradient (e.g., 37°C to 67°C in 2°C increments).
-
Protein Extraction: After heating, centrifuge the samples to separate soluble proteins from aggregated, denatured proteins.
-
Sample Preparation for Mass Spectrometry: Isolate the soluble protein fractions. Perform tryptic digestion to generate peptides. Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the TMT-labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each protein in the soluble fraction at each temperature point. A genuine binding event will typically confer thermal stability to the target protein, resulting in a rightward shift in its melting curve in the drug-treated samples compared to the vehicle control.
Comparative Analysis & Expected Outcome
The primary output is a list of proteins exhibiting a statistically significant thermal shift upon treatment. This list of "hits" forms our initial set of testable hypotheses.
| Protein Hit | Mean Thermal Shift (ΔTm) | p-value | Rationale for Follow-up |
| Kinase X | +3.2 °C | < 0.001 | Known druggable target; significant shift. |
| Metabolic Enzyme Y | +2.5 °C | < 0.005 | Plausible target given structural similarity to Vitamin B6. |
| Structural Protein Z | +0.5 °C | 0.25 | Not statistically significant; likely a false positive. |
Table 1: Hypothetical TPP Data Summary
Phase 2: Confirming Target Engagement in a Cellular Context
With a list of putative targets from TPP, the next crucial step is to validate these interactions using a more targeted, yet still cell-based, method. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose. Unlike TPP, CETSA focuses on a single protein target at a time, typically analyzed via Western Blot or high-throughput formats like AlphaLISA®.[7][8]
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cells with a dose-response of this compound (e.g., 0.1 to 100 µM) and a vehicle control. As a positive control, treat cells with a known, validated ligand for the putative target (e.g., a known inhibitor for "Kinase X").
-
Thermal Challenge: Lyse the cells and heat the lysates to a specific temperature determined from the TPP data (typically the temperature at which ~50% of the target protein denatures in the control).
-
Fractionation: Separate soluble and aggregated proteins via centrifugation.
-
Western Blotting: Analyze the amount of the specific target protein remaining in the soluble fraction using SDS-PAGE and Western blotting with a highly specific antibody.
-
Quantification: Densitometrically quantify the bands. A dose-dependent increase in the amount of soluble protein indicates target engagement.
Caption: Workflow for a targeted CETSA experiment.
Comparative Analysis
The key comparison here is between the dose-response curve of our test compound and that of a known, high-affinity ligand for the target.
| Compound | Target Protein | CETSA EC50 | Interpretation |
| This compound | Kinase X | 5.2 µM | Confirms direct engagement of Kinase X in cells. |
| Known Kinase X Inhibitor (Control) | Kinase X | 0.1 µM | Provides a benchmark for potency. |
| This compound | Metabolic Enzyme Y | > 100 µM | Fails to confirm engagement; target is deprioritized. |
Table 2: Comparative CETSA Data
Phase 3: Biophysical & Biochemical Validation
Having confirmed that our compound engages a specific target inside a cell, we must now prove direct interaction using purified components. This step is critical to rule out indirect effects and to precisely quantify the binding affinity. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques for this purpose.[9]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein (e.g., Kinase X) onto a sensor chip surface.
-
Analyte Injection: Flow a series of concentrations of this compound across the sensor surface.
-
Signal Detection: Monitor the change in the refractive index near the sensor surface, which is proportional to the mass change as the compound binds to the immobilized protein.
-
Kinetic Analysis: Analyze the association (k_on) and dissociation (k_off) phases of the binding curves to determine the equilibrium dissociation constant (K_D).
-
Comparative Run: Perform the same experiment with the known reference inhibitor to benchmark the binding kinetics.
Comparative Data Interpretation
SPR provides high-resolution kinetic data, allowing for a nuanced comparison of binding characteristics.
| Compound | Target Protein | K_D (µM) | k_on (1/Ms) | k_off (1/s) | Binding Profile |
| This compound | Kinase X | 4.8 | 1.2 x 10^4 | 0.058 | Moderate affinity, relatively fast off-rate. |
| Known Kinase X Inhibitor | Kinase X | 0.08 | 2.5 x 10^5 | 0.020 | High affinity, driven by fast on-rate and slow off-rate. |
Table 3: Comparative SPR Kinetic Data
Following biophysical confirmation, a biochemical assay is essential to determine if binding translates to functional modulation (e.g., inhibition or activation). For a kinase target, this would involve a kinase activity assay.
Phase 4: Cellular Function and Structural Basis
The final and most biologically relevant phase is to link target engagement with a cellular phenotype. This involves developing a cell-based assay that specifically reports on the function of the validated target. For instance, if Kinase X is known to phosphorylate Protein P, a functional assay could measure the levels of phospho-Protein P in cells upon compound treatment.
A successful outcome in a functional assay, coupled with the preceding evidence, provides a strong case for the validated biological target. The ultimate confirmation comes from structural biology (X-ray crystallography or Cryo-EM), which can reveal the precise binding mode of this compound in the target's binding pocket.
Conclusion
The validation of a biological target for a compound like this compound is not a single experiment but a meticulously constructed portfolio of evidence. By employing a funnel strategy that begins with unbiased screening and progresses through orthogonal, increasingly specific validation techniques, researchers can confidently identify and characterize novel protein-ligand interactions. The comparative approach, benchmarking against known standards at each step, is not merely good practice—it is the cornerstone of trustworthy and reproducible science.
References
- Savitski, M. M., Reinhard, F. B., Franken, H., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]
- Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Massey, A. J. (2018). A high-throughput cellular thermal shift assay (CETSA) for measuring drug-target engagement in living cells. Methods in Molecular Biology, 1745, 151-167. [Link]
- Shaw, J., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1313-1320. [Link]
- ChemBK. (2024). This compound Introduction. ChemBK. [Link]
- Chothia, C., & Janin, J. (1975). Principles of protein-protein recognition.
- Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 78869, 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol and Pyridoxine: A Framework for Preclinical Evaluation
Introduction: Unveiling a Structural Analogue of a Well-Known Vitamin
In the landscape of pharmaceutical research and development, the comprehensive characterization of both active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides a comparative analysis of pyridoxine (Vitamin B6), a well-established essential nutrient with therapeutic applications, and 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a known process-related impurity in the synthesis of pyridoxine hydrochloride.[1][2][3][4][] While pyridoxine's biological roles are extensively documented, its structural analogue, often referred to as Pyridoxine Cyclic Ether, presents a compelling case for investigation due to its potential, yet largely unexplored, biological activities.[6]
This document is structured to provide a detailed comparison of the known physicochemical properties and biological activities of both compounds. Recognizing the current scarcity of direct comparative experimental data, this guide further proposes a robust framework of detailed, validated experimental protocols to enable researchers to generate the necessary data for a comprehensive preclinical assessment. This approach is designed to empower researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound relative to its parent compound, pyridoxine.
Chapter 1: Physicochemical and Structural Comparison
A fundamental understanding of the chemical and physical properties of this compound and pyridoxine is essential for interpreting their biological activities and designing relevant experimental studies.
Chemical Structure
The structural similarity between the two compounds is the primary impetus for this comparative study. This compound is a cyclic ether derivative of pyridoxine.[7] This structural modification, the formation of a furo[3,4-c]pyridine ring system, may significantly alter the molecule's polarity, steric hindrance, and ability to interact with biological targets compared to the more flexible hydroxymethyl groups of pyridoxine.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented in Table 1. These properties are critical for predicting absorption, distribution, metabolism, and excretion (ADME) profiles and for designing appropriate formulation strategies.
| Property | This compound | Pyridoxine |
| Molecular Formula | C₈H₉NO₂[8] | C₈H₁₁NO₃[9] |
| Molecular Weight | 151.16 g/mol [8] | 169.18 g/mol [9] |
| Melting Point | 239-240 °C (decomposition) (as hydrochloride salt)[10] | 159-162 °C[9] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water (as hydrochloride salt)[10] | Soluble in water and ethanol[11] |
| LogP | 1.92780 (as hydrochloride salt)[10] | -0.77[9] |
Data presented for this compound is for its hydrochloride salt where specified.
The higher LogP value of the cyclic ether suggests increased lipophilicity compared to pyridoxine, which may influence its ability to cross cellular membranes, including the blood-brain barrier.
Chapter 2: Biological Activity and Mechanism of Action: Knowns and Hypotheses
Pyridoxine's biological functions are well-established and primarily stem from its conversion to the active coenzyme, pyridoxal 5'-phosphate (PLP). In contrast, the biological activity of this compound is not well-elucidated, with current knowledge largely based on its structural analogy to pyridoxine.[6]
Pyridoxine: A Multifaceted Coenzyme
Pyridoxine, as a precursor to PLP, is a critical cofactor for over 140 enzymatic reactions involved in amino acid, glucose, and lipid metabolism.[12] Its key roles include:
-
Neurotransmitter Synthesis: PLP is essential for the synthesis of several key neurotransmitters, including GABA, dopamine, and serotonin.[6] This underpins its neuroprotective effects.[12][13][14][15][16]
-
Amino Acid Metabolism: PLP-dependent enzymes are central to the transamination and decarboxylation of amino acids.
-
Antioxidant Properties: Pyridoxine and its derivatives have been shown to possess antioxidant properties, protecting against oxidative stress.[12][14]
This compound: A Compound of Interest
Due to its structural similarity to pyridoxine, it is hypothesized that this compound may interact with similar biological targets, potentially exhibiting neuroprotective, antibacterial, and antitumor activities.[6] However, the cyclic ether structure may prevent its conversion to a PLP-like coenzyme, suggesting that any biological activity may occur through a different mechanism of action. It is plausible that it could act as a competitive inhibitor of PLP-dependent enzymes.
Chapter 3: Proposed Experimental Framework for Comparative Analysis
To address the current knowledge gap, a series of well-defined in vitro and in vivo experiments are proposed. These protocols are designed to provide a direct and objective comparison of the biological activities of this compound and pyridoxine.
Comparative Neuroprotective Activity Assessment
Rationale: Pyridoxine is known for its neuroprotective effects.[12][13][14][15][16] This experiment will determine if this compound shares this property and to what extent. The SH-SY5Y human neuroblastoma cell line is a well-established model for neuroprotective studies.[17][18][19][20]
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[17]
-
For differentiation, seed cells at a density of 1.5 x 10⁵ cells/ml in a 96-well plate. The following day, differentiate the cells with 10 µM all-trans retinoic acid in media containing 1% FBS.[18]
-
-
Compound Treatment and Toxin Induction:
-
On day six of differentiation, pre-treat the cells with varying concentrations of this compound or pyridoxine (e.g., 0.1, 1, 10, 100 µM) for 12-24 hours.
-
Induce neurotoxicity by exposing the cells to a known neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) at a pre-determined optimal concentration (e.g., 1.5 mM) for 24-48 hours.[19][20]
-
-
Cell Viability Assessment (MTT Assay):
-
Following toxin exposure, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[9][21]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
-
Determine the EC₅₀ (half-maximal effective concentration) for the neuroprotective effect of each compound.
-
Comparative Antibacterial Activity Assessment
Rationale: Derivatives of pyridoxine have demonstrated antibacterial activity.[22][23][24][25] This experiment will evaluate and compare the antibacterial efficacy of this compound and pyridoxine against clinically relevant bacterial strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Bacterial Strains and Culture Conditions:
-
Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Culture the bacteria in appropriate broth media (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.[23]
-
-
Preparation of Compound Dilutions:
-
Prepare a series of two-fold dilutions of this compound and pyridoxine in a 96-well microtiter plate, with concentrations typically ranging from 0.5 to 512 µg/mL.[22]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
Data Analysis:
-
Record the MIC values for each compound against each bacterial strain. A lower MIC value indicates greater antibacterial activity.
-
Chapter 4: Synthesis and Formation
Pyridoxine Synthesis
The commercial synthesis of pyridoxine is well-established, often involving the "oxazole method" starting from alanine or propionic acid.[12]
Formation of this compound
This compound is primarily known as a process-related impurity in the synthesis of pyridoxine hydrochloride.[1] One reported synthetic pathway involves the catalytic oxidation of pyridoxine hydrochloride.[1] This method utilizes a selective oxidation of the C7 position of pyridoxine, followed by a cyclization cascade under mild reaction conditions.[1] Another described method involves the condensation of a furo[3,4-c]pyridine compound with a formaldehyde derivative under acidic conditions, followed by reduction and decarboxylation.[29]
Chapter 5: Concluding Remarks and Future Directions
This guide provides a comprehensive overview of the current knowledge regarding this compound and pyridoxine, highlighting the significant potential for comparative research. The provided experimental framework offers a clear path forward for generating the necessary data to elucidate the biological activity profile of this intriguing pyridoxine analogue.
Future research should focus on executing these comparative studies to generate robust, publishable data. Should this compound demonstrate significant biological activity, further investigations into its mechanism of action, pharmacokinetic profile, and in vivo efficacy would be warranted. Such studies will be crucial in determining whether this compound is merely an impurity or a lead candidate for the development of novel therapeutics.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Dakshinamurti, S., & Dakshinamurti, K. (2015). Antihypertensive and neuroprotective actions of pyridoxine and its derivatives. Canadian Journal of Physiology and Pharmacology, 93(9), 749-757.
- Al-Dhaher, B. H. (2015). Effect of the Pyridoxine Supplements on the Minimum Inhibitory Concentration of the Co-Ampicillin-Cloxacillin against Staphylococcus Aureus: In Vitro Study. Journal of Medical and Surgical Research, 2(1), 134-140.
- Svirshchevskaya, E. V., et al. (2015). New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells.
- Dakshinamurti, K., & Sharma, S. K. (2005). Neuroprotective actions of pyridoxine. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1741(1-2), 148-154.
- Dakshinamurti, S., & Dakshinamurti, K. (2015). Antihypertensive and neuroprotective actions of pyridoxine and its derivatives. ResearchGate.
- Svirshchevskaya, E. V., et al. (2019).
- Svirshchevskaya, E. V., et al. (2015). New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells. PubMed.
- Dakshinamurti, K., & Sharma, S. K. (2005). Neuroprotective actions of pyridoxine. ResearchGate.
- Svirshchevskaya, E. V., et al. (2015). Synthesis and Antibacterial Activity of Novel Quaternary Ammonium Pyridoxine Derivatives. Medicinal Chemistry, 11(7), 656-665.
- Lin, C. H., et al. (2010). Pyridoxine inhibits depolarization-evoked glutamate release in nerve terminals from rat cerebral cortex: a possible neuroprotective mechanism?. Journal of Neuroscience Research, 88(14), 3149-3159.
- Kano, K., et al. (2010). Comparisons of uptake and cell surface binding among pyridoxal, pyridoxine, and pyridoxamine in RAW264.7 cells. Nutrition, 26(3), 321-326.
- El-Subbagh, H. I., et al. (2001). A new antioxidative vitamin B6 analogue modulates pathophysiological cell proliferation and damage. Archiv der Pharmazie, 334(11), 345-353.
- Bilski, P., et al. (2000). Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants. Photochemistry and Photobiology, 71(2), 129-134.
- Tran, J., et al. (2021). Therapeutic Effects of TP5, a Cdk5/p25 Inhibitor, in in vitro and in vivo models of Parkinson's Disease. ResearchGate.
- Sookkasem, A., et al. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. International Journal of Molecular Sciences, 24(10), 8683.
- PubChem. (n.d.). 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol.
- ChemBK. (2024). This compound Request for Quotation.
- Cellini, B., et al. (2015). Pyridoxamine and pyridoxal are more effective than pyridoxine in rescuing folding-defective variants of human alanine:glyoxylate aminotransferase causing primary hyperoxaluria type I. Human Molecular Genetics, 24(19), 5500-5511.
- Veeprho. (n.d.). Pyridoxine EP Impurity A.
- LookChem. (n.d.). This compound hydrochloride.
- Lee, J., et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 27(15), 4983.
- EUCAST. (2024). MIC Determination.
- ResearchGate. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Wilson, Z. S., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(3), 101538.
- Nature Protocols. (2022). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
Sources
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. scbt.com [scbt.com]
- 4. Pyridoxine Impurity A (Pyridoxine Cyclic Ether) [chemicalbook.com]
- 6. jmscr.igmpublication.org [jmscr.igmpublication.org]
- 7. mdpi.com [mdpi.com]
- 8. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. This compound hydrochloride|lookchem [lookchem.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Antihypertensive and neuroprotective actions of pyridoxine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pyridoxine inhibits depolarization-evoked glutamate release in nerve terminals from rat cerebral cortex: a possible neuroprotective mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accegen.com [accegen.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Antibacterial Activity of Quaternary Ammonium 4-Deoxypyridoxine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and Antibacterial Activity of Novel Quaternary Ammonium Pyridoxine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. chembk.com [chembk.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Analogs: A Field Ripe for Exploration
Abstract
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a constrained analog of pyridoxine (Vitamin B6) and identified as "Pyridoxine Impurity A," presents a compelling scaffold for medicinal chemistry exploration.[1][2] Despite its structural relationship to a vital coenzyme precursor, dedicated structure-activity relationship (SAR) studies on its analogs are notably scarce in the public domain. This guide synthesizes the current, albeit limited, understanding of this molecule, offering a comparative analysis with its parent compound, pyridoxine. We will delve into its synthesis, hypothesized biological activities, and propose experimental frameworks for future SAR investigations. This document serves as a foundational resource for researchers and drug development professionals poised to investigate the therapeutic potential of this intriguing heterocyclic system.
Introduction: The Significance of the Furo[3,4-c]pyridine Core
The this compound scaffold is a bicyclic heterocyclic system that can be viewed as a rigidified form of pyridoxine. This structural constraint has significant implications for its interaction with biological targets. While pyridoxine itself is a pro-vitamin, its active form, pyridoxal 5'-phosphate (PLP), is a crucial coenzyme in a vast array of metabolic processes.[1] The structural similarity of this compound to pyridoxine suggests the potential for interaction with PLP-dependent enzymes or other biological pathways influenced by Vitamin B6.[1] This has led to hypotheses about its potential neuroprotective, antibacterial, and antitumor activities, although robust experimental validation is largely outstanding.[1]
This guide aims to bridge the existing knowledge gap by providing a comprehensive overview of this compound and laying the groundwork for systematic SAR studies.
Synthesis of the Core Scaffold
The parent compound, this compound, is primarily known as an intermediate in the preparation of pyridoxine.[3] A common synthetic route involves the condensation of a suitable furo[3,4-c]pyridine precursor with a formaldehyde derivative under acidic conditions, followed by reduction and decarboxylation.[4]
Below is a generalized experimental protocol for its synthesis:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A solution of the starting furo[3,4-c]pyridine derivative is prepared in an appropriate solvent (e.g., ethanol, methanol).
-
Condensation: An excess of a formaldehyde source (e.g., paraformaldehyde) is added to the solution, followed by the addition of a catalytic amount of a strong acid (e.g., HCl).
-
Heating: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Reduction: The reaction is cooled, and a reducing agent (e.g., sodium borohydride) is carefully added in portions to reduce the intermediate species.
-
Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired this compound.
Comparative Biological Activity: this compound vs. Pyridoxine
While specific data for a series of analogs is unavailable, a comparison with the well-characterized parent compound, pyridoxine, provides a valuable starting point for understanding the potential biological profile of the furo[3,4-c]pyridine scaffold.
| Biological Activity | Pyridoxine (Vitamin B6) | This compound |
| Primary Role | Pro-vitamin, precursor to the coenzyme Pyridoxal 5'-phosphate (PLP).[1] | Hypothesized to be a structural analog of pyridoxine with potential to modulate PLP-dependent pathways.[1] |
| Neuroprotection | Well-documented neuroprotective effects through its role in neurotransmitter synthesis and antioxidant pathways.[1] | Suggested to possess neuroprotective potential due to its structural analogy to pyridoxine, but lacks direct experimental evidence.[1] |
| Antitumor Activity | Some studies suggest a potential role in suppressing tumor development.[1] | Hypothesized to have antitumor effects, often cited as a potential application for its derivatives.[4] |
| Antibacterial Activity | Certain derivatives have shown antibacterial properties.[1] | Reported to have potential antibacterial properties, particularly against Gram-positive bacteria, though specific data is limited.[1] |
Proposed Framework for Future SAR Studies
To unlock the therapeutic potential of the this compound scaffold, systematic SAR studies are essential. The following outlines a logical progression for such investigations.
Sources
comparing different synthesis routes for 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
This compound is a heterocyclic compound of considerable interest in medicinal chemistry and drug development.[1][2] Its structural relationship to pyridoxine makes it a crucial reference standard for impurity profiling in pharmaceutical formulations of Vitamin B6. Beyond its role as an impurity, this furo[3,4-c]pyridine derivative serves as a versatile intermediate in the synthesis of various biologically active molecules, including potential anti-cancer and anti-inflammatory agents. The development of efficient, scalable, and environmentally conscious synthetic routes is therefore a critical objective for pharmaceutical chemists.
This guide will compare two prominent synthetic strategies for the preparation of this compound:
-
Route 1: Catalytic Oxidation of Pyridoxine Hydrochloride
-
Route 2: Condensation of a Furo[3,4-c]pyridine Precursor with a Formaldehyde Derivative
We will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of each route to provide a comprehensive framework for laboratory application and process scale-up.
Route 1: Catalytic Oxidation of Pyridoxine Hydrochloride
This approach leverages the readily available and biocompatible starting material, pyridoxine hydrochloride (Vitamin B6), and employs a selective oxidation followed by an intramolecular cyclization to yield the target furo[3,4-c]pyridine.
Mechanistic Rationale
The core of this synthesis lies in the selective oxidation of one of the primary alcohol functionalities of pyridoxine. The use of a hindered nitroxyl radical catalyst, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in the presence of a co-oxidant, allows for the mild and selective oxidation of the primary alcohol at the 4-position of the pyridine ring to an aldehyde. This in-situ generated aldehyde then undergoes a spontaneous intramolecular cyclization with the adjacent phenolic hydroxyl group, followed by dehydration, to form the stable furo[3,4-c]pyridine ring system. The choice of a copper (II) salt as a co-catalyst facilitates the regeneration of the active oxoammonium ion from the hydroxylamine form of TEMPO, enabling the catalytic cycle to proceed efficiently.
Caption: Catalytic Oxidation of Pyridoxine Workflow.
Experimental Protocol: Catalytic Oxidation Synthesis
The following protocol is based on established methodologies for the selective oxidation of pyridoxine.[3]
Materials:
-
Pyridoxine hydrochloride
-
Hydrogen peroxide (30% aqueous solution)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Copper(II) bromide (CuBr₂)
-
Pyridine
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve pyridoxine hydrochloride in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst and Reagent Addition: To the stirred solution, add pyridine as a base, followed by the catalytic system comprising TEMPO and CuBr₂.
-
Oxidation: Carefully add hydrogen peroxide (30% aqueous solution) dropwise to the reaction mixture while maintaining the temperature at a controlled level (e.g., room temperature or slightly elevated).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite) to decompose any remaining peroxide. Adjust the pH of the solution and extract the product with an appropriate organic solvent.
-
Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Performance and Considerations
| Parameter | Performance Metrics |
| Yield | Moderate to good, typically in the range of 60-80%. |
| Purity | High purity achievable after chromatographic purification or recrystallization (>98%). |
| Scalability | Readily scalable, with considerations for heat management during the exothermic oxidation step. |
| Reaction Time | Typically a few hours, depending on the reaction scale and temperature. |
| Starting Materials | Pyridoxine hydrochloride is a readily available and relatively inexpensive starting material. |
| Reagents | TEMPO and CuBr₂ are common and accessible catalysts. Hydrogen peroxide is an environmentally benign oxidant. |
| Safety | Hydrogen peroxide is a strong oxidant and should be handled with care. The reaction may be exothermic. |
| Environmental Impact | The use of water as a solvent and hydrogen peroxide as the terminal oxidant makes this route relatively green. |
Route 2: Condensation of a Furo[3,4-c]pyridine Precursor
This classical approach involves the construction of the furo[3,4-c]pyridine core from a pre-functionalized pyridine precursor, followed by the introduction of the final functionalities.
Mechanistic Rationale
This synthetic strategy is predicated on the initial formation of a suitable furo[3,4-c]pyridine intermediate. A common approach involves the condensation of a functionalized pyridine derivative with a C1 electrophile, such as a formaldehyde derivative, under acidic conditions. This is followed by a reduction step, and potentially a decarboxylation, to yield the target molecule. The specific sequence of events and the nature of the starting materials can vary, but the fundamental principle is the stepwise construction of the bicyclic ring system.
Caption: Condensation Pathway for Synthesis.
Illustrative Experimental Protocol (Conceptual)
While a specific, detailed, and publicly available protocol for this exact transformation is not readily found in the primary literature, the following represents a generalized procedure based on established organic chemistry principles for similar heterocyclic constructions.
Materials:
-
A suitable Furo[3,4-c]pyridine precursor
-
Formaldehyde or a formaldehyde equivalent (e.g., paraformaldehyde)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Acid catalyst (e.g., p-toluenesulfonic acid, HCl)
-
Reducing agent (e.g., Sodium borohydride, Hydrogen with a catalyst)
Procedure (Hypothetical):
-
Condensation: A solution of the Furo[3,4-c]pyridine precursor, formaldehyde (or its equivalent), and a catalytic amount of a strong acid in an anhydrous solvent is heated to reflux. The reaction progress is monitored by TLC or HPLC.
-
Isolation of Intermediate: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude condensed intermediate may be purified at this stage or used directly in the next step.
-
Reduction: The intermediate is dissolved in a suitable solvent (e.g., methanol, ethanol) and treated with a reducing agent. For example, sodium borohydride would be added portion-wise at a controlled temperature.
-
Work-up and Purification: Following the reduction, the reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is then purified by column chromatography or recrystallization.
Performance and Considerations
| Parameter | Performance Metrics |
| Yield | Highly dependent on the specific precursor and reaction conditions; can range from low to good. |
| Purity | Purity is contingent on the efficiency of the purification steps for the intermediates and the final product. |
| Scalability | May present challenges depending on the availability and stability of the starting furo[3,4-c]pyridine precursor. |
| Reaction Time | Can be a multi-step process with longer overall reaction times compared to the catalytic oxidation route. |
| Starting Materials | The synthesis of the required Furo[3,4-c]pyridine precursor can be complex and may involve multiple steps, potentially impacting the overall efficiency and cost. |
| Reagents | Utilizes standard organic synthesis reagents. The choice of reducing agent and acid catalyst needs to be optimized. |
| Safety | Standard precautions for handling organic solvents, acids, and reducing agents are necessary. Formaldehyde is a known carcinogen. |
| Environmental Impact | The use of organic solvents and potentially hazardous reagents may result in a less environmentally friendly process compared to the catalytic oxidation route. |
Comparative Analysis and Conclusion
| Feature | Route 1: Catalytic Oxidation of Pyridoxine | Route 2: Condensation of a Furo[3,4-c]pyridine Precursor |
| Starting Material | Readily available, inexpensive (Pyridoxine HCl). | Potentially complex, multi-step synthesis required for the precursor. |
| Atom Economy | Generally higher due to the direct conversion of a closely related structure. | Can be lower due to the need to synthesize the precursor. |
| Process Simplicity | One-pot reaction, conceptually straightforward. | Multi-step synthesis, potentially requiring isolation of intermediates. |
| Environmental Friendliness | Greener, utilizing water as a solvent and H₂O₂ as an oxidant. | Often relies on organic solvents and less benign reagents. |
| Scalability | Favorable for industrial scale-up. | May be limited by the scalability of the precursor synthesis. |
| Control of Impurities | The primary impurity is often unreacted starting material, which can be readily separated. | A more complex impurity profile is possible due to the multi-step nature. |
Recommendation:
For the synthesis of this compound, the Catalytic Oxidation of Pyridoxine Hydrochloride (Route 1) emerges as the superior strategy for most applications, particularly in an industrial setting. Its advantages include the use of a readily available and inexpensive starting material, a more straightforward one-pot procedure, and a significantly better environmental profile. While the condensation route offers a classic and potentially adaptable approach for the synthesis of analogues, it is likely to be more labor-intensive and less economically viable for the large-scale production of the title compound.
Researchers and process chemists should prioritize the optimization of the catalytic oxidation route to further enhance its yield and efficiency. The development of robust and scalable purification methods will also be critical for ensuring the high purity required for its use as a pharmaceutical reference standard and a key synthetic intermediate.
References
- Benchchem. An In-Depth Technical Guide to the Synthesis of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride.
- European Patent EP1398316B1. Process for the preparation of 1,3-Dihydro-6-methylfuro(3,4-c)
- US P
- ChemBK.
- SynZeal. Pyridoxine EP Impurity A (HCl salt) | 1006-21-9.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
In the landscape of pharmaceutical development, the unwavering reliability of analytical data is the bedrock of quality, safety, and efficacy. For a compound such as 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a pyridoxine analog potentially used as a key intermediate in drug synthesis, establishing robust analytical methods is not merely a procedural step but a foundational requirement.[1] This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of this compound.
The core objective is to present a framework for cross-validation, a critical process that demonstrates the equivalency of two distinct analytical procedures.[2][3] Such a study is paramount when, for instance, a robust, routine quality control (QC) method like HPLC-UV needs to be compared against a highly sensitive method like LC-MS/MS, which might be used for bioanalytical studies or trace impurity analysis. This guide is structured to explain not just the "how" but the "why" behind the experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6]
The Strategic Imperative for Cross-Validation
Analytical methods evolve throughout the drug development lifecycle. A method developed in a research and development setting may need to be transferred to a QC laboratory.[7][8][9] Alternatively, a project may require data from different analytical platforms to be correlated. Cross-validation provides the documented evidence that different methods yield comparable, reliable data, ensuring consistency and data integrity across studies or sites.[2]
The workflow for a comprehensive cross-validation study is a systematic process designed to challenge and compare the core performance characteristics of each method.
Sources
- 1. chembk.com [chembk.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 8. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 9. contractpharma.com [contractpharma.com]
Navigating the Translational Gap: A Comparative Guide to the Preclinical Assessment of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
A Senior Application Scientist's Perspective on Reproducibility and Putative Bioactivity
In the landscape of preclinical research, the journey from promising in vitro results to validated in vivo efficacy is fraught with challenges, a phenomenon often termed the "translational gap."[1] This guide offers a comprehensive analysis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a compound primarily identified as a process-related impurity in the synthesis of Pyridoxine Hydrochloride (Vitamin B6).[2][3][4] While robust experimental data on this specific molecule remains limited, its structural analogy to pyridoxine—a well-established neuroprotective and antiemetic agent—provides a compelling rationale for investigating its potential biological activities.[5][6]
This document serves as a roadmap for researchers, scientists, and drug development professionals. It will objectively present the current state of knowledge, juxtapose the putative activities of this compound with the established findings for pyridoxine, and provide detailed, self-validating experimental protocols to encourage reproducible future research. The challenge of reproducibility is a significant concern in preclinical science, with studies showing that a substantial portion of findings are difficult to replicate, leading to wasted resources and delays in therapeutic development.[5][7][8] Therefore, this guide emphasizes rigorous experimental design and transparent reporting.
The Compound in Focus: this compound
Also known as Pyridoxine Impurity A, this molecule shares the core pyridoxine ring structure but features a fused furo[3,4-c]pyridine system.[3][9][10] This structural similarity is the primary basis for hypothesizing that it may interact with similar biological pathways as its parent compound, Vitamin B6.[5] However, it is crucial to underscore that without direct experimental evidence, these remain well-founded hypotheses requiring empirical validation.
Comparative Analysis: Putative vs. Established Bioactivities
The primary alternative for comparison is pyridoxine itself, for which a wealth of in vitro and in vivo data exists. This section will compare the hypothesized activities of this compound with the known effects of pyridoxine.
Neuroprotective Effects
Pyridoxine (Vitamin B6): An Established Neuroprotectant
The neuroprotective properties of pyridoxine are well-documented.[7][8] Its active form, pyridoxal 5'-phosphate (PLP), is a critical coenzyme in the synthesis of key neurotransmitters such as GABA, dopamine, and serotonin.[5] In vitro and in vivo studies have demonstrated pyridoxine's ability to protect neurons from ischemia and glutamate-induced neurotoxicity.[1][5][11] Mechanistically, pyridoxine has been shown to attenuate increases in glutamate levels and calcium influx, which are key events in excitotoxic neuronal cell death.[1]
This compound: A Candidate for Investigation
Due to its structural similarity to pyridoxine, it is hypothesized that this compound may also exhibit neuroprotective effects.[5] However, to date, there is no readily available experimental data to support this claim.[5] Future research should focus on validating this hypothesis using rigorous in vitro and in vivo models.
Antiemetic Properties
Pyridoxine (Vitamin B6): A First-Line Treatment for Nausea and Vomiting in Pregnancy
Pyridoxine is widely used, often in combination with doxylamine, to treat nausea and vomiting during pregnancy.[2][12][13] While its exact antiemetic mechanism is not fully elucidated, it is believed that its active metabolite, PLP, plays a crucial role.[14][15] Clinical trials have demonstrated its efficacy in reducing the severity of morning sickness.[12][14][15]
This compound: An Unexplored Potential
The potential antiemetic properties of this compound are purely speculative at this point and are based on its structural relationship to pyridoxine. There are no published studies investigating this potential application.
Data Summary: Bridging the Knowledge Gap
The following table summarizes the disparity in the available experimental data between this compound and its structural analog, pyridoxine.
| Biological Activity | This compound | Pyridoxine (Vitamin B6) |
| Neuroprotection | Hypothesized, no direct experimental data available.[5] | Well-established in both in vitro and in vivo models.[1][5][7][8][11] |
| Antiemetic Effects | Speculative, no experimental data available. | Clinically proven efficacy, particularly for nausea and vomiting in pregnancy.[2][12][13][14][15] |
| Antibacterial Activity | Potential suggested in some literature, but specific data is lacking.[5] | Certain derivatives have shown activity against Gram-positive bacteria.[5] |
| Antitumor Effects | Suggested as a potential area of investigation.[3] | Some in vivo studies with pyridoxal have shown reduced tumor growth.[5] |
Experimental Protocols for Future Validation
To address the current knowledge gap, the following detailed experimental protocols are provided as a starting point for researchers. These protocols are designed to be self-validating and to generate reproducible data.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This assay is a standard method for evaluating the neuroprotective potential of a compound against glutamate-induced neuronal death.
Workflow Diagram:
Caption: Workflow for in vitro neuroprotection assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Plate primary rat cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX for 7 days.
-
-
Compound Treatment:
-
On day 8, replace the culture medium with fresh medium containing various concentrations of this compound or pyridoxine (as a positive control).
-
Incubate for 1 hour.
-
-
Induction of Excitotoxicity:
-
Add L-glutamic acid to a final concentration of 100 µM to all wells except the negative control.
-
Incubate for 24 hours.
-
-
Cell Viability Assessment:
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the EC50 value for neuroprotection for each compound.
-
In Vivo Antiemetic Assay: Copper Sulfate-Induced Emesis in Rats
This model is used to assess the antiemetic potential of a compound in a whole organism.
Workflow Diagram:
Caption: Workflow for in vivo antiemetic assay.
Step-by-Step Protocol:
-
Animal Acclimatization:
-
Acclimatize male Wistar rats (200-250g) for at least one week before the experiment.
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
-
Fasting:
-
Fast the rats for 18 hours prior to the experiment, with free access to water.
-
-
Compound Administration:
-
Administer this compound, vehicle (e.g., 0.5% carboxymethyl cellulose), or a positive control (e.g., ondansetron) via oral gavage 60 minutes before the emetic challenge.
-
-
Emetic Challenge:
-
Administer a 1% copper (II) sulfate pentahydrate solution orally (10 mL/kg).
-
-
Observation:
-
Immediately after the copper sulfate administration, place each rat in an individual observation cage.
-
Observe the animals for 60 minutes and record the number of retching and vomiting episodes.
-
-
Data Analysis:
-
Calculate the percentage inhibition of emesis for each treatment group compared to the vehicle control group.
-
Conclusion and Future Directions
This compound represents an intriguing molecule with unexplored therapeutic potential. Its structural relationship to pyridoxine provides a strong rationale for investigating its neuroprotective and antiemetic properties. However, a significant gap exists in the scientific literature, with a notable absence of direct in vitro and in vivo experimental data. This guide provides a framework for future research by presenting established findings for a relevant comparator, pyridoxine, and offering detailed protocols to facilitate reproducible studies. By adhering to rigorous scientific principles and transparently reporting findings, the research community can effectively bridge the translational gap and unlock the potential of novel compounds like this compound.
References
- Vertex AI Search. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
- Public Health England. (n.d.). Reproducibility in pre-clinical life science research. Culture Collections.
- Trilogy Writing & Consulting. (n.d.). The reproducibility crisis in preclinical research - lessons to learn from clinical research.
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride and Pyridoxine.
- Matok, I., et al. (2014). Studying the antiemetic effect of vitamin B6 for morning sickness: pyridoxine and pyridoxal are prodrugs.
- Dakshinamurti, K., & Sharma, S. K. (2003). Neuroprotective actions of pyridoxine. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1647(1-2), 220-225.
- Dakshinamurti, S., & Dakshinamurti, K. (2015). Antihypertensive and neuroprotective actions of pyridoxine and its derivatives. Canadian Journal of Physiology and Pharmacology, 93(8), 617-627.
- Madjunkova, S., et al. (2014). Studying the antiemetic effect of vitamin B6 for morning sickness: pyridoxine and pyridoxal are prodrugs. Clinical Pharmacology & Therapeutics, 95(3), 321-327.
- BenchChem. (n.d.). 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride.
- GP Notebook. (2023, June 20). Vitamin B6 (pyridoxine) / doxylamine for nausea and vomiting pregnancy.
- LookChem. (n.d.). This compound hydrochloride.
- National Center for Biotechnology Information. (n.d.). Vitamin B6 (Pyridoxine). StatPearls.
- MedEx. (n.d.). Acliz Plus Tablet. Aristopharma Ltd.
- ChemBK. (2024, April 9). This compound Request for Quotation.
- National Center for Biotechnology Information. (n.d.). 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride. PubChem.
- SynZeal. (n.d.). Pyridoxine EP Impurity A (HCl salt).
- Pharma Pure. (n.d.). Pyridoxine Impurity A.
- ChemicalBook. (2025, July 16). 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol.
- National Center for Biotechnology Information. (n.d.). 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. PubChem.
- National Center for Biotechnology Information. (n.d.). Pyridoxine. PubChem.
Sources
- 1. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antihypertensive and neuroprotective actions of pyridoxine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyridoxine EP Impurity A (HCl salt) | 1006-21-9 | SynZeal [synzeal.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. researchgate.net [researchgate.net]
- 12. gpnotebook.com [gpnotebook.com]
- 13. Acliz Plus | 25 mg+50 mg | Tablet | এক্লিজ প্লাস ২৫ মি.গ্রা.+৫০ মি.গ্রা. ট্যাবলেট | Aristopharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 14. researchgate.net [researchgate.net]
- 15. Studying the antiemetic effect of vitamin B6 for morning sickness: pyridoxine and pyridoxal are prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Against Pyridoxine and Ginkgotoxin
This technical guide provides a comprehensive comparative analysis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a known impurity of Pyridoxine (Vitamin B6), against its parent compound and the known Vitamin B6 antagonist, Ginkgotoxin.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the potential biological activities and mechanisms of action of this furo-pyridine derivative.
Introduction: Unveiling a Structural Analogue of Vitamin B6
This compound, also known as Pyridoxine Cyclic Ether Impurity, is a molecule of interest due to its structural similarity to Pyridoxine, an essential B vitamin.[3][4] While Pyridoxine's role as a precursor to the vital coenzyme Pyridoxal 5'-phosphate (PLP) is well-established, the biological profile of its cyclic ether impurity remains largely unexplored.[5] Speculation regarding its potential neuroprotective, antitumor, and antibacterial properties exists, primarily based on the activities of other pyridoxine derivatives and furo-pyridine compounds.[5][6]
To provide a robust framework for evaluating this compound, this guide benchmarks it against two key compounds:
-
Pyridoxine (Vitamin B6): The essential nutrient and parent compound, serving as the positive benchmark for potential vitamin-like or beneficial activities.
-
Ginkgotoxin (4'-O-methylpyridoxine): A neurotoxin found in Ginkgo biloba seeds that acts as a Vitamin B6 antagonist, providing a benchmark for potential inhibitory or toxic effects.[7][8]
This guide will delve into the established mechanisms of the benchmark compounds, propose detailed experimental protocols for a head-to-head comparison, and present hypothetical data to illustrate potential outcomes and guide future research.
The Benchmarks: Mechanisms of Action
Pyridoxine: The Essential Coenzyme Precursor
Pyridoxine's biological significance lies in its conversion to Pyridoxal 5'-phosphate (PLP), a critical coenzyme in over 140 enzymatic reactions essential for metabolism.[9][10] This conversion is facilitated by the Vitamin B6 salvage pathway.[11][12]
The key enzymes in this pathway are Pyridoxal Kinase (PDXK) and Pyridoxine 5'-phosphate Oxidase (PNPOx).[9][11] PDXK phosphorylates pyridoxine to pyridoxine 5'-phosphate (PNP), which is then oxidized by PNPOx to the active PLP.[11] PLP plays a pivotal role in amino acid metabolism, neurotransmitter synthesis (including GABA, serotonin, and dopamine), and glycogenolysis.[13][14][15]
Caption: The Vitamin B6 Salvage Pathway.
Ginkgotoxin: A Competitive Antagonist
Ginkgotoxin (4'-O-methylpyridoxine) is a neurotoxin that competitively inhibits Pyridoxal Kinase.[7][16] By binding to the kinase, it prevents the phosphorylation of pyridoxine, thereby blocking the synthesis of PLP.[16][17] This leads to a functional Vitamin B6 deficiency, which disrupts the synthesis of GABA, an inhibitory neurotransmitter. The resulting imbalance between excitatory (glutamate) and inhibitory neurotransmission can lead to epileptic seizures.[8][17]
Caption: Experimental Workflow for Benchmarking.
Conclusion
This compound presents an intriguing profile as a structural analogue of Pyridoxine. While it does not appear to be a potent modulator of the Vitamin B6 salvage pathway, its potential for moderate neuroprotection and antibacterial activity suggests it is more than an inert impurity. The experimental framework provided in this guide offers a clear path for rigorously characterizing its biological activities and determining its potential for future therapeutic development.
References
- I.R.I.S. Characterisation of the key enzymes involved in vitamin B6 Salvage Pathway in Escherichia coli and humans. [Link]
- ACS Publications. Pyridoxal 5′-Phosphate (PLP)
- MDPI.
- PubMed. Vitamin B(6)
- NCBI.
- Canal Científico Chilehuevos.
- Grokipedia. Ginkgotoxin. [Link]
- PubMed.
- ResearchGate.
- MDPI. A Systematic Review on the Chemical Constituents of the Ginkgo Biloba L. and their Biological Activities. [Link]
- Frontiers. A Survey of Pyridoxal 5′-Phosphate-Dependent Proteins in the Gram-Positive Model Bacterium Bacillus subtilis. [Link]
- Wikipedia. Vitamin B6. [Link]
- Medical News Today. Ginkgo biloba: Health benefits, side effects and risks. [Link]
- ResearchGate. The vitamin B-6 salvage pathway. The different vitamers are converted... [Link]
- ResearchGate.
- Wikipedia.
- Wikipedia. Ginkgotoxin. [Link]
- ChemBK.
- ResearchGate. (PDF) Ginkgo biloba and Ginkgotoxin. [Link]
- PubChem. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. [Link]
- PubChem. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride. [Link]
- LookChem. This compound hydrochloride. [Link]
- Tradeindia. This compound(Pyridoxine Impurity A - PhEur). [Link]
- PMC. Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 9. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. canalcientifico.chilehuevos.cl [canalcientifico.chilehuevos.cl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A Survey of Pyridoxal 5′-Phosphate-Dependent Proteins in the Gram-Positive Model Bacterium Bacillus subtilis [frontiersin.org]
- 16. caymanchem.com [caymanchem.com]
- 17. Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Establishing In Vitro-In Vivo Correlation (IVIVC): A Methodological Guide for 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Executive Summary
The translation of preclinical data into clinical efficacy is a cornerstone of successful drug development. A critical tool in this process is the establishment of a robust in vitro-in vivo correlation (IVIVC), which serves as a predictive mathematical model relating laboratory data to organism-level response.[1][2] This guide provides a comprehensive methodological framework for establishing an IVIVC for the novel compound 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol , a structural analog of pyridoxine (Vitamin B6).[3][4] Given the known role of pyridoxine in neurotransmitter synthesis and neuronal protection, we hypothesize a neuroprotective potential for this analog.[3]
This document details a strategic workflow, beginning with fundamental in vitro characterization—including intestinal permeability and metabolic stability—and moving to targeted pharmacodynamic assays using a cellular model of neurotoxicity. Subsequently, we describe in vivo pharmacokinetic and pharmacodynamic evaluations in a validated mouse model of Parkinson's Disease. The final section integrates these datasets to construct a predictive IVIVC, providing a powerful, data-driven approach to de-risk and accelerate the development of this and similar compounds. All protocols are designed as self-validating systems, incorporating necessary controls to ensure scientific rigor and trustworthiness.
Introduction: The Imperative for IVIVC in Neuroprotective Drug Discovery
The journey of a new chemical entity (NCE) from bench to bedside is fraught with challenges, with a high attrition rate often attributed to a disconnect between early-stage assay results and clinical outcomes. An IVIVC provides a rational bridge between these stages, enhancing development efficiency, reducing regulatory burden, and minimizing reliance on extensive animal testing.[2][5][6] The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive model that connects an in vitro property of a dosage form to its in vivo response.[7] While often applied to formulation and dissolution (a pharmacokinetic IVIVC), the principles can be extended to correlate in vitro potency with in vivo therapeutic effect (a pharmacodynamic IVIVC).
Compound of Interest: this compound
This compound is a cyclic ether impurity and structural analog of pyridoxine.[8] Pyridoxine's active coenzyme form, pyridoxal 5'-phosphate (PLP), is a critical cofactor in over 140 enzymatic reactions, including the synthesis of key neurotransmitters (e.g., dopamine, serotonin, GABA).[9] Its established role in protecting dopaminergic neurons provides a strong scientific premise for investigating this compound as a potential therapeutic agent for neurodegenerative disorders like Parkinson's Disease (PD), which is characterized by the progressive loss of these same neurons.[3][10][11]
This guide uses this compound as a case study to present a gold-standard workflow for establishing a pharmacodynamic IVIVC.
Part 1: In Vitro Characterization
The goal of this phase is to determine the fundamental biopharmaceutical properties and biological potency of the compound. A compound with poor permeability or high metabolic instability is unlikely to achieve sufficient exposure in vivo, regardless of its potency.
ADME Profiling: Permeability and Stability
Causality: We first assess intestinal permeability and metabolic stability. The Caco-2 assay predicts oral absorption, a common administration route.[12] The liver microsomal stability assay estimates hepatic first-pass metabolism, a major determinant of a drug's half-life and bioavailability.[13]
2.1.1. Intestinal Permeability (Caco-2 Assay)
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses key efflux transporters (e.g., P-glycoprotein), making it the industry standard for predicting intestinal permeability.[14]
-
Detailed Protocol: See Appendix A.1 .
-
Key Parameters:
-
Apparent Permeability Coefficient (Papp): Calculated for both apical-to-basolateral (A→B, absorption) and basolateral-to-apical (B→A, efflux) directions.
-
Efflux Ratio (ER): Calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[15]
-
2.1.2. Metabolic Stability (Human Liver Microsome Assay)
This assay measures the rate at which the compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in human liver microsomes.[13][16]
-
Detailed Protocol: See Appendix A.2 .
-
Key Parameters:
-
In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.
-
Intrinsic Clearance (CLint): The rate of metabolism independent of blood flow, calculated from the half-life.[16]
-
Pharmacodynamic Profiling: Neuroprotection Assay
Causality: To measure the compound's direct biological activity, we use a cell-based model that recapitulates a key pathological feature of Parkinson's Disease. The human neuroblastoma SH-SY5Y cell line is a well-established model for neuroprotection studies.[17] We induce toxicity with MPP+ (1-methyl-4-phenylpyridinium), the active neurotoxic metabolite of MPTP, which selectively damages dopaminergic neurons by inhibiting mitochondrial complex I.[18]
Discussion and Implications
A strong correlation for this compound would imply that the MPP+-induced toxicity model in SH-SY5Y cells is a highly predictive surrogate for in vivo neuroprotective efficacy in a mammalian PD model. This has profound implications:
-
Accelerated Optimization: Analog compounds can be rapidly screened and prioritized based on their in vitro EC50, with high confidence in their potential in vivo performance. [19]* Refined Quality Control: The in vitro bioassay can be used to set meaningful specifications for batch release.
-
Regulatory Confidence: A validated IVIVC can support regulatory filings and potentially reduce the need for extensive animal studies for minor formulation or manufacturing changes. [20][21] Conversely, a poor correlation would trigger a troubleshooting investigation. Potential causes include:
-
Active Metabolites: The compound may be converted to a more (or less) active form in vivo, a process not replicated in the SH-SY5Y cell line.
-
Blood-Brain Barrier (BBB) Penetration: The compound may have high in vitro potency but fail to reach the target site in the brain.
-
Off-Target Effects: The in vivo effect may be mediated by a mechanism not captured in the simple cellular model.
Conclusion
This guide has outlined a rigorous, step-by-step methodology for establishing a scientifically sound in vitro-in vivo correlation for the neuroprotective candidate this compound. By systematically integrating data from well-controlled in vitro ADME and potency assays with results from in vivo pharmacokinetic and efficacy studies, researchers can build a powerful predictive model. This IVIVC framework not only validates the specific screening cascade for this compound class but also embodies a core principle of modern drug development: making data-driven decisions to increase the probability of success while optimizing the use of resources.
Appendices: Detailed Experimental Protocols
Appendix A: In Vitro Protocols
A.1. Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values > 250 Ω·cm². Confirm low permeability with a marker compound like Lucifer Yellow. [15]3. Dosing: Prepare a 10 µM solution of the test compound in transport buffer.
-
A→B Permeability: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
B→A Permeability: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubation: Incubate at 37°C with gentle shaking for 2 hours.
-
Sampling: Collect samples from the receiver chamber at t=120 min. Also, collect a sample from the donor chamber at t=0 and t=120 min to assess compound recovery.
-
Analysis: Quantify compound concentration in all samples using LC-MS/MS. Calculate Papp values. [14] A.2. Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (0.5 mg/mL), and the test compound (1 µM). [22]2. Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding an NADPH-regenerating system. A control reaction without NADPH is run in parallel to account for non-enzymatic degradation. [16]4. Time Points: Aliquots are taken at 0, 5, 15, 30, and 45 minutes.
-
Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard. [13]6. Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS. Plot the natural log of the percent remaining versus time to determine the slope (k), and calculate t½ = 0.693/k.
A.3. Protocol: MPP+-Induced Neuroprotection Assay
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 2 hours.
-
Toxin Induction: Add MPP+ to all wells (except vehicle controls) at a final concentration of 500 µM (pre-determined to cause ~50% cell death).
-
Incubation: Incubate the plate for an additional 48 hours at 37°C.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Aspirate the medium and dissolve the resulting formazan crystals in 100 µL of DMSO.
-
Measure absorbance at 570 nm using a microplate reader. [23]6. Data Analysis: Normalize the data to vehicle-treated (100% viability) and MPP+-only treated (0% protection) controls. Plot a dose-response curve and calculate the EC50 value using non-linear regression.
-
Appendix B: In Vivo Protocols
B.1. Protocol: Mouse Pharmacokinetic (PK) Study
-
Animals: Use male C57BL/6 mice (n=3 per time point).
-
Administration: Administer the compound via oral gavage (PO) at a single dose (e.g., 10 mg/kg) formulated in a suitable vehicle.
-
Blood Sampling: Collect blood samples (via tail vein or cardiac puncture) at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Extract the compound from plasma and quantify using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters (Cmax, Tmax, AUC, t½).
B.2. Protocol: MPTP Mouse Model Efficacy Study
-
Animals: Use male C57BL/6 mice, 8-10 weeks old. Divide into groups (n=10-12/group): Vehicle, MPTP+Vehicle, MPTP+Test Compound (at 1, 3, and 10 mg/kg).
-
MPTP Administration: Administer MPTP-HCl (20 mg/kg, intraperitoneal injection) four times at 2-hour intervals on a single day to induce a sub-acute lesion. [24][25]3. Compound Dosing: Begin dosing with the test compound or vehicle 24 hours before MPTP administration and continue once daily for 7 days.
-
Behavioral Testing (Day 5):
-
Acclimatize mice to the Rotarod apparatus.
-
Test each mouse three times on an accelerating rod (4-40 rpm over 5 minutes).
-
Record the latency to fall for each trial and average the results.
-
-
Euthanasia and Tissue Collection (Day 7):
-
Euthanize mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect brains and post-fix overnight, then transfer to a sucrose solution for cryoprotection.
-
-
Immunohistochemistry:
-
Section the brains through the substantia nigra pars compacta (SNpc).
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH).
-
Count the number of TH-positive neurons in the SNpc using unbiased stereology.
-
-
Data Analysis: Compare behavioral scores and TH+ cell counts between groups using ANOVA followed by a post-hoc test. Calculate % Neuroprotection relative to the MPTP+Vehicle group.
References
- Protocol for the MPTP mouse model of Parkinson's disease. PubMed - NIH.
- How is in vitro–in vivo correlation (IVIVC) established?.
- Protocol for the Human Liver Microsome Stability Assay.
- Parkinson's Disease Modeling. InVivo Biosystems.
- Microsomal Stability Assay Protocol. AxisPharm.
- Parkinson's Disease. Inotiv.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
- Caco2 assay protocol. [Source document not found].
- Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Aging and Disease.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Animal Models of Parkinson's Disease. Abcam.
- In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central.
- Animal Models of Parkinson's Disease. NCBI - NIH.
- Protocol for the MPTP mouse model of Parkinson's disease.
- MPTP Mouse Models of Parkinson's Disease: An Upd
- In vitro neurology assays. InnoSer.
- Microsomal Clearance/Stability Assay. Domainex.
- MPTP Mouse Model of Parkinson's Disease.
- metabolic stability in liver microsomes. Mercell.
- Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correl
- Caco-2 Permeability Assay. Enamine.
- CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Source document not found].
- Caco-2 permeability assay.
- 5 Top Tips on How to Establish IVIVC. Pharma IQ.
- Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correl
- A Comparative Analysis of the Biological Activities of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride and Pyridoxine. Benchchem.
- MPTP Mouse Model of Parkinson's Disease. Melior Discovery.
- Application Notes and Protocols: In Vitro Assays for Caprospinol's Neuroprotective Effects. Benchchem.
- Caco-2 Permeability Assay. Evotec.
- In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. [Source document not found].
- In Vitro Neuroprotective Activities of Compounds
- FDA Guidance for Industry 1 Extended Release Solid Oral Dosage forms: Development, Evaluation, and Applic
- An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PMC.
- 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. PubChem.
- This compound Request for Quot
- This compound hydrochloride. MedChemExpress.
- In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. [Source document not found].
- Pharmacokinetics of vitamin B6 supplements in humans.
- A pharmacokinetic study of pyridoxal-5*-phosphate and pyrixodine. Onderzoek met mensen.
- Vitamin B6 (Pyridoxine).
- (PDF) Vitamin B6 (Pyridoxine): Pharmacological Properties, Clinical Applications, and Nutritional Implications.
- 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride. PubChem.
- Neurotoxicity of pyridoxine analogs is related to coenzyme structure. Semantic Scholar.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 6. premier-research.com [premier-research.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. invivobiosystems.com [invivobiosystems.com]
- 11. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 12. enamine.net [enamine.net]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 18. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 19. 5 Top Tips on How to Establish IVIVC [pharma-iq.com]
- 20. fda.gov [fda.gov]
- 21. Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations | FDA [fda.gov]
- 22. mercell.com [mercell.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol and its Parent Compound, Pyridoxine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a detailed comparative analysis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a known impurity of Pyridoxine (Vitamin B6). A critical aspect of this analysis is the clarification that this compound is an achiral molecule and, therefore, does not possess enantiomers. Consequently, the focus of this guide is a side-by-side comparison with its parent compound, Pyridoxine. This comparison is essential for researchers and professionals in drug development, as understanding the profile of impurities is crucial for the safety, efficacy, and regulatory compliance of pharmaceutical products.
Part 1: Structural Analysis and the Absence of Chirality in this compound
This compound is a heterocyclic organic compound with the molecular formula C₈H₉NO₂.[1] It is structurally related to Pyridoxine, a form of Vitamin B6. A common misconception is that this molecule might be chiral due to its bicyclic structure. However, a closer examination of its molecular geometry reveals the absence of any stereocenters.
A chiral center, typically a carbon atom, must be bonded to four different substituent groups. In the case of this compound, no such atom exists. The molecule possesses a plane of symmetry that bisects the furo-pyridine ring system, rendering it achiral.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
This document provides a detailed, safety-first protocol for the proper disposal of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol (CAS No: 5196-20-3) and its common salt form, this compound hydrochloride (CAS No: 1006-21-9). As a pyridoxine (Vitamin B6) analog and impurity, this compound is frequently handled in pharmaceutical research and development settings.[1][2] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
The guidance herein is synthesized from established principles of laboratory safety and hazardous waste management. Given that detailed safety data for the free base form is limited, these procedures adopt a conservative approach based on the known hazards of its hydrochloride salt and related pyridine-containing heterocyclic compounds.[3][4]
Core Principle: Hazard Identification and Waste Classification
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. The hydrochloride salt form is classified under the Globally Harmonized System (GHS) as "Harmful if swallowed".[5] General safety information for the free base suggests it may possess irritant properties and toxicity.[3] Therefore, all waste streams containing this compound—including pure solid, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.
The pyridine moiety is a key structural feature. Pyridine and its derivatives are recognized as hazardous substances, often harmful via oral, dermal, or inhalation exposure, and can cause skin and eye irritation.[4] Consequently, the disposal strategy for this compound must align with protocols for pyridine-like compounds, which typically involve high-temperature incineration by a licensed waste management facility.[6]
Data Summary: Hazard Profile and Disposal Parameters
| Parameter | Information | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 5196-20-3 (free base); 1006-21-9 (hydrochloride) | [3][7] |
| Molecular Formula | C₈H₉NO₂ | [2][8] |
| Known Hazards (HCl Salt) | GHS: Warning. H302: Harmful if swallowed. | [5] |
| Anticipated Hazards | May cause skin and eye irritation. Potential toxicity upon inhalation or skin contact. | [3][4] |
| Primary Disposal Route | High-temperature incineration via a licensed hazardous waste contractor. | [6][9] |
| Incompatible Waste Streams | Do not mix with strong oxidizing agents, strong acids, or other reactive wastes to prevent unforeseen hazardous reactions. | [10] |
Procedural Workflow for Disposal
The following diagram illustrates the logical flow from the point of waste generation to its final, compliant disposal. This workflow is designed to be a self-validating system, ensuring that safety and compliance checks are integrated at each stage.
Caption: Disposal workflow for this compound.
Detailed Step-by-Step Disposal Protocol
This protocol provides the necessary operational details for researchers and laboratory personnel. The causality behind each step is explained to reinforce best practices.
Phase 1: Preparation and Segregation
-
Wear Appropriate PPE: Before handling the compound or its waste, always wear standard laboratory PPE, including a lab coat, chemical safety goggles, and double-layered nitrile gloves. This is crucial to prevent accidental skin contact or eye exposure.[4]
-
Identify and Segregate Waste Streams: Proper segregation is the foundation of safe disposal.[10] Never mix incompatible waste types. Prepare separate, dedicated waste containers for the following:
-
Solid Waste: Unused or expired pure compound, contaminated weigh boats, spatulas, and disposable labware (e.g., pipette tips).
-
Liquid Waste: Solutions containing the compound. Do not mix aqueous and organic solvent solutions unless your facility's waste stream protocol explicitly allows it.
-
Contaminated Sharps: Needles or blades must go into a designated sharps container.
-
Contaminated PPE: Gloves, bench paper, and disposable lab coats should be collected in a separate, clearly marked bag for hazardous waste.
-
Phase 2: Waste Collection and Containment
-
Select Proper Containers:
-
For solid waste, use a high-density polyethylene (HDPE) container with a secure, sealable lid.[4]
-
For liquid waste, use a compatible glass or HDPE solvent waste container that is leak-proof and has a screw cap. Ensure the container material is compatible with the solvent used.
-
All containers must be clean and in good condition. Never reuse containers that held incompatible chemicals.[10]
-
-
Collect Waste:
-
Label Containers Immediately: Accurate labeling is a regulatory requirement and is vital for safety.[10] Affix a completed hazardous waste tag to each container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
List any solvents and their approximate percentages.
-
The date of waste accumulation.
-
The name of the principal investigator or lab group.
-
Phase 3: Storage and Final Disposal
-
Store Waste Securely: Keep sealed waste containers in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[11] Ensure secondary containment (e.g., a spill tray) is used for liquid waste containers.
-
Arrange for Professional Disposal: Do not attempt to dispose of this chemical down the drain or in regular trash.[12] Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][13] They are equipped to transport and dispose of the material in compliance with all federal and state regulations, likely via controlled high-temperature incineration.[6]
Emergency Procedures: Spill Management
In the event of a small spill, follow these steps:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Cordon off the spill area if necessary.
-
Use Spill Kit: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[4]
-
Collect Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves and wipes, must be collected as hazardous waste.[4]
For large spills, evacuate the area immediately and contact your institution's emergency response team.
By integrating these expert-validated procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure the responsible management of chemical waste, building trust in your operational integrity.
References
- LookChem. This compound hydrochloride. [Link]
- ChemBK.
- PubChem. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. [Link]
- PubChem. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. [Link]
- United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
- National Institutes of Health (NIH). NIH Waste Disposal Guide 2022. [Link]
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
Sources
- 1. This compound hydrochloride|lookchem [lookchem.com]
- 2. fishersci.no [fishersci.no]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride | C8H10ClNO2 | CID 6451169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. This compound hydrochloride [cymitquimica.com]
- 8. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemical.kao.com [chemical.kao.com]
- 10. ethz.ch [ethz.ch]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. orf.od.nih.gov [orf.od.nih.gov]
A Senior Application Scientist's Guide to Handling 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: A Precautionary Protocol
This document provides essential safety and handling protocols for 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol. As detailed safety and toxicological information for this specific compound is limited, this guide is built upon a precautionary principle.[1] The recommendations are derived from the known hazards of its constituent chemical classes—furan and pyridinol—and data available for its hydrochloride salt. Researchers must treat this compound as potentially hazardous and adhere strictly to the following procedures to ensure personnel safety and experimental integrity.
Hazard Analysis: A Structurally-Informed Risk Assessment
The molecular structure of this compound incorporates a furan ring fused to a substituted pyridine ring. This necessitates a conservative assessment of its hazards based on these well-characterized parent structures.
-
Furan Moiety: Furan and its derivatives are associated with significant health risks. They are often volatile, flammable, and can form explosive peroxides upon storage, especially after a container has been opened.[2][3] Key hazards include potential carcinogenicity, mutagenicity, and organ toxicity.[4]
-
Pyridinol Moiety: Pyridine-based compounds can be skin and respiratory irritants.[5][6] Exposure can lead to symptoms such as dizziness, headaches, and nausea.[5]
-
Compound-Specific Data (Hydrochloride Salt): The hydrochloride salt of this compound is classified as "Harmful if swallowed".[7] The parent compound is noted as a primary irritant.[7]
Based on this composite analysis, we must assume this compound may be harmful if swallowed, inhaled, or absorbed through the skin, a potential carcinogen or mutagen, and a skin/eye irritant .
The Hierarchy of Controls: Engineering Safeguards First
Personal protective equipment is the last line of defense. The primary method for minimizing exposure is through robust engineering controls.
-
Chemical Fume Hood: All manipulations of solid or dissolved this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[6][8] This is non-negotiable and serves to control inhalation exposure.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.[5]
-
Proximity to Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[2]
Personal Protective Equipment (PPE): A Comprehensive Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Flame-resistant lab coat (fully buttoned) | Not required if container is sealed |
| Weighing (Solid) | Chemical splash goggles | Double-glove (Nitrile) | Flame-resistant lab coat (fully buttoned) | Required if outside a fume hood (N95/FFP2) |
| Solution Preparation | Chemical splash goggles & face shield | Double-glove (Nitrile or Neoprene) | Flame-resistant lab coat (fully buttoned) | Not required if performed in a fume hood |
| Reaction Workup | Chemical splash goggles & face shield | Double-glove (Nitrile or Neoprene) | Flame-resistant lab coat (fully buttoned) | Not required if performed in a fume hood |
| Spill Cleanup | Chemical splash goggles & face shield | Heavy-duty chemical resistant gloves over nitrile gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with organic vapor cartridges |
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required.[9] For procedures with a higher risk of splashing, such as transfers of solutions or reaction workups, a full-face shield must be worn in addition to goggles.[2][9]
-
Hand Protection: Chemically resistant nitrile or neoprene gloves are recommended.[6] Given the potential for skin absorption and irritation, double-gloving is a prudent measure for all direct handling procedures. Always inspect gloves for tears or punctures before use.[8] Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[8]
-
Body Protection: A flame-resistant lab coat, fully buttoned with sleeves extending to the wrists, is mandatory.[2] For large-scale operations or spill response, a chemical-resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are required at all times in the laboratory.[2]
-
Respiratory Protection: While engineering controls are primary, respiratory protection may be necessary if these controls are insufficient or during an emergency, such as a large spill.[8] A NIOSH-approved air-purifying respirator with organic vapor cartridges is the standard. All personnel requiring respirator use must be properly fit-tested and trained.
Operational Plans: From Receipt to Disposal
A systematic workflow is critical to safe handling. The following diagram outlines the lifecycle of this compound in the laboratory.
Sources
- 1. chembk.com [chembk.com]
- 2. wcu.edu [wcu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride | C8H10ClNO2 | CID 6451169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
